molecular formula C12H10FNO2S B068257 Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate CAS No. 175137-08-3

Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate

Cat. No.: B068257
CAS No.: 175137-08-3
M. Wt: 251.28 g/mol
InChI Key: YIBRKYVKVWTHEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a multifunctional thiophene core, incorporating both an electron-withdrawing ester group and a highly versatile primary amine at the 2- and 3-positions, respectively. The 4-fluorophenyl substituent enhances its potential for biomolecular interaction, often improving pharmacokinetic properties. Its primary research value lies in its role as a key building block for the synthesis of more complex heterocyclic systems, particularly in the development of kinase inhibitors, receptor modulators, and other small-molecule therapeutics. The presence of the amino and ester groups makes it an ideal precursor for amide bond formation, cyclization reactions, and functional group interconversions, enabling the rapid generation of diverse compound libraries for high-throughput screening. Researchers utilize this scaffold to explore structure-activity relationships (SAR) and to optimize lead compounds for enhanced potency and selectivity. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2S/c1-16-12(15)11-9(14)6-10(17-11)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBRKYVKVWTHEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347279
Record name methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-08-3
Record name methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175137-08-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 175137-08-3

Authored by: Gemini AI

Abstract

This technical guide provides a comprehensive overview of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its physicochemical properties, provides a plausible experimental protocol for its synthesis via the Gewald reaction, and explores its potential biological activities and mechanisms of action based on available data for structurally related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound (CAS No. 175137-08-3) is a polysubstituted 2-aminothiophene derivative. The thiophene scaffold is a prominent heterocyclic core in numerous biologically active compounds, and the presence of an amino group at the 3-position and a fluorophenyl group at the 5-position suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents. The fluorophenyl moiety, in particular, can enhance metabolic stability and binding affinity to biological targets. While specific research on this exact compound is limited, its structural similarity to other biologically active thiophenes warrants a thorough investigation of its properties and potential applications.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical supplier databases and computational predictions.

PropertyValueSource
CAS Number 175137-08-3[1]
Molecular Formula C₁₂H₁₀FNO₂S[1]
Molecular Weight 251.28 g/mol [1]
Appearance White to light yellow crystalline powder (predicted)Inferred from related compounds
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents like DMSO and DMF (predicted)Inferred from related compounds
Purity Typically >97% (commercially available)
Storage Store in a cool, dry, dark place under an inert atmosphere. For long-term storage, -20°C is recommended.[2]

Synthesis

The most probable and versatile method for the synthesis of this compound is the Gewald reaction . This one-pot, multi-component reaction is widely used for the preparation of 2-aminothiophenes.[3][4]

Proposed Synthetic Pathway

The Gewald synthesis for the target compound would involve the reaction of 4'-fluorophenylacetaldehyde, methyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst.

Gewald Synthesis 4-Fluorophenylacetaldehyde 4-Fluorophenylacetaldehyde Reaction_Vessel One-Pot Reaction 4-Fluorophenylacetaldehyde->Reaction_Vessel Methyl_Cyanoacetate Methyl Cyanoacetate Methyl_Cyanoacetate->Reaction_Vessel Sulfur Sulfur Sulfur->Reaction_Vessel Base_Catalyst Base Catalyst (e.g., Morpholine) Base_Catalyst->Reaction_Vessel Target_Compound Methyl 3-amino-5-(4-fluorophenyl) thiophene-2-carboxylate Reaction_Vessel->Target_Compound Gewald Reaction

Caption: Proposed Gewald reaction for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the Gewald synthesis of analogous 2-aminothiophene-3-carboxylates.[5]

Materials:

  • 4'-Fluorophenylacetaldehyde

  • Methyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or another suitable base like diethylamine)

  • Methanol (or ethanol)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4'-fluorophenylacetaldehyde (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in methanol.

  • Addition of Catalyst: To this stirred suspension, slowly add morpholine (0.5 equivalents) at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the final product, this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). High-Performance Liquid Chromatography (HPLC) can be used to determine the purity.

Potential Biological Activity and Mechanism of Action

While there is no specific data on the biological activity of this compound, the broader class of 2-aminothiophene derivatives has been shown to exhibit a range of pharmacological properties, including antioxidant, antibacterial, and anticancer activities.[6]

Structurally Related Compounds and their Activities
  • Anticancer Activity: Thiophene-based compounds have been investigated as potential anticancer agents. For instance, some thiophene carboxamide derivatives act as biomimetics of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor.[1]

  • Antibacterial and Antioxidant Activity: Studies on novel thiophene-2-carboxamide derivatives have demonstrated their potential as antibacterial and antioxidant agents. The presence of an amino group at the 3-position was found to be crucial for these activities.[6]

Postulated Mechanism of Action

Based on the activities of related compounds, a hypothetical workflow for investigating the biological mechanism of this compound can be proposed.

Biological_Activity_Workflow Compound Methyl 3-amino-5-(4-fluorophenyl) thiophene-2-carboxylate In_Vitro_Screening In Vitro Screening (e.g., Cancer Cell Lines) Compound->In_Vitro_Screening Target_Identification Target Identification (e.g., Kinase, Tubulin) In_Vitro_Screening->Target_Identification Identifies Active Compound Pathway_Analysis Signaling Pathway Analysis (e.g., Apoptosis, Cell Cycle) Target_Identification->Pathway_Analysis Elucidates Mechanism Lead_Optimization Lead Optimization Pathway_Analysis->Lead_Optimization Informs Drug Design

Caption: A workflow for investigating the biological activity of the target compound.

Given the structural features, it is plausible that this compound could interact with various cellular targets, such as protein kinases or tubulin, thereby affecting signaling pathways involved in cell proliferation, apoptosis, or inflammation. Further experimental validation is necessary to confirm these hypotheses.

Conclusion

This compound is a readily synthesizable compound with significant potential for further investigation in drug discovery and materials science. This technical guide provides a foundational understanding of its properties and a practical, albeit hypothetical, approach to its synthesis. The exploration of its biological activities, guided by the insights from structurally related compounds, opens promising avenues for future research.

References

An In-depth Technical Guide to Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate is a synthetic organic compound belonging to the aminothiophene class of heterocyclic molecules. This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The thiophene core, a sulfur-containing five-membered aromatic ring, is a versatile scaffold found in numerous pharmaceuticals. The presence of an amino group at the 3-position and a fluorophenyl substituent at the 5-position suggests potential for this molecule to serve as a key intermediate or a pharmacologically active agent itself. The fluorine atom can enhance metabolic stability and binding affinity to biological targets. This guide provides a comprehensive overview of the known physicochemical properties, a putative synthesis protocol, and an exploration of the potential biological relevance of this compound based on related structures.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be predicted and contextualized by examining data from closely related analogs.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₁₂H₁₀FNO₂S-
Molecular Weight 251.28 g/mol [1]
CAS Number 175137-08-3[1]
Appearance Solid (predicted)General knowledge of similar compounds
Predicted XLogP3 3.4-

Table 2: Experimental Data of Structurally Similar Compounds

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)Notes
Methyl 3-amino-2-thiophenecarboxylate22288-78-462-64100-102 (at 0.1 mmHg)[2]
Methyl 3-amino-4-methylthiophene-2-carboxylate85006-31-185-88-
Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate91076-93-6140-141-A closely related halogenated analog.
Methyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate691393-97-2--Data for the methoxycarbonyl analog is 190–192 °C[3]

Note: The data in Table 2 is for comparative purposes and does not represent the experimental values for the title compound.

Experimental Protocols

Proposed Synthesis via Gewald Reaction

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. For the synthesis of the title compound, a suitable starting material would be a precursor that can introduce the 4-fluorophenyl group.

Reaction Scheme:

G reagents 4-Fluorophenylacetonitrile + Methyl glyoxylate + Sulfur (S₈) + Base (e.g., Morpholine) product This compound reagents->product Gewald Reaction

Figure 1: Proposed Gewald reaction for synthesis.

Detailed Methodology (Representative Protocol):

  • Reaction Setup: To a stirred solution of 4-fluorophenylacetonitrile (1 equivalent) and methyl glyoxylate (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide, add elemental sulfur (1.1 equivalents).

  • Addition of Base: Slowly add a catalytic amount of a base, such as morpholine or triethylamine, to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the mixture to a temperature between 50-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product may precipitate out of the solution.

  • Purification: Collect the solid precipitate by filtration and wash with cold water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization: The purified product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Potential Biological Activities and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activities or associated signaling pathways of this compound. However, the aminothiophene scaffold is a well-known privileged structure in medicinal chemistry, and numerous derivatives have been reported to exhibit a wide range of biological effects.

Context from Related Compounds:

  • Anticancer Activity: Many thiophene derivatives have been investigated for their potential as anticancer agents. For instance, some thieno[3,2-d]pyrimidine derivatives, which can be synthesized from aminothiophene precursors, have shown inhibitory activity against receptor tyrosine kinases involved in cancer progression.

  • Antibacterial and Antifungal Activity: The thiophene nucleus is present in several compounds with antimicrobial properties. The sulfur atom is thought to play a role in the interaction with microbial enzymes.

  • Enzyme Inhibition: The structural features of the title compound, including the amino and carboxylate groups, and the fluorophenyl moiety, make it a candidate for interaction with various enzyme active sites through hydrogen bonding and hydrophobic interactions.[3]

  • GLP-1R Modulation: Recent studies have shown that certain 2-aminothiophene derivatives can act as positive allosteric modulators of the glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity.

Given the lack of specific data for the title compound, a logical workflow for its initial biological evaluation is proposed below.

G cluster_0 Initial Screening cluster_1 Hit Identification and Target Validation cluster_2 Lead Optimization In vitro assays In vitro assays Active Compound Active Compound In vitro assays->Active Compound Cytotoxicity screening Cytotoxicity screening Cytotoxicity screening->Active Compound Antimicrobial screening Antimicrobial screening Antimicrobial screening->Active Compound Target identification Target identification Active Compound->Target identification Mechanism of action studies Mechanism of action studies Target identification->Mechanism of action studies SAR studies SAR studies Mechanism of action studies->SAR studies ADME/Tox profiling ADME/Tox profiling SAR studies->ADME/Tox profiling

References

An In-depth Technical Guide to Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering detailed experimental protocols and collated data to support further investigation and application of this compound.

Core Molecular Structure and Properties

This compound is a polysubstituted aminothiophene derivative. The core of the molecule is a thiophene ring, an important heterocyclic scaffold in many pharmacologically active compounds. The structure is characterized by a methyl ester at the 2-position, an amine group at the 3-position, and a 4-fluorophenyl substituent at the 5-position.

The presence of the amino group and the ester functionality provides reactive sites for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. The fluorophenyl moiety can influence the compound's lipophilicity and its interaction with biological targets.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 175137-08-3[1]
Molecular Formula C₁₂H₁₀FNO₂S[1]
Molecular Weight 251.28 g/mol [1]
Appearance (Not explicitly found, typically a solid)N/A
Melting Point (Data not available for this specific compound)N/A

Synthesis and Experimental Protocols

The synthesis of 3-aminothiophene-2-carboxylate derivatives is most commonly achieved through the Gewald aminothiophene synthesis.[2][3] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[2]

While a specific protocol for this compound is not explicitly detailed in readily available literature, a general and adaptable procedure for analogous 5-aryl-3-amino-2-carboxylic acid methyl esters has been described. This procedure can be applied using 4'-fluoroacetophenone as the starting ketone.

Adapted Gewald Synthesis Protocol

This protocol is adapted from a general procedure for the synthesis of 5-aryl-3-amino-2-carboxylic acid methyl esters.

Reactants:

  • 4'-Fluoroacetophenone

  • Methyl cyanoacetate

  • Elemental Sulfur

  • Morpholine (or another suitable base, e.g., triethylamine, diethylamine)

  • Methanol (or Ethanol) as solvent

Procedure:

  • Reaction Setup: To a solution of 4'-fluoroacetophenone (1.0 eq) and methyl cyanoacetate (1.0 eq) in methanol, add elemental sulfur (1.1 eq).

  • Addition of Base: While stirring the mixture, add morpholine (1.5 eq) dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is then typically heated to a temperature between 40-50°C and stirred for several hours (e.g., 2-4 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The precipitated product is collected by filtration.

  • Purification: The crude product is washed with cold ethanol to remove unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the final product, this compound.

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_workup Purification A 4'-Fluoroacetophenone P1 Combine reactants in Methanol A->P1 B Methyl Cyanoacetate B->P1 C Elemental Sulfur C->P1 D Morpholine (Base) P2 Add Morpholine dropwise D->P2 E Methanol (Solvent) E->P1 P1->P2 P3 Heat and stir (40-50°C, 2-4h) P2->P3 P4 Monitor by TLC P3->P4 W1 Cool to Room Temperature P4->W1 Reaction Complete W2 Filter precipitate W1->W2 W3 Wash with cold Ethanol W2->W3 W4 Recrystallize from Ethanol W3->W4 Product Methyl 3-amino-5-(4-fluorophenyl) thiophene-2-carboxylate W4->Product

Caption: Workflow for the Gewald Synthesis of the target compound.

Spectroscopic and Physical Data

Table 2: Predicted Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR - Singlet for the methyl ester protons (-OCH₃).- Broad singlet for the amine protons (-NH₂).- Multiplets in the aromatic region for the protons of the 4-fluorophenyl group and the single proton on the thiophene ring.
¹³C NMR - Resonances for the methyl ester carbon, carbons of the thiophene ring, and carbons of the 4-fluorophenyl group. The carbon attached to fluorine will show a characteristic C-F coupling.
IR (Infrared) - N-H stretching vibrations for the primary amine.- C=O stretching for the ester group.- C-F stretching for the fluorophenyl group.- Aromatic C=C and C-H stretching.
MS (Mass Spec.) - A molecular ion peak (M⁺) corresponding to the molecular weight (251.28).

Biological Activity and Potential Applications

While specific biological studies on this compound have not been identified, the broader class of 2-aminothiophene derivatives is well-documented for a wide range of pharmacological activities. These compounds are recognized as important scaffolds in medicinal chemistry.[4]

Potential Areas of Application:

  • Anticancer Agents: Numerous thiophene derivatives have been investigated for their cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma and breast cancer.[4][5] They can act through various mechanisms, including kinase inhibition.

  • Antimicrobial Activity: Aminothiophenes have also shown promise as antibacterial and antifungal agents.[6][7]

  • Kinase Inhibitors: The thiophene scaffold is present in several approved kinase inhibitor drugs. The structural features of the target molecule make it a candidate for investigation as an inhibitor of protein kinases involved in cell signaling pathways.[4]

Given the common evaluation of this class of compounds for anticancer properties, a standard experimental workflow for assessing cytotoxicity is provided below.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[5]

  • Cell Plating: Seed cancer cells (e.g., HepG2, MCF-7) into a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with these various concentrations and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically around 570 nm).

  • Analysis: Calculate the percentage of cell viability compared to an untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration.

G cluster_prep Assay Preparation cluster_treatment Treatment cluster_measurement Measurement S1 Seed Cancer Cells in 96-well Plate S2 Incubate for 24h S1->S2 T2 Treat Cells S2->T2 T1 Prepare Serial Dilutions of Compound T1->T2 T3 Incubate for 48h T2->T3 M1 Add MTT Reagent T3->M1 M2 Incubate for 4h (Formazan Formation) M1->M2 M3 Add Solubilizing Agent M2->M3 M4 Read Absorbance M3->M4 Result Calculate % Viability and IC₅₀ M4->Result

Caption: Standard workflow for an in vitro cytotoxicity (MTT) assay.

References

Spectroscopic Profile of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data, general experimental protocols derived from analogous compounds, and a standardized workflow for spectroscopic analysis. This guide is intended to assist researchers in the characterization and quality control of this and structurally related compounds.

Compound Identification

IUPAC Name This compound
CAS Number 175137-08-3[1]
Molecular Formula C₁₂H₁₀FNO₂S[1]
Molecular Weight 251.28 g/mol [1][2]
Canonical SMILES COC(=O)C1=C(N)C=C(S1)C2=CC=C(C=C2)F
InChI Key YIBRKYVKVWTHEM-UHFFFAOYSA-N

Spectroscopic Data Summary

Mass Spectrometry (MS)

The table below outlines the predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule. This data is crucial for the initial identification and confirmation of the compound in mass spectrometry analyses.

AdductPredicted m/z
[M+H]⁺252.04891
[M+Na]⁺274.03085
[M-H]⁻250.03435
[M+NH₄]⁺269.07545
[M+K]⁺290.00479
[M]⁺251.04108
[M]⁻251.04218
Data sourced from PubChem CID 619692[3]
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Experimental ¹H NMR, ¹³C NMR, and IR spectral data for this compound are not available in the reviewed literature. For novel batches of this compound, it is recommended to acquire this data following the general protocols outlined in the next section.

Experimental Protocols

The following are detailed methodologies for acquiring NMR, IR, and MS data, based on standard practices for the characterization of similar thiophene derivatives and other organic small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A Bruker AVANCE or similar spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR is recommended.

  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte peaks. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width : Approximately 12-16 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition :

    • Pulse Program : A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width : Approximately 200-250 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024-4096 scans, as the ¹³C nucleus is less sensitive.

  • Data Processing : The raw data (Free Induction Decay - FID) should be Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., MestReNova, TopSpin).

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 or similar, equipped with an Attenuated Total Reflectance (ATR) accessory is suitable for solid samples.

  • Sample Preparation : A small amount of the solid sample is placed directly on the ATR crystal.

  • Acquisition :

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32 scans.

    • A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

  • Data Analysis : The resulting spectrum should be analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C=O, C-F, aromatic C=C).

Mass Spectrometry (MS)
  • Instrumentation : A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is recommended for accurate mass determination. For routine analysis, a Gas Chromatography-Mass Spectrometry (GC-MS) system can also be used.

  • Sample Preparation : The sample should be dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • ESI-HRMS Acquisition :

    • Ionization Mode : Both positive and negative ion modes should be used to observe different adducts.

    • Mass Range : A range of m/z 100-500 is typically sufficient.

    • Data Analysis : The acquired spectrum should be analyzed for the molecular ion peak and common adducts to confirm the molecular weight of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel organic compound like this compound.

Spectroscopic_Workflow A Compound Synthesis and Purification B Mass Spectrometry (MS) - Molecular Weight Confirmation A->B C Infrared (IR) Spectroscopy - Functional Group Analysis A->C D NMR Spectroscopy (¹H, ¹³C, etc.) - Structural Elucidation A->D E Data Integration and Structure Verification B->E C->E D->E F Final Spectroscopic Report E->F

Caption: A generalized workflow for the spectroscopic analysis of a synthesized chemical compound.

References

Technical Guide: Crystal Structure Analysis of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the compilation of this guide, the specific crystal structure of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate has not been publicly reported. This document therefore provides a comprehensive technical overview based on established methodologies and data from structurally analogous compounds. The experimental protocols, data, and structural analyses presented herein are representative of what would be anticipated for this molecule.

Introduction

This compound is a polysubstituted thiophene derivative. The 2-aminothiophene scaffold is a significant pharmacophore found in a variety of biologically active compounds. The determination of the single-crystal X-ray structure of this compound is crucial for a definitive understanding of its three-dimensional molecular conformation, electronic properties, and the intermolecular interactions that govern its solid-state packing. Such information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents.

This guide outlines the probable synthetic route, detailed experimental protocols for crystallization and structure determination, and an analysis of the expected crystallographic data and intermolecular interactions, drawing parallels with known structures of similar aminothiophene derivatives.

Experimental Protocols

Synthesis via Gewald Reaction

The synthesis of 2-aminothiophene derivatives is commonly achieved through the Gewald three-component reaction.[1][2][3] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[4]

Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4'-fluorobenzaldehyde (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a secondary amine, such as morpholine or piperidine (e.g., 20 mol%).

  • Reaction: Stir the mixture at a moderately elevated temperature (e.g., 50-60°C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Purification: Collect the crude product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to yield the purified this compound.

Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step.[5][6][7] Slow evaporation is a common and effective method.

Protocol:

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) at room temperature or with gentle heating.

  • Filtration: Filter the solution to remove any particulate impurities.

  • Slow Evaporation: Transfer the filtered solution to a clean vial, loosely cover it to allow for slow evaporation of the solvent at room temperature.

  • Crystal Growth: Allow the vial to stand undisturbed for several days to a week. As the solvent evaporates, the solution will become supersaturated, promoting the growth of single crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.[8][9][10]

Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. The instrument uses a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). Data is collected by rotating the crystal and recording the diffraction pattern at various orientations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Data Presentation

While the specific data for the title compound is unavailable, the following tables present representative crystallographic data from analogous 2-aminothiophene structures.[11][12][13][14]

Table 1: Representative Crystal Data and Structure Refinement Parameters
Parameter(2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone[11]Methyl-3-aminothiophene-2-carboxylate (hypothetical)
Empirical FormulaC13H12ClNOSC12H10FNO2S
Formula Weight265.75251.28
Temperature (K)130(2)~100-150
Crystal SystemMonoclinicExpected: Monoclinic or Orthorhombic
Space GroupP2₁/ce.g., P2₁/c, P-1, P2₁2₁2₁
a (Å)10.6092(8)To be determined
b (Å)10.8355(8)To be determined
c (Å)11.1346(9)To be determined
α (°)90To be determined
β (°)98.643(6)To be determined
γ (°)90To be determined
Volume (ų)1263.9(2)To be determined
Z4To be determined
R-factor (R1)0.045Expected: < 0.05
wR2 (all data)0.121Expected: ~0.1-0.15
Table 2: Expected Bond Lengths and Angles
Bond/AngleExpected Value
S-C(thiophene)~1.71 - 1.74 Å
C-N(amino)~1.34 - 1.36 Å
C=O(carbonyl)~1.21 - 1.23 Å
C-O(ester)~1.33 - 1.35 Å
C-F(fluorophenyl)~1.35 - 1.37 Å
C-S-C angle~92 - 93°
O=C-O angle~122 - 124°

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Analysis s1 Reactants: 4'-Fluorobenzaldehyde Methyl Cyanoacetate Sulfur s2 Gewald Reaction (Ethanol, Morpholine) s1->s2 s3 Crude Product s2->s3 p1 Recrystallization s3->p1 p2 Pure Compound p1->p2 p3 Slow Evaporation p2->p3 p4 Single Crystals p3->p4 a1 Single-Crystal X-ray Diffraction (SC-XRD) p4->a1 a2 Structure Solution & Refinement a1->a2 a3 Crystallographic Data a2->a3

Caption: Workflow for synthesis, crystallization, and analysis.

Expected Intermolecular Interactions

The molecular structure features several functional groups capable of forming intermolecular interactions, which will dictate the crystal packing. Key expected interactions include:

  • N-H···O Hydrogen Bonds: The amino group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group is a strong acceptor. This is a very common and often primary interaction in related structures, leading to the formation of chains or dimers.[11][13]

  • π-π Stacking: The aromatic thiophene and 4-fluorophenyl rings can engage in π-π stacking interactions.

  • C-H···F and C-H···S Interactions: Weaker C-H···F and C-H···S hydrogen bonds may also contribute to the overall stability of the crystal lattice.

G mol1 Molecule A mol2 Molecule B mol1->mol2 N-H···O Hydrogen Bond mol3 Molecule C mol1->mol3 π-π Stacking mol2->mol3 C-H···F/S Interactions

References

The Multifaceted Biological Activities of Substituted 3-Aminothiophenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted 3-aminothiophenes represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of their antimicrobial, anticancer, and anti-inflammatory properties, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Antimicrobial Activity

Substituted 3-aminothiophenes have emerged as potent antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The structural modifications on the 3-aminothiophene core play a crucial role in determining the potency and spectrum of their antimicrobial effects.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentrations (MIC) of various substituted 3-aminothiophene derivatives against selected microbial strains.

Compound IDSubstitution PatternTest OrganismMIC (µg/mL)Reference
1 2-carboxylate, chloro, methoxy, amide functionalitiesEscherichia coli10-20[1]
1 2-carboxylate, chloro, methoxy, amide functionalitiesStaphylococcus aureus10-20[1]
2 2-carboxylate, chloro, methoxy, amide functionalitiesAspergillus niger10-20[1]
2 2-carboxylate, chloro, methoxy, amide functionalitiesCandida albicans10-20[1]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of substituted 3-aminothiophene derivatives using the broth microdilution method.

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the substituted 3-aminothiophene derivatives in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Bacterial/Fungal Strains: Culture the test microorganisms overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Media: Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

  • Microtiter Plates: Use sterile 96-well microtiter plates.

  • Controls: Include a positive control (a standard antibiotic like Gentamicin or Ampicillin) and a negative control (broth with solvent).

2. Procedure:

  • Serial Dilution: Add 100 µL of sterile broth to all wells of the 96-well plate. Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from one well to the next.

  • Inoculum Preparation: Adjust the turbidity of the overnight microbial culture to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well, resulting in a final volume of 200 µL per well.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

3. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

G Workflow for Antimicrobial Susceptibility Testing prep Preparation of Materials (Compounds, Media, Microbes) serial_dilution Serial Dilution of Test Compounds prep->serial_dilution inoculum_prep Inoculum Preparation (0.5 McFarland Standard) prep->inoculum_prep inoculation Inoculation of Microtiter Plates serial_dilution->inoculation inoculum_prep->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation read_results Determination of MIC incubation->read_results G Workflow of the Sulforhodamine B (SRB) Assay cell_seeding Cell Seeding in 96-well plates compound_treatment Compound Treatment cell_seeding->compound_treatment cell_fixation Cell Fixation (TCA) compound_treatment->cell_fixation srb_staining SRB Staining cell_fixation->srb_staining washing Washing (Acetic Acid) srb_staining->washing solubilization Solubilization (Tris Base) washing->solubilization absorbance Absorbance Measurement solubilization->absorbance data_analysis IC50 Calculation absorbance->data_analysis EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Aminothiophene Substituted 3-Aminothiophene Aminothiophene->EGFR RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Tubulin Polymerization and Inhibition cluster_0 Normal Polymerization cluster_1 Inhibition by 3-Aminothiophene Tubulin Dimers Tubulin Dimers Protofilament Protofilament Tubulin Dimers->Protofilament Assembly Microtubule Microtubule Protofilament->Microtubule Assembly Inhibitor Substituted 3-Aminothiophene Blocked Dimer Tubulin Dimer (Blocked) Inhibitor->Blocked Dimer Disrupted Microtubule Disrupted Microtubule Blocked Dimer->Disrupted Microtubule Inhibited Assembly NF-κB Signaling Pathway and Inhibition Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits Proteasome Proteasomal Degradation IkB->Proteasome Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Inhibitor Substituted 3-Aminothiophene Inhibitor->IKK

References

The Gewald Synthesis of 2-Aminothiophenes: A Mechanistic Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Gewald reaction, first reported by Karl Gewald in 1961, stands as one of the most efficient and versatile methods for the synthesis of polysubstituted 2-aminothiophenes.[1] These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science, serving as crucial building blocks for a wide range of biologically active compounds, including antiproliferative, antiviral, and antifungal agents, as well as materials for dyes and conducting polymers.[2][3][4] This technical guide provides an in-depth exploration of the reaction's core mechanism, supported by recent computational studies, along with representative experimental protocols and quantitative data.

Core Reaction Mechanism

The Gewald reaction is a multi-component condensation involving a carbonyl compound (ketone or aldehyde), an α-activated nitrile, and elemental sulfur in the presence of a base.[5][6] While the overall transformation is a one-pot synthesis, the mechanism proceeds through several distinct steps. For decades, the precise mechanism of sulfur incorporation remained poorly understood, but recent comprehensive Density Functional Theory (DFT) studies have provided significant clarification.[2][7][8] The reaction is understood to be under thermodynamic control, where the formation of the stable, aromatic thiophene ring is the ultimate driving force.[2][7]

The elucidated mechanism involves three primary stages:

  • Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile.[7][9] This step forms a stable α,β-unsaturated nitrile intermediate.[6]

  • Sulfuration and Polysulfide Formation: The α,β-unsaturated nitrile is deprotonated by the base to form a resonance-stabilized anion.[2] This anion acts as a nucleophile, attacking the elemental sulfur ring (S₈) and opening it to form a polysulfide anion intermediate.[2][7] DFT calculations suggest this is followed by a complex equilibrium of polysulfide intermediates of varying lengths.[2][8]

  • Cyclization and Aromatization: The polysulfide chain is ultimately cleaved to a monosulfide intermediate. This intermediate then undergoes intramolecular cyclization via nucleophilic attack of the sulfur anion onto the nitrile carbon.[2][9] A subsequent tautomerization and aromatization lead to the final, stable 2-aminothiophene product.[6][9]

Gewald_Mechanism Figure 1: Core Mechanism of the Gewald Synthesis cluster_0 Reactants cluster_1 Reaction Pathway cluster_2 Product Ketone Carbonyl (Ketone/Aldehyde) Knoevenagel α,β-Unsaturated Nitrile (Knoevenagel Adduct) Ketone->Knoevenagel 1. Knoevenagel-Cope Condensation (Base) Nitrile Active Methylene Nitrile Nitrile->Knoevenagel 1. Knoevenagel-Cope Condensation (Base) Sulfur Elemental Sulfur (S8) Polysulfide Polysulfide Anion Intermediate Sulfur->Polysulfide 2. Nucleophilic Attack on S8 (Base) Knoevenagel->Polysulfide 2. Nucleophilic Attack on S8 (Base) Cyclized Cyclized Intermediate (Thiolate) Polysulfide->Cyclized 3. Cyclization Product 2-Aminothiophene Cyclized->Product 4. Tautomerization & Aromatization

Figure 1: Core Mechanism of the Gewald Synthesis

Quantitative Data Summary

The yield of the Gewald reaction is highly dependent on the substrates and reaction conditions employed. Modifications such as microwave assistance, the use of ionic liquids, or mechanochemistry have been developed to improve yields and reaction times, particularly for less reactive substrates like aryl ketones.[9][10] The following table summarizes representative yields from various literature reports.

Carbonyl CompoundActive NitrileBase/CatalystConditionsYield (%)Reference
CyclohexanoneMalononitrileMorpholineEthanol, Reflux81[4]
AcetophenoneEthyl CyanoacetateMorpholineDMF, 50°C70[10]
4-MethoxyacetophenoneEthyl CyanoacetateMorpholineBall Milling, 60°C, 30 min65[10]
Various AldehydesCyanoacetamidesTriethylamineEthanol, 60°C50-92[4]
Alkyl/Aryl KetonesEthyl CyanoacetateMorpholinium AcetateMorpholine, 80-90°C25-70[10][11]
Various KetonesMalononitrileCaOEthanol, Reflux, 1-1.5 hModerate to Good[12]

Experimental Protocols

The versatility of the Gewald reaction is reflected in the variety of established protocols. Below are two distinct, detailed methodologies: a classical solution-phase synthesis and a modern solvent-free mechanochemical approach.

Protocol 1: Classical One-Pot Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile [4]

This protocol describes a widely used solution-phase method.

Protocol_1_Workflow Figure 2: Workflow for Classical Solution-Phase Synthesis Start Start: Assemble Reagents Step1 1. Charge Reactor: Combine cyclohexanone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL). Start->Step1 Step2 2. Add Base: Add morpholine (0.1 mol) to the suspension with stirring. Step1->Step2 Step3 3. Reaction: Heat the mixture to reflux. An exothermic reaction typically occurs. Step2->Step3 Step4 4. Cool & Precipitate: Cool the reaction mixture in an ice bath. The product precipitates from the solution. Step3->Step4 Step5 5. Isolate Product: Collect the solid product by vacuum filtration. Wash with cold ethanol. Step4->Step5 Step6 6. Purify: Recrystallize the crude product from ethanol or another suitable solvent. Step5->Step6 End End: Pure Product Step6->End

Figure 2: Workflow for Classical Solution-Phase Synthesis
  • Methodology:

    • A mixture of cyclohexanone (9.81 g, 0.1 mol), malononitrile (6.61 g, 0.1 mol), and elemental sulfur (3.21 g, 0.1 mol) is suspended in ethanol (50 mL).

    • Morpholine (8.71 g, 0.1 mol) is added to the stirred suspension.

    • The mixture is gently warmed, which often initiates a spontaneous exothermic reaction that brings the solvent to a boil. The mixture is then heated under reflux for 1 hour.

    • After the reaction period, the mixture is cooled in an ice bath.

    • The precipitated product is collected by filtration, washed with a small amount of cold ethanol, and dried.

    • Further purification can be achieved by recrystallization from ethanol to yield the pure 2-aminothiophene derivative.

Protocol 2: Solvent-Free Mechanochemical Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate [10]

This protocol utilizes high-speed ball milling (HSBM) as a green chemistry approach, reducing solvent waste and often reaction times.

  • Methodology:

    • A stainless-steel milling vial is charged with acetophenone (120 mg, 1.0 mmol), ethyl cyanoacetate (113 mg, 1.0 mmol), elemental sulfur (32 mg, 1.0 mmol), and morpholine (9 mg, 0.1 mmol, catalytic amount).

    • Two stainless-steel balls are added to the vial.

    • The vial is subjected to high-speed ball milling at a set frequency (e.g., 30 Hz) for a specified time (e.g., 30-60 minutes). Tandem heating of the milling apparatus (e.g., to 60°C) can significantly increase the reaction rate.

    • After milling, the crude solid product is removed from the vial.

    • The crude product is washed with water to remove any remaining base and inorganic impurities.

    • The final product is isolated and purified by column chromatography on silica gel.

This guide provides a foundational understanding of the Gewald synthesis mechanism, empowering researchers to better utilize and innovate upon this cornerstone reaction in heterocyclic chemistry. The continued development of methodologies, such as those employing green chemistry principles, ensures the Gewald reaction will remain a relevant and powerful tool in drug discovery and materials science.[3][13]

References

The Role of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities. Among its numerous derivatives, Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate serves as a crucial synthetic intermediate and a core structure for the development of novel therapeutic agents. This technical guide explores the synthesis, known biological activities, and therapeutic potential of this compound and its derivatives, focusing on their applications in oncology and neurodegenerative diseases. By examining structure-activity relationships and key signaling pathways, this document provides a comprehensive overview for researchers engaged in drug discovery and development.

Introduction

Thiophene derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The 2-aminothiophene-3-carboxylate substructure, in particular, is a key pharmacophore found in numerous biologically active molecules. This compound combines this active core with a 4-fluorophenyl group, a common substituent in medicinal chemistry known to enhance metabolic stability and binding affinity. This guide will delve into the synthesis of this core molecule and the therapeutic applications that have emerged from its chemical modifications.

Synthesis of the Core Scaffold

The primary and most efficient method for synthesizing this compound and its analogs is the Gewald reaction . This one-pot multicomponent reaction is a cornerstone in thiophene chemistry.

Experimental Protocol: Gewald Synthesis

A general procedure for the synthesis of methyl 2-aminothiophene-3-carboxylates is as follows:

  • Reaction Setup: To a stirred mixture of an appropriate ketone (e.g., 4'-fluoroacetophenone) (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in a suitable solvent such as methanol (30 mL), a basic catalyst is added.

  • Catalyst Addition: A catalyst, typically a secondary amine like morpholine or diethylamine (5 mL), is added dropwise over a period of 30 minutes at a controlled temperature of 35-40 °C.

  • Reaction Progression: The reaction mixture is then stirred at a slightly elevated temperature, for instance, 45 °C, for approximately 3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the mixture is cooled to room temperature, allowing the product to precipitate. The solid is collected by filtration, washed with a cold solvent like ethanol, and then purified by recrystallization from a suitable solvent to yield the desired 2-aminothiophene derivative.[1]

This versatile reaction allows for the introduction of a wide variety of substituents on the thiophene ring, making it a powerful tool for generating chemical libraries for drug screening.

Gewald_Reaction_Workflow start Start: Reagents reagents Ketone (4'-fluoroacetophenone) + Methyl Cyanoacetate + Elemental Sulfur start->reagents mixing Mixing and Stirring reagents->mixing solvent Solvent (Methanol) solvent->mixing catalyst Catalyst (Morpholine) catalyst->mixing heating Heating (45°C, 3h) Monitoring by TLC mixing->heating cooling Cooling to Room Temperature heating->cooling precipitation Product Precipitation cooling->precipitation filtration Filtration and Washing precipitation->filtration purification Recrystallization filtration->purification product Final Product: Methyl 3-amino-5-(4-fluorophenyl) thiophene-2-carboxylate purification->product

Figure 1: Gewald Reaction Workflow

Role in Medicinal Chemistry: Anticancer Activity

While direct biological data for this compound is limited in publicly available literature, its derivatives have shown significant promise as anticancer agents. The core scaffold serves as a template for the development of potent kinase inhibitors and apoptosis inducers.

Kinase Inhibition

Kinases are critical targets in oncology, and the 2-aminothiophene scaffold has been successfully utilized to develop potent inhibitors. Derivatives of the core molecule have been investigated as inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Protein Kinase B (AKT).

For instance, fused thiophene derivatives have been identified as dual inhibitors of VEGFR-2 and AKT.[2] While the exact structure of the most potent compounds in that study differs from the title compound, the underlying 2-aminothiophene core is essential for their activity. The general structure-activity relationship (SAR) suggests that modifications at the 2-amino and 3-carboxylate positions can significantly impact potency and selectivity.

Another study identified a highly potent and selective Polo-like kinase 1 (PLK1) inhibitor based on a substituted 3-aminothiophene-2-carboxylate core.[3] The lead compound in this study, while more complex, demonstrates the potential of this scaffold to generate inhibitors with nanomolar efficacy.[3]

Table 1: Anticancer Activity of Selected Thiophene Derivatives

Compound ClassTarget(s)Cell Line(s)IC50 ValuesReference(s)
Fused Thieno[2,3-d]pyrimidinesVEGFR-2, AKTHepG2, MCF-70.075 µM - 6.96 µM[2]
Thiophene CarboxamidesTubulin PolymerizationHep3B5.46 µM - 12.58 µM[4]
Substituted 2-aminothiophenesAtypical Protein Kinase C-Varies[5]
PLK1 InhibitorPLK1HepG211.1 nM[3]
Induction of Apoptosis

Several studies have shown that 2-aminothiophene derivatives can induce apoptosis in cancer cells. For example, certain derivatives have been found to cause an accumulation of prostate cancer cells in the G1 phase of the cell cycle, leading to apoptosis.[6] This suggests that the scaffold can be modified to create compounds that interfere with cell cycle progression and trigger programmed cell death.

Apoptosis_Pathway Thiophene_Derivative Thiophene Derivative (e.g., Kinase Inhibitor) Kinase Target Kinase (e.g., VEGFR-2, AKT, PLK1) Thiophene_Derivative->Kinase Inhibition Downstream_Signaling Downstream Pro-Survival Signaling Kinase->Downstream_Signaling Activation (Blocked) Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G1 or G2/M phase) Downstream_Signaling->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Figure 2: Kinase Inhibition to Apoptosis
Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of thiophene derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates at a density of approximately 5x10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Role in Medicinal Chemistry: Neurodegenerative Diseases

The thiophene scaffold is also being explored for its potential in treating neurodegenerative diseases. While specific studies on this compound are not prominent, related structures have shown promise.

Neuroprotective Effects

Some thiophene-containing compounds have demonstrated neuroprotective properties by inhibiting oxidative stress and neuroinflammation, which are key pathological features of diseases like Alzheimer's and Parkinson's. For instance, a benzothiophene derivative, T-817MA, has been shown to protect against MPTP-induced neurotoxicity in mice by blocking lipid peroxidation.[7] This highlights the potential of the broader thiophene class in neuroprotection. The inherent properties of the thiophene ring may contribute to the ability of these compounds to cross the blood-brain barrier.

Neuroprotection_Mechanism Neurotoxin Neurotoxin or Oxidative Stress Neuron Neuron Neurotoxin->Neuron Induces Lipid_Peroxidation Lipid Peroxidation & Inflammation Neuron->Lipid_Peroxidation Thiophene_Compound Thiophene-based Neuroprotective Agent Thiophene_Compound->Lipid_Peroxidation Inhibits Neuroprotection Neuroprotection Thiophene_Compound->Neuroprotection Neuronal_Damage Neuronal Damage & Apoptosis Lipid_Peroxidation->Neuronal_Damage

Figure 3: Neuroprotective Mechanism

Structure-Activity Relationship (SAR) Insights

Based on the available data for 2-aminothiophene-3-carboxylate derivatives, several SAR trends can be inferred:

  • The 2-Amino Group: The free amino group at the 2-position is often crucial for biological activity, likely participating in key hydrogen bonding interactions with target proteins.[5]

  • The 3-Carboxylate Group: Modification of the ester at the 3-position can significantly alter activity. Conversion to amides has been shown to yield potent anticancer compounds, suggesting this position is a key vector for optimization.[4]

  • The 5-Phenyl Group: The nature and substitution pattern of the aryl group at the 5-position influence the compound's properties. The 4-fluorophenyl group in the title compound is a favorable substituent for enhancing biological activity and metabolic stability.

Conclusion and Future Directions

This compound is a valuable and versatile scaffold in medicinal chemistry. While it primarily serves as a synthetic intermediate, the potent biological activities of its derivatives, particularly in oncology, underscore its importance. Future research should focus on synthesizing and screening a broader library of derivatives based on this core structure to identify novel therapeutic agents. The exploration of this scaffold in the context of neurodegenerative diseases also warrants further investigation. The detailed synthetic protocols and assay methodologies provided in this guide offer a solid foundation for researchers to build upon in their drug discovery efforts.

References

Discovery and history of aminothiophene carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Aminothiophene Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminothiophene carboxylate derivatives represent a cornerstone in modern medicinal chemistry, serving as versatile scaffolds for the development of a wide array of therapeutic agents. Their discovery, intrinsically linked to the advent of the Gewald reaction, has paved the way for significant advancements in drug discovery, particularly in the fields of oncology, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the history, synthesis, and biological significance of these vital heterocyclic compounds.

A Brief History: The Gewald Reaction

The journey of aminothiophene carboxylates began in earnest in 1966 with the pioneering work of German chemist Karl Gewald. He developed a multicomponent reaction that efficiently produces polysubstituted 2-aminothiophenes from a simple mixture of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[1] This elegant one-pot synthesis, now famously known as the Gewald reaction, proved to be a robust and versatile method for accessing this important class of compounds. The reaction mechanism, which was elucidated in the subsequent decades, involves an initial Knoevenagel condensation, followed by the addition of sulfur and a subsequent cyclization and tautomerization to form the stable aromatic thiophene ring.[1]

Over the years, numerous modifications and improvements to the original Gewald protocol have been reported, including the use of microwave irradiation to enhance reaction rates and yields, and the development of solvent-free and solid-supported methodologies, reflecting the ongoing trend towards greener and more efficient chemical syntheses.[2][3]

Data Presentation: A Comparative Look at Biological Activity

The true value of aminothiophene carboxylate derivatives lies in their diverse biological activities. The following tables summarize key quantitative data, offering a comparative perspective on their potential as therapeutic agents.

Table 1: Anticancer Activity of Aminothiophene Carboxylate Derivatives
Compound ID/ReferenceCancer Cell LineIC50 (µM)
Compound 5 HepG-20.59
Compound 6 HepG-20.93
Compound 10 HepG-23.92
Sorafenib (Reference) HepG-22.07
Compound 8d MCF717.20
Compound 9c MCF713.02
Compound 9d MCF716.54
Compound 9c T-47D2.18
Compound 9d T-47D8.09
Compound 10d T-47D4.36
Compound 14d HCT116, MCF7, PC3, A549Potent (IC50 = 191.1 nM for VEGFR-2)
SB-44 Prostate & Cervical Adenocarcinoma< 35
SB-83 Prostate & Cervical Adenocarcinoma< 35
SB-200 Prostate & Cervical Adenocarcinoma< 35

Note: IC50 values are indicative and can vary based on experimental conditions. Data compiled from multiple sources.[4][5][6][7]

Table 2: Antimicrobial Activity of Aminothiophene Derivatives
Compound ID/ReferenceMicrobial StrainMIC (µg/mL)
Thiophene derivative 4F Salmonella Typhi (XDR)3.125
Ciprofloxacin (Reference) Salmonella Typhi (XDR)> 3.125
Ceftriaxone (Reference) Salmonella Typhi (XDR)> 3.125

Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism.[]

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and evaluation of aminothiophene carboxylate derivatives.

Protocol 1: General Procedure for the Gewald Synthesis of Ethyl 2-Aminothiophene-3-carboxylates

Materials:

  • Appropriate ketone (0.05 mol)

  • Ethyl cyanoacetate (0.05 mol)

  • Elemental sulfur (0.05 mol)

  • Methanol (30 mL)

  • Morpholine (5 mL)

  • Ethanol (for washing and recrystallization)

Procedure:

  • In a round-bottom flask, combine the ketone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL).

  • With stirring, slowly add morpholine (5 mL) to the mixture over a period of 30 minutes at a temperature of 35-40 °C.

  • Continue stirring the reaction mixture at 45 °C for 3 hours.

  • Allow the mixture to cool to room temperature.

  • Collect the resulting precipitate by filtration and wash it with ethanol.

  • Purify the crude product by recrystallization from ethanol to obtain the desired 2-aminothiophene-3-carboxylate derivative.

This protocol is adapted from a published procedure which reported yields in the range of 70-85%.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Aminothiophene carboxylate derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the aminothiophene carboxylate derivatives in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified incubator with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by aminothiophene carboxylate derivatives and a typical experimental workflow.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Angiogenesis Inhibitor Aminothiophene Carboxylate Derivative Inhibitor->VEGFR2 Inhibits (ATP-competitive)

VEGFR-2 Signaling Pathway Inhibition

JNK_Signaling_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylates AP1 AP-1 (Transcription Factor) cJun->AP1 Gene_Expression Gene Expression (Apoptosis, Inflammation) AP1->Gene_Expression Inhibitor Aminothiophene Derivative Inhibitor->JNK Inhibits

JNK Signaling Pathway Inhibition

Experimental_Workflow Start Start: Design & Synthesize Aminothiophene Derivatives Synthesis Gewald Reaction Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Biological_Screening Biological Screening (e.g., MTT Assay) Purification->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies SAR_Studies->Synthesis Iterative Design Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Testing In Vivo Testing (Animal Models) Lead_Optimization->In_Vivo_Testing End End: Preclinical Candidate In_Vivo_Testing->End

Drug Discovery Workflow

References

An In-Depth Technical Guide to Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate: Safety, Handling, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information, along with key experimental considerations, for Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate. This compound, a member of the 2-aminothiophene class of heterocyclic compounds, is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its structural analogs.

Chemical Identity and Properties

PropertyValue
Chemical Name This compound
CAS Number 175137-08-3
Molecular Formula C₁₂H₁₀FNO₂S
Molecular Weight 251.28 g/mol
Appearance Solid (Typical)
Solubility Soluble in organic solvents.

Safety and Handling

The safe handling of this compound is paramount in a laboratory setting. The following information is derived from available Safety Data Sheets (SDS) for the compound and structurally similar molecules.

Hazard Identification

Based on data for the target compound and its close analogs, the primary hazards are:

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

GHS Hazard Pictograms and Statements for Structurally Similar Compounds:

PictogramSignal WordHazard Statement(s)
Warning H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Measures and Personal Protective Equipment (PPE)

To mitigate the identified risks, the following precautionary measures and personal protective equipment are mandatory when handling this compound:

CategoryRecommendations
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood.
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear impervious gloves (e.g., nitrile) and a lab coat.
Respiratory Protection If dusts or aerosols are generated, use a NIOSH-approved respirator.
General Hygiene Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
First Aid Measures
Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

The synthesis of this compound and related 2-aminothiophenes is most commonly achieved through the Gewald reaction or by direct arylation.

Synthesis via Direct Arylation

A documented method for synthesizing the target compound involves the direct arylation of a pre-existing aminothiophene core.[1]

Reaction Scheme:

G reactant1 Methyl 3-amino-4-methylthiophene-2-carboxylate reagents Palladium Catalyst, Base reactant1->reagents reactant2 1-bromo-4-fluorobenzene reactant2->reagents product Methyl 3-amino-5-(4-fluorophenyl)-4-methylthiophene-2-carboxylate reagents->product

Caption: Direct arylation of an aminothiophene with an aryl halide.

Experimental Procedure (Adapted from a similar synthesis[1]):

  • To a reaction vessel, add Methyl 3-amino-4-methylthiophene-2-carboxylate, 1-bromo-4-fluorobenzene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., SPhos), and a base (e.g., K₂CO₃).

  • Add a suitable solvent (e.g., toluene or dioxane).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) and stir for the required time (typically several hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

General Protocol for Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a versatile one-pot synthesis for 2-aminothiophenes. The general workflow is as follows:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process ketone Ketone/Aldehyde condensation Knoevenagel Condensation ketone->condensation nitrile α-Cyanoester nitrile->condensation sulfur Elemental Sulfur cyclization Cyclization sulfur->cyclization base Base (e.g., Morpholine) base->condensation solvent Solvent (e.g., Ethanol) temperature Heat (Optional) condensation->cyclization product 2-Aminothiophene Product cyclization->product

Caption: General workflow for the Gewald synthesis of 2-aminothiophenes.

General Experimental Procedure:

  • In a round-bottom flask, combine the carbonyl compound (e.g., an appropriate ketone or aldehyde), the α-cyanoester (e.g., methyl cyanoacetate), and elemental sulfur in a suitable solvent (e.g., ethanol or methanol).

  • Add a catalytic amount of a base (e.g., morpholine or triethylamine).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with a cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Biological Activity and Potential Applications

Derivatives of 3-aminothiophene-2-carboxylate are recognized for their wide range of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of thiophene derivatives. These compounds can influence cell signaling pathways and modulate the expression of genes involved in apoptosis, potentially leading to the death of cancer cells.[2] For instance, certain thiophene carboxamide derivatives have been investigated as biomimetics of the anticancer agent Combretastatin A-4.[3]

Antimicrobial Activity

Thiophene derivatives have also demonstrated significant potential as antimicrobial agents. Studies have shown that various substituted thiophenes exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[4][5][6] The biological activity is often influenced by the nature and position of substituents on the thiophene ring.

G cluster_bioactivity Potential Biological Activities cluster_mechanisms Potential Mechanisms of Action compound Methyl 3-amino-5-(4-fluorophenyl) thiophene-2-carboxylate (and related derivatives) anticancer Anticancer compound->anticancer antimicrobial Antimicrobial compound->antimicrobial pathway_modulation Modulation of Cell Signaling Pathways anticancer->pathway_modulation apoptosis Induction of Apoptosis anticancer->apoptosis enzyme_inhibition Enzyme Inhibition antimicrobial->enzyme_inhibition

Caption: Potential biological activities and mechanisms of action for the compound class.

This technical guide is intended to provide a comprehensive overview for the safe handling and informed use of this compound in a research and development setting. As with any chemical, it is crucial to consult the most up-to-date Safety Data Sheet before use and to perform a thorough risk assessment for any experimental procedure.

References

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of 2-Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-aminothiophene derivatives, a critical scaffold in medicinal chemistry and material science. The methodologies presented herein focus on modern, efficient, and often greener synthetic approaches, including microwave-assisted synthesis, ultrasound-assisted synthesis, and mechanochemistry (ball-milling).

Introduction

2-Aminothiophenes are a class of heterocyclic compounds of significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1] Their versatile structure serves as a key building block in the development of novel therapeutic agents. The most common and efficient method for the one-pot synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[2][3] This reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[2][3]

Recent advancements in synthetic methodology have focused on improving the efficiency, yield, and environmental footprint of the Gewald reaction.[1] These include the use of microwave irradiation, ultrasonic energy, and solvent-free mechanochemical methods to accelerate reaction rates and, in some cases, eliminate the need for catalysts or solvents.[1][4][5]

Reaction Principle: The Gewald Three-Component Reaction

The generally accepted mechanism for the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base. This is followed by the addition of sulfur to the α-carbon of the unsaturated nitrile intermediate. Subsequent cyclization and tautomerization lead to the formation of the final 2-aminothiophene product.[2][6]

Below is a diagram illustrating the proposed mechanistic pathway of the Gewald reaction.

Gewald_Mechanism Reactants Ketone/Aldehyde + Active Methylene Nitrile + Sulfur (S8) + Base Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 Sulfur_Addition Sulfur Addition Intermediate1->Sulfur_Addition Intermediate2 Thiolated Intermediate Sulfur_Addition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Thiophene Intermediate Cyclization->Intermediate3 Tautomerization Tautomerization Intermediate3->Tautomerization Product 2-Aminothiophene Derivative Tautomerization->Product

Caption: Proposed mechanism of the Gewald reaction.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the quantitative data for different one-pot synthetic protocols for 2-aminothiophene derivatives, allowing for easy comparison of their efficiencies.

ProtocolCarbonyl CompoundActive Methylene NitrileCatalyst/BaseConditionsReaction TimeYield (%)Reference
Microwave-Assisted ButyraldehydeMethyl cyanoacetatePyrrolidineDMF, 50°C, Microwave30 min95[7]
4-NitroacetophenoneEthyl cyanoacetate-Ethanol, 120°C, Microwave46 min-[8]
CyclohexanoneMalononitrileMorpholineEthanol, 70°C, Microwave20 min-[9]
Ultrasound-Assisted Various KetonesMalononitrileSodium PolysulfideWater, 70°C, 40 kHz, 300 W Ultrasound0.5 - 1 h42-90[1][10]
Ball-Milling Ethyl acetoacetateMalononitrileNone (Solvent-free)750 rpm30 min97[11]
2-ButanoneMalononitrileNone (Solvent-free)750 rpm30 min-[11]
L-Proline Catalyzed CyclohexanoneMalononitrileL-Proline (10 mol%)DMF, 60°C-84[12]
Various SubstratesMalononitrileL-Proline (10 mol%)DMF, 60°C-High[12]

Experimental Protocols

The following are detailed experimental protocols for the one-pot synthesis of 2-aminothiophene derivatives using various modern synthetic techniques.

Protocol 1: Microwave-Assisted Gewald Reaction[4][7]

This protocol describes a rapid and efficient method for synthesizing 2-aminothiophene derivatives using microwave irradiation.

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • Active Methylene Nitrile (e.g., methyl cyanoacetate) (1.1 mmol)

  • Elemental Sulfur (1.1 mmol)

  • Base (e.g., pyrrolidine) (1.0 mmol)

  • Solvent (e.g., DMF) (3 mL)

  • Microwave reactor vial (5 mL)

  • Microwave reactor

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 5 mL microwave reaction vial, add the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).

  • Add the appropriate solvent (3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 30 minutes).[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) if possible.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aminothiophene derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).

Protocol 2: Ultrasound-Assisted Gewald Reaction in Water[1][10]

This protocol presents a green and catalyst-free approach for the synthesis of 2-aminothiophenes using ultrasound irradiation in an aqueous medium.

Materials:

  • Ketone (e.g., 10a-l)

  • Malononitrile

  • Elemental Sulfur (S₈)

  • Sodium Polysulfide

  • Water

  • Ethanol (for recrystallization)

  • Ultrasonic bath (e.g., 40 kHz, 300 W)

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, combine the ketone, malononitrile, and elemental sulfur in water.

  • Add sodium polysulfide to initiate the reaction.

  • Place the reaction vessel in an ultrasonic bath and sonicate at a specified frequency and power (e.g., 40 kHz, 300 W) at 70°C for 0.5 to 1 hour.[1][10]

  • Monitor the completion of the reaction using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid product with water.

  • Purify the product by recrystallization from ethanol to yield the pure 2-aminothiophene derivative.

Protocol 3: Solvent-Free Ball-Milling Synthesis[11]

This protocol details a mechanochemical, solvent-free, and catalyst-free method for the synthesis of 2-aminothiophenes using a planetary ball mill.

Materials:

  • Carbonyl compound (e.g., ethyl acetoacetate or 2-butanone) (0.02 mol)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (0.02 mol)

  • Elemental Sulfur (0.02 mol)

  • Planetary ball mill with stainless steel vials and balls

  • TLC plates

Procedure:

  • Place the carbonyl compound (0.02 mol), active methylene nitrile (0.02 mol), and elemental sulfur (0.02 mol) directly into a stainless steel vial of the planetary ball mill.[11]

  • Add stainless steel balls to the vial.

  • Conduct the milling at a specified rotation speed (e.g., 750 rpm) for a set duration (e.g., 30 minutes).[11]

  • Monitor the progress of the reaction periodically by taking a small sample and analyzing it by TLC.

  • After the reaction is complete, extract the product from the vial using a suitable organic solvent.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for the one-pot synthesis of 2-aminothiophene derivatives.

Workflow Start Start Mixing Mix Reactants: - Carbonyl Compound - Active Methylene Nitrile - Sulfur - (Optional) Base/Catalyst - (Optional) Solvent Start->Mixing Reaction Reaction Condition: - Microwave Irradiation - Ultrasonic Sonication - Ball-Milling - Conventional Heating Mixing->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Workup Reaction Work-up: - Extraction - Washing - Drying Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Characterization Characterization: - NMR - MS - etc. Purification->Characterization End End Characterization->End

Caption: General experimental workflow for synthesis.

References

Application Notes and Protocols: Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate is a versatile heterocyclic building block, primarily utilized in the synthesis of fused heterocyclic systems, most notably thieno[3,2-d]pyrimidines. The thiophene core is a recognized pharmacophore in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications. The presence of the amine and ester functionalities at positions 3 and 2 respectively allows for the facile construction of a pyrimidine ring, while the 5-(4-fluorophenyl) group provides a site for modifying steric and electronic properties, which can be crucial for tuning biological activity and pharmacokinetic profiles. Thienopyrimidine derivatives have shown significant potential as inhibitors of various protein kinases, making this scaffold particularly relevant in the field of oncology and inflammation.

Key Applications

The principal application of this compound is as a precursor for the synthesis of thieno[3,2-d]pyrimidine-based compounds. These derivatives have been extensively explored as potent and selective inhibitors of the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3][4] This pathway is a critical regulator of cell growth, proliferation, survival, and motility, and its dysregulation is a hallmark of many human cancers.[1][2][3]

By serving as the foundational scaffold, this intermediate enables the synthesis of molecules that can be further functionalized to target the ATP-binding pocket of kinases like PI3K. The general strategy involves the cyclization of the aminothiophene with a suitable one-carbon synthon to form the pyrimidine ring, followed by substitutions at key positions to enhance potency and selectivity.

Featured Application: Synthesis of Thieno[3,2-d]pyrimidine Core for PI3K Inhibitors

A significant application of this intermediate is in the synthesis of compounds analogous to potent PI3K inhibitors. The thieno[3,2-d]pyrimidine core is a key structural feature of several documented PI3K inhibitors.[5] The synthesis typically proceeds through a multi-step sequence starting with the formation of the thieno[3,2-d]pyrimidin-4(3H)-one, which is then converted to a 4-chloro intermediate, allowing for nucleophilic substitution to introduce various side chains.

Logical Workflow for Synthesis of Thieno[3,2-d]pyrimidine-based Kinase Inhibitors

G A Methyl 3-amino-5-(4-fluorophenyl) thiophene-2-carboxylate B Cyclization (e.g., with formamide) A->B C 6-(4-fluorophenyl)thieno[3,2-d] pyrimidin-4(3H)-one B->C D Chlorination (e.g., POCl3) C->D E 4-Chloro-6-(4-fluorophenyl) thieno[3,2-d]pyrimidine D->E F Nucleophilic Substitution (e.g., with an amine R-NH2) E->F G N-substituted-6-(4-fluorophenyl) thieno[3,2-d]pyrimidin-4-amine (Final Kinase Inhibitor Analog) F->G G cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT activates mTOR mTOR AKT->mTOR activates CellGrowth Cell Growth & Survival mTOR->CellGrowth promotes Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K inhibits

References

Application Notes and Protocols for the Derivatization of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Specifically, the 2-aminothiophene-3-carboxylate framework serves as a versatile building block for the synthesis of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate is a key starting material for generating diverse libraries of compounds for drug discovery. Its strategic derivatization allows for the fine-tuning of physicochemical and pharmacological properties to optimize potency, selectivity, and pharmacokinetic profiles.

This document provides detailed application notes and protocols for the derivatization of this compound, with a focus on the synthesis of potential kinase inhibitors for cancer therapy. The protocols described herein focus on the modification of the 3-amino group to generate amide, sulfonamide, and urea/thiourea derivatives.

Data Presentation

The following tables summarize the in vitro biological activities of representative thiophene derivatives, illustrating the impact of structural modifications on their anticancer and kinase inhibitory potency. While not direct derivatives of this compound, these data provide valuable insights into the structure-activity relationships (SAR) of this compound class.

Table 1: Anticancer Activity of Thiophene Carboxamide Derivatives against various Cancer Cell Lines.

Compound IDR GroupHep3B IC₅₀ (µM)HCT116 IC₅₀ (µM)MCF7 IC₅₀ (µM)
2a Phenyl> 30> 30> 30
2b 4-Chlorophenyl5.4615.6722.14
2d 3,4-Dimethoxyphenyl8.8518.92> 30
2e 4-Trifluoromethylphenyl12.5825.43> 30

Data adapted from a study on related thiophene carboxamide derivatives.[3]

Table 2: Kinase Inhibitory Activity of Thiophene Derivatives.

Compound IDTarget KinaseIC₅₀ (nM)
14d VEGFR-2191.1
5 VEGFR-2590
21 VEGFR-21290
7g p38α MAPK270
10b p38α MAPKN/A (potent inhibitor)

Data compiled from studies on various thiophene derivatives as kinase inhibitors.[3][4][5]

Mandatory Visualization

Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binding & Dimerization P_VEGFR-2 VEGFR-2 (Phosphorylated) VEGFR-2->P_VEGFR-2 Autophosphorylation PLCγ PLCγ P_VEGFR-2->PLCγ PI3K PI3K P_VEGFR-2->PI3K Grb2/Sos Grb2/Sos P_VEGFR-2->Grb2/Sos Thiophene Derivative Thiophene Derivative Thiophene Derivative->P_VEGFR-2 Inhibition DAG DAG PLCγ->DAG IP3 IP3 PLCγ->IP3 PKC PKC DAG->PKC Cell Proliferation Cell Proliferation PKC->Cell Proliferation Angiogenesis Angiogenesis PKC->Angiogenesis PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Cell Survival Cell Survival Akt->Cell Survival Akt->Angiogenesis Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression ERK->Angiogenesis

Caption: VEGFR-2 signaling pathway and its inhibition by thiophene derivatives.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization start Methyl 3-amino-5-(4-fluorophenyl) -thiophene-2-carboxylate derivatization Derivatization Reaction (Acylation, Sulfonylation, Urea/Thiourea Formation) start->derivatization purification Purification (Column Chromatography, Recrystallization) derivatization->purification characterization Characterization (NMR, MS, Elemental Analysis) purification->characterization kinase_assay In vitro Kinase Assay (e.g., VEGFR-2, p38 MAPK) characterization->kinase_assay cell_assay Cell-based Assays (e.g., MTT, Cell Cycle Analysis) kinase_assay->cell_assay sar_analysis Structure-Activity Relationship (SAR) Analysis cell_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization adme_tox ADME/Tox Profiling lead_optimization->adme_tox in_vivo In vivo Efficacy Studies adme_tox->in_vivo

References

Application Notes and Protocols: Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate is a key heterocyclic building block in the synthesis of potent kinase inhibitors. Its intrinsic structural features, particularly the 2-aminothiophene core, make it an ideal precursor for the construction of fused heterocyclic systems like thieno[2,3-d]pyrimidines. These scaffolds are known to be effective ATP-competitive inhibitors of various protein kinases, with a notable emphasis on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The 4-fluorophenyl substituent at the 5-position of the thiophene ring often contributes to enhanced binding affinity with the target kinase.

This document provides detailed application notes on the utility of this compound in the synthesis of kinase inhibitors, along with experimental protocols for key synthetic transformations and a summary of the biological activities of the resulting compounds.

Synthetic Applications

The primary application of this compound in kinase inhibitor synthesis is its conversion into the thieno[2,3-d]pyrimidine scaffold. This is typically achieved through a cyclization reaction with a one-carbon synthon, most commonly formamide, to yield the corresponding 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one. This intermediate serves as a versatile platform for further chemical modifications to generate a library of potential kinase inhibitors.

Key Synthetic Transformations:
  • Cyclization to form the Thieno[2,3-d]pyrimidine Core: The 2-amino group and the adjacent ester functionality of this compound readily undergo condensation with reagents like formamide at elevated temperatures to form the pyrimidinone ring.

  • Chlorination of the 4-oxo Position: The resulting thienopyrimidinone can be converted to a more reactive 4-chloro-thieno[2,3-d]pyrimidine intermediate using chlorinating agents such as phosphorus oxychloride (POCl₃).

  • Nucleophilic Aromatic Substitution (SNAr): The 4-chloro substituent is susceptible to displacement by various nucleophiles, including amines, which allows for the introduction of diverse side chains to explore the structure-activity relationship (SAR) and optimize the inhibitory potency and selectivity of the final compounds.

Target Kinase: VEGFR-2

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, as tumors require a dedicated blood supply to grow and metastasize.[1] Inhibiting VEGFR-2 is therefore a clinically validated strategy in oncology. Thienopyrimidine derivatives synthesized from this compound have demonstrated potent inhibitory activity against VEGFR-2.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of representative thieno[2,3-d]pyrimidine-based kinase inhibitors against VEGFR-2. The data is compiled from various studies and showcases the potency of this class of compounds.

Compound IDStructureTarget KinaseIC₅₀ (nM)Reference
A 5-(4-Fluorophenyl)-4-(phenylamino)thieno[2,3-d]pyrimidineVEGFR-280[1]
B 4-((3-Bromophenyl)amino)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidineVEGFR-250[1]
C 5-(4-Fluorophenyl)-4-((3-hydroxyphenyl)amino)thieno[2,3-d]pyrimidineVEGFR-230[1]
D N-(4-chlorophenyl)-5-(4-fluorophenyl)-thieno[2,3-d]pyrimidin-4-amineVEGFR-221[2]

Experimental Protocols

Protocol 1: Synthesis of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

This protocol describes the initial cyclization of this compound to form the core thienopyrimidine structure.

Materials:

  • This compound

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in an excess of formamide (approximately 10-20 volumes).

  • Heat the reaction mixture to reflux (typically 180-200 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is generally complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into ice-water to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with water.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Protocol 2: Synthesis of 4-Chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

This protocol details the chlorination of the thienopyrimidinone intermediate.

Materials:

  • 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) and an excess of phosphorus oxychloride (POCl₃) (approximately 5-10 volumes).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) to the mixture.

  • Heat the reaction mixture to reflux (typically 100-110 °C) with stirring for 2-4 hours.

  • After completion of the reaction (monitored by TLC or HPLC), carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

Protocol 3: Synthesis of a 4-Anilino-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine Derivative (General Procedure)

This protocol provides a general method for the SNAr reaction to introduce various aniline derivatives at the 4-position.

Materials:

  • 4-Chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

  • Substituted aniline (e.g., 3-aminophenol) (1.0-1.2 eq)

  • Solvent (e.g., isopropanol, ethanol, or DMF)

  • Base (e.g., triethylamine or diisopropylethylamine) (optional, to scavenge HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-Chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine (1.0 eq) and the desired substituted aniline (1.0-1.2 eq) in a suitable solvent (e.g., isopropanol) in a round-bottom flask.

  • If the aniline salt is not used, a non-nucleophilic base like triethylamine (1.2 eq) can be added.

  • Heat the reaction mixture to reflux for 4-12 hours, monitoring its progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration and wash with the reaction solvent and then with a non-polar solvent like hexane.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Visualizations

G cluster_synthesis Synthetic Workflow start Methyl 3-amino-5-(4-fluorophenyl) thiophene-2-carboxylate intermediate1 5-(4-fluorophenyl)thieno[2,3-d] pyrimidin-4(3H)-one start->intermediate1 Formamide, Reflux intermediate2 4-Chloro-5-(4-fluorophenyl) thieno[2,3-d]pyrimidine intermediate1->intermediate2 POCl3, Reflux product 4-Anilino-5-(4-fluorophenyl) thieno[2,3-d]pyrimidine (Kinase Inhibitor) intermediate2->product Substituted Aniline, Reflux

Caption: Synthetic workflow for kinase inhibitors.

G cluster_pathway VEGFR-2 Signaling Pathway cluster_downstream Downstream Effects VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Permeability Vascular Permeability VEGFR2->Permeability Proliferation Cell Proliferation PLCg->Proliferation Survival Cell Survival PI3K->Survival Migration Cell Migration Ras->Migration Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits ATP binding

Caption: VEGFR-2 signaling pathway and inhibition.

References

Protocol for N-acylation of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the N-acylation of methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate. This reaction is a crucial transformation in synthetic organic chemistry, enabling the formation of an amide linkage. N-acylated aminothiophenes are important intermediates in the synthesis of various biologically active compounds and functional materials. The introduction of an acyl group can modify the electronic and steric properties of the molecule, serving as a protecting group for the amine or as a key structural component for biological activity.

The described protocol is based on established methods for the N-acylation of aromatic and heteroaromatic amines.[1][2] The procedure utilizes common laboratory reagents and techniques, making it accessible for a wide range of researchers. This protocol can be adapted for the synthesis of a variety of N-acylated derivatives by selecting the appropriate acylating agent.

Experimental Protocol

This protocol details the N-acetylation of this compound as a representative example.

Materials:

  • This compound

  • Acetic anhydride (or other suitable acylating agent such as acetyl chloride)

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a suitable volume of dichloromethane (e.g., 10 mL per 1 mmol of substrate). To this solution, add pyridine (1.2 eq). Cool the mixture to 0 °C in an ice bath with stirring.

  • Addition of Acylating Agent: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution. The reaction is often exothermic. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-12 hours).[1] Monitor the progress of the reaction by thin-layer chromatography (TLC). A common mobile phase for TLC analysis of such compounds is a mixture of ethyl acetate and hexanes. The product spot should be less polar than the starting amine.

  • Work-up: Once the reaction is complete, as indicated by TLC, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield the pure N-acylated product.[1]

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the N-acetylation of aminothiophene derivatives based on literature precedents. Actual results may vary depending on the specific substrate and reaction conditions.

Acylating AgentBaseSolventReaction Time (h)Typical Yield (%)Reference
Acetic AnhydridePyridineDichloromethane2 - 1285 - 95General Procedure
Acetyl ChlorideTriethylamineDichloromethane1 - 490 - 98[3]
Acetic AnhydrideNone (neat)None0.25>90[4][5]

Visualizations

Experimental Workflow Diagram

experimental_workflow start Start dissolve Dissolve Substrate & Base in Dichloromethane start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add Acylating Agent cool->add_reagent react Stir at Room Temperature (Monitor by TLC) add_reagent->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with Dichloromethane quench->extract wash Wash with Water & Brine extract->wash dry Dry with Na₂SO₄ wash->dry evaporate Solvent Evaporation dry->evaporate purify Column Chromatography evaporate->purify product N-Acylated Product purify->product

Caption: Workflow for the N-acylation of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Handle with care.

  • Pyridine and dichloromethane are toxic and volatile. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] For drug development professionals, this reaction is a powerful tool for the synthesis of biaryl and heteroaryl structures, which are privileged motifs in many pharmacologically active compounds. Derivatives of 3-aminothiophene are of particular interest as they serve as versatile scaffolds in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The palladium-catalyzed Suzuki coupling of 3-aminothiophene derivatives with arylboronic acids provides a direct and modular route to 3-arylaminothiophenes. These structures are key intermediates in the synthesis of novel therapeutic agents. The ability to rapidly generate a library of analogues by varying the arylboronic acid partner makes this reaction highly valuable in structure-activity relationship (SAR) studies, a critical component of the drug discovery process.

The presence of the amino group on the thiophene ring can influence the reaction's outcome. The lone pair of electrons on the nitrogen atom can potentially coordinate with the palladium catalyst, which may require careful selection of ligands and reaction conditions to ensure high yields. In some cases, protection of the amino group (e.g., as a Boc-carbamate) may be advantageous.

This document provides a generalized protocol for the Suzuki coupling of a 3-aminothiophene derivative, a summary of representative reaction conditions, and a workflow to guide researchers in applying this essential transformation to their drug discovery programs.

Data Presentation: Comparison of Reaction Conditions

The successful Suzuki coupling of 3-aminothiophene derivatives is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following table summarizes typical conditions for the Suzuki coupling of thiophene derivatives, providing a comparative overview to guide reaction optimization. While specific data for a wide range of 3-aminothiophene derivatives is not extensively tabulated in the literature, the conditions presented for structurally similar thiophenes serve as an excellent starting point.

3-Halothiophene DerivativeArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)
2,5-dibromo-3-methylthiophenePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O (4:1)901263
4-bromothiophene-2-carbaldehydePhenylboronic acid esterPd(PPh₃)₄ (5)-K₃PO₄ (2)Toluene/H₂O (4:1)9012Good
4-bromothiophene-2-carbaldehyde3,5-bis(trifluoromethyl)phenylboronic acid esterPd(PPh₃)₄ (5)-K₃PO₄ (2)Dioxane/H₂O (4:1)9012Excellent
5-bromothiophene-2-carboxylic acid esterVarious arylboronic acidsPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (3:1)903Moderate to Good
3-bromo-7-chloro-1-benzothiophene4-methoxyphenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)Dioxane/H₂O (4:1)9012-24-

Note: Yields are often described qualitatively in the literature (e.g., "good," "excellent"). Specific percentages can vary significantly based on the exact substrates and reaction scale.

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis prep_reactants Combine 3-aminohalothiophene, arylboronic acid, and base in a reaction vessel. add_catalyst Add Palladium catalyst and ligand. prep_reactants->add_catalyst add_solvent Add degassed solvent. add_catalyst->add_solvent degas Degas the reaction mixture (e.g., Ar sparging). add_solvent->degas heat Heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring. degas->heat monitor Monitor reaction progress (TLC, LC-MS). heat->monitor cool Cool to room temperature. monitor->cool extract Dilute with organic solvent and water, then perform liquid-liquid extraction. cool->extract dry Dry the combined organic layers (e.g., Na₂SO₄). extract->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by column chromatography. concentrate->purify characterize Characterize the purified product (NMR, MS, etc.). purify->characterize Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition transmetal_complex R¹-Pd(II)L₂-R² pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination r1r2 R¹-R² (Coupled Product) transmetal_complex->r1r2 r1x R¹-X (3-Aminohalothiophene) r1x->pd_complex r2by2 R²-B(OR)₂ (Arylboronic Acid) r2by2->transmetal_complex base Base base->pd_complex

References

Application Notes and Protocols for High-Throughput Screening of Aminothiophene-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminothiophene derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities, making them a privileged scaffold in drug discovery.[1][2][3] These compounds have demonstrated potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents, as well as modulators of various cellular signaling pathways.[1][2] High-throughput screening (HTS) is a critical methodology for rapidly evaluating large libraries of aminothiophene-based compounds to identify "hit" compounds that modulate a specific biological target or pathway.[4][5] These application notes provide detailed protocols and workflows for the HTS of aminothiophene derivatives.

General High-Throughput Screening Workflow

The primary objective of HTS is to analyze a vast number of compounds to pinpoint those that exhibit a desired effect on a biological target.[4] The general workflow for an HTS campaign involving aminothiophene-based compound libraries is outlined below.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Validation AssayDev Assay Development & Miniaturization LibPrep Compound Library Preparation HTS High-Throughput Screening LibPrep->HTS DataAnalysis Data Analysis & Hit Identification HTS->DataAnalysis HitConfirm Hit Confirmation & Validation DataAnalysis->HitConfirm DoseResponse Dose-Response Studies HitConfirm->DoseResponse SAR Structure-Activity Relationship (SAR) DoseResponse->SAR

Caption: A generalized workflow for high-throughput screening of aminothiophene libraries.

Data Presentation: Summary of Quantitative Data

The following table summarizes representative quantitative data from HTS assays involving aminothiophene-based compounds. This data is essential for comparing the potency and efficacy of different derivatives.

Compound ClassTarget/AssayCompound IDActivity Metric (e.g., IC50, EC50)ValueReference
3-Aminothiophene-2-carboxylic acidAngiogenesis Inhibition (Zebrafish)Not Specified-6 active inhibitors identified[6]
2-AminothiopheneGLP-1R Positive Allosteric ModulatorS-1Insulin Secretion Fold Increase1.5-fold at 5 µM[7]
Ortho-amino thiophene carboxamideVEGFR-2 InhibitionNot SpecifiedpIC50Data collected for QSAR[8]

Experimental Protocols

This section provides detailed methodologies for key HTS assays applicable to the screening of aminothiophene-based compound libraries.

Protocol 1: Cell-Based HTS Assay for Kinase Inhibitors

Cell-based assays are advantageous as they allow for the screening of compounds in a more physiologically relevant context.[9] This protocol describes a general method for identifying aminothiophene-based kinase inhibitors.

1. Materials and Reagents:

  • Cell line overexpressing the target kinase (e.g., HEK293, HeLa).

  • Cell culture medium (e.g., DMEM, RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Aminothiophene compound library (10 mM stock in DMSO).

  • Positive control (known inhibitor of the target kinase).

  • Negative control (DMSO vehicle).

  • Detection reagent (e.g., luminescence-based kinase activity assay kit).

  • 384-well white, clear-bottom assay plates.

2. Procedure:

  • Cell Plating: Seed the cells into 384-well plates at a predetermined density to achieve 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Using an automated liquid handler, add the aminothiophene compounds and controls to the assay plates to achieve the desired final screening concentration.

  • Incubation: Incubate the plates for a predetermined time (e.g., 1-24 hours) at 37°C to allow for compound uptake and interaction with the target kinase.

  • Cell Lysis and Kinase Activity Measurement: Lyse the cells and measure kinase activity according to the manufacturer's protocol for the chosen kinase activity assay kit.

  • Data Acquisition: Read the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to the positive and negative controls to determine the percentage of inhibition for each compound.

Protocol 2: Biochemical HTS Assay for Modulators of Receptor Function

Biochemical assays are ideal for screening large compound libraries against purified target proteins, minimizing off-target effects.[10] This protocol outlines a method for identifying aminothiophene-based modulators of a G-protein coupled receptor (GPCR) using a fluorescence-based assay.

1. Materials and Reagents:

  • Purified GPCR and corresponding G-protein subunits.

  • Assay buffer (e.g., Tris-HCl with MgCl₂ and BSA).

  • Fluorescently labeled ligand for the target GPCR.

  • Aminothiophene compound library (10 mM stock in DMSO).

  • Positive control (known agonist or antagonist).

  • Negative control (DMSO vehicle).

  • 384-well black assay plates.

2. Procedure:

  • Reagent Preparation: Prepare solutions of the purified GPCR, G-protein subunits, and fluorescently labeled ligand in the assay buffer.

  • Compound Addition: Dispense the aminothiophene compounds and controls into the 384-well plates.

  • Reagent Addition: Add the GPCR, G-protein, and fluorescent ligand mixture to the plates.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Measure the fluorescence polarization or intensity using a suitable plate reader.

  • Data Analysis: Calculate the change in fluorescence signal relative to the controls to identify compounds that modulate ligand binding.

Protocol 3: Phenotypic Screening Assay for Angiogenesis Inhibitors

Phenotypic screening allows for the identification of compounds that produce a desired biological effect in a whole organism or cellular model, without prior knowledge of the specific molecular target.[11][12] This protocol is based on a zebrafish in vivo phenotypic assay to identify aminothiophene-based angiogenesis inhibitors.[6]

1. Materials and Reagents:

  • Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP)).

  • Zebrafish embryo medium.

  • Aminothiophene compound library (in DMSO).

  • 96-well plates.

  • Fluorescence stereomicroscope.

2. Procedure:

  • Embryo Collection and Plating: Collect zebrafish embryos and place one embryo per well in a 96-well plate containing embryo medium.

  • Compound Addition: Add the aminothiophene compounds to the wells at the desired final concentration. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates at 28.5°C for 24-48 hours.

  • Phenotypic Analysis: Observe the development of intersegmental vessels (ISVs) in the zebrafish embryos using a fluorescence stereomicroscope.

  • Hit Identification: Identify compounds that inhibit the normal growth and patterning of the ISVs compared to the vehicle control.

  • Toxicity Assessment: Monitor the embryos for any signs of toxicity, such as developmental defects or lethality.

Signaling Pathways and Mechanisms of Action

Aminothiophene-based compounds have been shown to modulate several important signaling pathways. Understanding these pathways is crucial for designing relevant screening assays and for elucidating the mechanism of action of hit compounds.

VEGFR2 Signaling Pathway in Angiogenesis

Certain aminothiophene derivatives act as inhibitors of angiogenesis by targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Aminothiophene Aminothiophene Inhibitor Aminothiophene->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation

Caption: Inhibition of the VEGFR2 signaling pathway by aminothiophene-based compounds.
GLP-1R Signaling Pathway

Some 2-aminothiophene derivatives act as positive allosteric modulators (PAMs) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), enhancing its signaling cascade.[7]

GLP1R_Pathway GLP1 GLP-1 GLP1R GLP-1R GLP1->GLP1R Gs Gαs GLP1R->Gs Aminothiophene Aminothiophene PAM Aminothiophene->GLP1R AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Insulin Insulin Secretion CREB->Insulin

Caption: Positive allosteric modulation of the GLP-1R signaling pathway.

Conclusion

The diverse biological activities of aminothiophene-based compounds make them a highly attractive scaffold for drug discovery. The high-throughput screening assays and protocols detailed in these application notes provide a robust framework for the efficient identification and characterization of novel aminothiophene derivatives with therapeutic potential. Careful assay selection, optimization, and a thorough understanding of the underlying signaling pathways are essential for the success of any HTS campaign.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of cytotoxicity associated with thiophene derivatives. This document outlines detailed protocols for key assays, presents quantitative data for comparative analysis, and illustrates the underlying cellular mechanisms and experimental workflows.

Introduction to Thiophene Derivatives and Cytotoxicity Assessment

Thiophene and its derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer properties.[1][2] The evaluation of cytotoxicity is a critical step in the drug discovery process, providing essential data on the potential therapeutic efficacy and safety of these compounds. Cell-based assays are fundamental tools for assessing how thiophene derivatives affect cell viability, proliferation, and the mechanisms of cell death.[3] A compound is generally considered to have a cytotoxic effect if it causes a reduction in cell viability of more than 30%.[3]

Data Presentation: Cytotoxicity of Thiophene Derivatives

The cytotoxic potential of various thiophene derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth. The following tables summarize the IC50 values for several thiophene derivatives, providing a basis for comparative analysis.

Table 1: IC50 Values of Various Thiophene Derivatives in Human Cancer Cell Lines

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference CompoundReference Compound IC50 (µM)
Thiophene CarboxamidesMB-D2A375 (Melanoma)Significant cytotoxic effect5-FU>100
HT-29 (Colorectal)Significant cytotoxic effect5-FU>100
MCF-7 (Breast)Significant cytotoxic effect5-FU>100
Thiophene-based ChalconesChalcone 3cMCF-7 (Breast)5.52DoxorubicinNot Specified
MDA-MB-231 (Breast)Dose-dependent decrease in viabilityDoxorubicinNot Specified
Amino-thiophene DerivativesCompound 15bA2780 (Ovarian)12 ± 0.17Sorafenib7.5 ± 0.54
Thiophene DerivativeCompound 1312SGC-7901 (Gastric)0.3405-FU~17
HT-29 (Colorectal)0.3605-FU~13.7
EC-9706 (Esophageal)3.175-FU~57
Thiophene-based oxadiazoleCompound 11bMCF7 (Breast)6.55Doxorubicin4.17
HCT116 (Colon)8.20Doxorubicin5.23

Table 2: Cytotoxicity (IC50 in µM) of Thiophene Derivatives from a Focused Study

Compound NumberHepG2 (Liver)MCF-7 (Breast)
4a 66 ± 1.2050 ± 0.47
4b 54 ± 0.2550 ± 0.53
14a 57 ± 0.1372 ± 0.86
14b 58 ± 0.8765 ± 0.45
Sorafenib (Reference) 45 ± 0.4549 ± 0.65

Table 3: Cytotoxic Concentration (CC50 in µM) of Thiophene Derivative F8 against Various Cell Lines

Cell LineCancer TypeCC50 (µM)
CCRF-CEM Acute Lymphoblastic Leukemia0.856
Jurkat Acute Lymphoblastic Leukemia0.952
NALM6 Acute Lymphoblastic Leukemia1.05
HL-60 Promyeloblast1.23
MDA-MB-231 Triple-Negative Breast Adenocarcinoma2.54
PANC-1 Pancreatic Carcinoma3.05
A-375 Malignant Melanoma1.87
Hs-27 (Non-cancerous) Foreskin Fibroblast29.41

Key Experimental Protocols

Detailed methodologies for essential cell-based cytotoxicity assays are provided below.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[1]

Materials:

  • Thiophene derivative of interest

  • Cancer cell lines (e.g., HeLa, HepG2, MCF-7)[3]

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. After 24 hours, remove the existing medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only). Incubate the plate for another 24-72 hours.[1]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[1]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.[1]

  • Solubilization: Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[1]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[1]

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a cytotoxicity assay that quantifies the activity of lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.[3]

Materials:

  • Thiophene derivative of interest

  • Target cell lines

  • Complete culture medium

  • Commercial LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Collection of Supernatant: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing the LDH substrate.[3]

  • Absorbance Measurement: After a specified incubation time, measure the absorbance at the recommended wavelength (usually 490 nm).[3]

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).[3]

Annexin V-FITC/PI Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer membrane of apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[3]

Materials:

  • Thiophene derivative of interest

  • Target cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the thiophene derivative for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided with the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the populations of viable, apoptotic, and necrotic cells.

Caspase Activity Assay

This assay measures the activity of caspases, which are key proteases involved in the execution of apoptosis.

Materials:

  • Thiophene derivative of interest

  • Target cell lines

  • Cell lysis buffer

  • Specific caspase substrates (e.g., Ac-DEVD-AFC for caspase-3, IETD-AFC for caspase-8, Ac-LEHD-AFC for caspase-9)[4]

  • 96-well plates

  • Fluorometer

Protocol:

  • Cell Treatment and Lysis: Treat cells with the thiophene derivative. Harvest the cell pellets and suspend them in cell lysis buffer. Incubate on ice and then centrifuge to collect the supernatants (cell lysates).[4]

  • Caspase Reaction: Add the cell lysates to a 96-well plate. Add the specific caspase substrates to the wells.[4]

  • Incubation: Incubate the plate at 37°C for 1 hour.[4]

  • Fluorescence Measurement: Measure the fluorescence intensity with excitation and emission wavelengths set at 380 and 440 nm, respectively.[4]

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the levels of intracellular ROS, which can be induced by cytotoxic compounds and are involved in oxidative stress and apoptosis.

Materials:

  • Thiophene derivative of interest

  • Target cell lines

  • Fluorescent ROS indicator (e.g., Carboxy-H2DCFDA)[5]

  • HEPES buffered salt solution (HBSS) or phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Protocol:

  • Cell Loading: Wash cells with HBSS or PBS. Load the cells with the ROS indicator dye (e.g., 1µM Carboxy-H2DCFDA in culture medium with reduced serum) and incubate in the dark at 37°C.[5]

  • Compound Treatment: Remove the dye-containing medium, wash the cells, and add fresh medium containing the thiophene derivative. Incubate for the desired time, protecting the cells from light.[5]

  • ROS Measurement: Analyze the cells immediately by flow cytometry (FL1 channel for green fluorescence) or fluorescence microscopy to detect the fluorescence signal, which is proportional to the level of intracellular ROS.[5]

Signaling Pathways and Experimental Workflows

The cytotoxicity of thiophene derivatives is often mediated through the modulation of specific cellular signaling pathways, leading to cell cycle arrest and apoptosis.

Inhibition of Tubulin Polymerization

A common mechanism of action for many anticancer agents, including some thiophene derivatives, is the inhibition of tubulin polymerization.[6] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[6][7]

G Thiophene Derivative-Induced Cytotoxicity via Tubulin Inhibition Thiophene Thiophene Derivative Tubulin β-Tubulin Thiophene->Tubulin Inhibits Microtubules Microtubule Dynamics (Polymerization) Tubulin->Microtubules Essential for G2M G2/M Phase Arrest Microtubules->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by thiophene derivatives.

Modulation of AKT and MAPK Signaling Pathways

Thiophene derivatives have been shown to induce apoptosis by modulating key signaling pathways such as AKT and MAPK, which are critical for cell survival and proliferation.[2][4]

G Modulation of AKT and MAPK Pathways by Thiophene Derivatives Thiophene Thiophene Derivative AKT AKT Pathway Thiophene->AKT Modulates MAPK MAPK Pathway Thiophene->MAPK Modulates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits MAPK->Proliferation Promotes MAPK->Apoptosis Can induce

Caption: Thiophene derivatives' effect on AKT and MAPK signaling.

Induction of the Intrinsic Apoptotic Pathway

Many thiophene derivatives exert their cytotoxic effects by inducing apoptosis through the intrinsic (mitochondrial) pathway. This involves mitochondrial membrane depolarization, generation of reactive oxygen species (ROS), and activation of executioner caspases like caspase-3 and -7.[8][9]

G Intrinsic Apoptotic Pathway Induced by Thiophene Derivatives Thiophene Thiophene Derivative Mitochondria Mitochondrial Depolarization Thiophene->Mitochondria ROS ROS Generation Mitochondria->ROS Caspase9 Caspase-9 Activation Mitochondria->Caspase9 ROS->Mitochondria Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Thiophene-induced intrinsic apoptosis.

General Experimental Workflow for Cytotoxicity Evaluation

The following diagram outlines a logical workflow for the comprehensive evaluation of thiophene derivative cytotoxicity.

G Experimental Workflow for Cytotoxicity Assessment Start Start: Thiophene Derivative Synthesis & Characterization CellCulture Cell Line Selection & Culture Start->CellCulture PrimaryScreen Primary Cytotoxicity Screening (e.g., MTT Assay) CellCulture->PrimaryScreen IC50 Determine IC50 Values PrimaryScreen->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism ApoptosisAssay Apoptosis vs. Necrosis (Annexin V/PI Assay) Mechanism->ApoptosisAssay CaspaseAssay Caspase Activation Assays Mechanism->CaspaseAssay ROS_Assay Oxidative Stress (ROS Detection) Mechanism->ROS_Assay PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot for AKT/MAPK) Mechanism->PathwayAnalysis End Conclusion: Cytotoxicity Profile & Mechanism ApoptosisAssay->End CaspaseAssay->End ROS_Assay->End PathwayAnalysis->End

Caption: Workflow for evaluating thiophene derivative cytotoxicity.

References

Application Notes and Protocols for In Vitro Antimicrobial Testing of Thiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro antimicrobial screening of novel thiophene compounds. Thiophene derivatives have garnered significant interest in medicinal chemistry due to their versatile scaffold and potential as potent antimicrobial agents against a range of pathogens, including drug-resistant strains.[1][2] This document outlines standardized experimental procedures for determining the antimicrobial efficacy of these synthetic compounds, data presentation guidelines, and visual representations of the experimental workflow.

Quantitative Data Summary: Antimicrobial Activity of Thiophene Derivatives

Effective data management is crucial for comparing the antimicrobial efficacy of novel compounds. The following table provides a standardized format for presenting the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of thiophene derivatives against various microorganisms. Researchers should populate a similar table with their experimental findings.[3][4]

Table 1: In Vitro Antimicrobial Activity of Representative Thiophene Compounds (MIC and MBC/MFC in µg/mL)

Compound IDMicroorganismGram StainMIC (µg/mL)MBC/MFC (µg/mL)Positive ControlMIC of Control (µg/mL)
Thiophene-AStaphylococcus aureus (ATCC 29213)Gram-positive1632Vancomycin1.5
Thiophene-AEscherichia coli (ATCC 25922)Gram-negative3264Ciprofloxacin0.015
Thiophene-ACandida albicans (ATCC 90028)Fungus816Fluconazole0.5
Thiophene-BStaphylococcus aureus (ATCC 29213)Gram-positive816Vancomycin1.5
Thiophene-BEscherichia coli (ATCC 25922)Gram-negative64>128Ciprofloxacin0.015
Thiophene-BCandida albicans (ATCC 90028)Fungus48Fluconazole0.5
Thiophene-CPseudomonas aeruginosa (ATCC 27853)Gram-negative>128>128Ciprofloxacin0.5

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for antimicrobial susceptibility testing and the logical progression from initial screening to more detailed investigations.

digraph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label="Preparation"; style="rounded"; bgcolor="#FFFFFF"; "Compound_Prep" [label="Prepare Thiophene\nCompound Stock Solutions"]; "Inoculum_Prep" [label="Prepare Standardized\nMicrobial Inoculum\n(0.5 McFarland)"]; "Media_Prep" [label="Prepare Growth Media\n(e.g., Mueller-Hinton Broth/Agar)"]; }

subgraph "cluster_screening" { label="Screening & Determination"; style="rounded"; bgcolor="#FFFFFF"; "Disk_Diffusion" [label="Agar Disk Diffusion\n(Qualitative Screening)", shape=parallelogram, fillcolor="#FBBC05"]; "Broth_Microdilution" [label="Broth Microdilution\n(MIC Determination)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MBC_MFC_Det" [label="MBC/MFC Determination", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_analysis" { label="Analysis"; style="rounded"; bgcolor="#FFFFFF"; "Data_Analysis" [label="Data Analysis and\nInterpretation"]; }

"Compound_Prep" -> "Disk_Diffusion"; "Inoculum_Prep" -> "Disk_Diffusion"; "Media_Prep" -> "Disk_Diffusion"; "Compound_Prep" -> "Broth_Microdilution"; "Inoculum_Prep" -> "Broth_Microdilution"; "Media_Prep" -> "Broth_Microdilution"; "Disk_Diffusion" -> "Broth_Microdilution" [label="Select Active\nCompounds"]; "Broth_Microdilution" -> "MBC_MFC_Det"; "MBC_MFC_Det" -> "Data_Analysis"; }

Caption: Experimental workflow for antimicrobial testing.

digraph "Logical_Relationship" { graph [splines=true, overlap=false]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Screening" [label="Primary Screening\n(e.g., Disk Diffusion)", fillcolor="#FBBC05", color="#202124", fontcolor="#202124"]; "MIC" [label="Quantitative Analysis\n(MIC Determination)", fillcolor="#4285F4", color="#FFFFFF", fontcolor="#FFFFFF"]; "MBC_MFC" [label="Bactericidal/Fungicidal\nActivity (MBC/MFC)", fillcolor="#34A853", color="#FFFFFF", fontcolor="#FFFFFF"]; "Time_Kill" [label="Time-Kill Kinetics", fillcolor="#EA4335", color="#FFFFFF", fontcolor="#FFFFFF"]; "Mechanism" [label="Mechanism of Action\nStudies", shape=box, style=rounded, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];

"Screening" -> "MIC" [label="Active Compounds"]; "MIC" -> "MBC_MFC" [label="Potent Compounds"]; "MBC_MFC" -> "Time_Kill" [label="Further Characterization"]; "Time_Kill" -> "Mechanism"; }

Caption: Logical progression of antimicrobial investigation.

Experimental Protocols

The following are detailed methodologies for key experiments in the evaluation of the antimicrobial efficacy of thiophene compounds. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]

Agar Disk Diffusion Assay (Kirby-Bauer Method)

This method is used for preliminary qualitative or semi-quantitative screening of antimicrobial activity.[8][9][10][11]

Materials:

  • Thiophene compounds

  • Sterile paper disks (6 mm diameter)

  • Bacterial and/or fungal strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile swabs, forceps, and micropipettes

  • Incubator

Procedure:

  • Inoculum Preparation: Select 3-5 isolated colonies from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[8]

  • Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.[12]

  • Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the thiophene compound onto the surface of the inoculated agar. Gently press the disks to ensure complete contact with the agar.[13]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours for bacteria and 24-48 hours for fungi.[9]

  • Result Interpretation: Measure the diameter of the zone of inhibition (where microbial growth is absent) around each disk in millimeters. The size of the zone indicates the susceptibility of the microorganism to the compound.[9]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15][16][17]

Materials:

  • Thiophene compounds

  • Bacterial and/or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Sterile saline, micropipettes, and multichannel pipettes

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Compound Stock Solution: Dissolve the thiophene compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).[3]

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well of each row to be tested.[13]

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a gradient of compound concentrations.[18]

  • Inoculum Preparation: Culture the test microorganisms overnight in an appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard and then dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well of the microtiter plate, including the positive control (broth with inoculum) and negative control (broth only) wells. The final volume in each well will be 200 µL.[3]

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria and 24-48 hours for fungi.[15]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[3][15]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[19][20][21][22]

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., MHA)

  • Sterile micropipettes and spreaders

  • Incubator

Procedure:

  • Subculturing: Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth in the broth microdilution plate.[19]

  • Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35 ± 2°C for 18-24 hours).[20]

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[19][22] This is determined by counting the number of colonies on the plates. The absence of growth indicates a bactericidal or fungicidal effect at that concentration.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate via Gewald Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate synthesis using the Gewald reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Gewald reaction for synthesizing 2-aminothiophenes?

A1: The Gewald reaction is a multi-component reaction that synthesizes a polysubstituted 2-aminothiophene.[1] The mechanism is generally understood to proceed through three key steps:

  • Knoevenagel Condensation: A base-catalyzed condensation between the carbonyl compound (an aldehyde or ketone) and the active methylene nitrile (e.g., methyl cyanoacetate) forms an α,β-unsaturated nitrile intermediate.[2]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated intermediate. The precise mechanism of this step is not fully elucidated but is promoted by the base.

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization, to yield the final aromatic 2-aminothiophene product.[2]

Q2: My reaction yield is very low. What are the most common initial problems to investigate?

A2: A low yield often points to issues in the initial stages of the reaction. The first step, the Knoevenagel condensation, is critical. If this condensation does not proceed efficiently, the subsequent steps will be starved of the necessary intermediate. You can monitor the formation of this intermediate by TLC or LC-MS before adding sulfur to confirm the initial step is working. Another common issue is the choice of base, which is crucial for catalyzing the initial condensation.

Q3: Can microwave irradiation be used to improve the reaction?

A3: Yes, microwave-assisted synthesis has been reported to be beneficial for the Gewald reaction. It can often lead to significantly shorter reaction times and improved yields.[2]

Q4: Is it possible to run this reaction under solvent-free conditions?

A4: Solvent-free Gewald reactions have been successfully performed, often using techniques like high-speed ball milling or simply heating the neat reactant mixture. These "green chemistry" approaches can simplify the workup process and reduce environmental impact.

Q5: What are common side reactions, and how can they be minimized?

A5: A significant side reaction is the dimerization of the α,β-unsaturated nitrile intermediate, which competes with the desired cyclization pathway. The formation of this dimer is highly dependent on reaction conditions. Adjusting the temperature, the rate of reagent addition, or the choice of base can help to minimize this unwanted side product.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to No Product Formation Failure of the initial Knoevenagel condensation.- Confirm the quality and purity of your starting materials (4-fluorobenzaldehyde and methyl cyanoacetate).- Ensure your base (e.g., morpholine, piperidine, triethylamine) is not degraded. Use a fresh bottle if necessary.- Run a small-scale reaction of just the aldehyde and cyanoacetate with the base and monitor for the formation of the condensed intermediate via TLC or LC-MS before adding sulfur.
Incorrect reaction temperature.- The optimal temperature can be substrate-dependent. If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-50 °C).- Avoid excessively high temperatures, which can promote side reactions and decomposition.
Inefficient sulfur addition or cyclization.- Ensure the elemental sulfur is finely powdered for better solubility and reactivity.- The choice of solvent is critical; polar solvents like methanol, ethanol, or DMF are commonly used. Ethanol is often a good starting point due to its ability to dissolve reactants and intermediates.
Significant Byproduct Formation Dimerization of the Knoevenagel intermediate.- Adjust the reaction temperature. Sometimes a lower temperature can favor the desired cyclization over dimerization.- Try a slower, portion-wise addition of the base or sulfur.- Experiment with a different base. A less hindered or milder base might reduce the rate of dimerization.
Formation of unidentified impurities.- High temperatures can lead to decomposition. Screen a range of temperatures to find the optimal balance between reaction rate and purity.- Ensure an inert atmosphere (e.g., nitrogen or argon) if your starting materials or intermediates are sensitive to oxidation.
Difficulty in Product Isolation/Purification Product is an oil or does not crystallize easily.- Attempt purification using column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system for these types of compounds.- If the product is an oil, try triturating with a non-polar solvent like cold hexanes or diethyl ether to induce crystallization.
Product is contaminated with sulfur.- After the reaction, filter the cooled mixture to remove any unreacted elemental sulfur before workup.- During purification, sulfur can sometimes be removed by dissolving the crude product in a suitable solvent and filtering again.

Experimental Protocols

The following is a generalized experimental protocol for the one-pot synthesis of 5-aryl-2-aminothiophene-3-carboxylates, which can be adapted for the synthesis of this compound.

Materials:

  • 4-Fluorobenzaldehyde

  • Methyl cyanoacetate

  • Elemental sulfur (finely powdered)

  • Morpholine (or other suitable base like piperidine or triethylamine)

  • Methanol (or ethanol)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 4-fluorobenzaldehyde (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in methanol (approx. 0.2 M concentration).

  • With stirring, slowly add morpholine (1.1 eq) to the mixture at room temperature. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to 45-50 °C and maintain this temperature with stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate from the solution upon cooling. If so, collect the solid by filtration, wash with a small amount of cold methanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Quantitative Data

Carbonyl CompoundActive Methylene CompoundBaseSolventConditionsYield (%)
CyclohexanoneEthyl CyanoacetateMorpholineMethanol45 °C, 3h85
AcetophenoneMethyl CyanoacetateMorpholineMethanol45 °C, 3h75
PropiophenoneEthyl CyanoacetateMorpholineMethanol45 °C, 3h78
4-MethylacetophenoneMalononitrileMorpholineEthanolReflux, 4h82
4-ChloroacetophenoneMalononitrileMorpholineEthanolReflux, 4h91

Visualizations

Gewald Reaction Workflow

Gewald_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Combine Aldehyde, Cyanoacetate, & Sulfur in Solvent AddBase 2. Add Base (e.g., Morpholine) Reactants->AddBase Heat 3. Heat Reaction Mixture (e.g., 45-50°C) AddBase->Heat Monitor 4. Monitor via TLC Heat->Monitor Cool 5. Cool to RT Monitor->Cool Isolate 6. Isolate Crude Product (Filtration or Concentration) Cool->Isolate Purify 7. Purify Product (Recrystallization or Chromatography) Isolate->Purify Gewald_Mechanism Start Aldehyde + Cyanoacetate + Base Knoevenagel Knoevenagel Condensation Start->Knoevenagel Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 SulfurAdd Sulfur Addition Intermediate1->SulfurAdd Intermediate2 Sulfur Adduct SulfurAdd->Intermediate2 Cyclize Intramolecular Cyclization & Tautomerization Intermediate2->Cyclize Product 2-Aminothiophene Product Cyclize->Product Troubleshooting_Tree Start Low or No Yield? CheckCondensation Is Knoevenagel intermediate forming? (Check via TLC/LC-MS) Start->CheckCondensation CheckReagents Verify Reagent Quality (Aldehyde, Cyanoacetate, Base) CheckCondensation->CheckReagents No OptimizeTemp Optimize Temperature CheckCondensation->OptimizeTemp Yes OptimizeBase Try a Different Base (e.g., Piperidine, DBU) CheckReagents->OptimizeBase IncreaseTemp Gently Increase Temperature (e.g., to 50°C) OptimizeTemp->IncreaseTemp Reaction Sluggish DecreaseTemp Decrease Temperature to Minimize Side Reactions OptimizeTemp->DecreaseTemp Byproducts Observed CheckSolvent Optimize Solvent OptimizeTemp->CheckSolvent No Improvement

References

Technical Support Center: Purification of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of purifying this compound by recrystallization?

A1: Recrystallization is a purification technique for solid organic compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the crude product, including impurities, at an elevated temperature and allow the desired compound to crystallize in a pure form upon cooling, while the impurities remain dissolved in the surrounding solution (mother liquor).[1]

Q2: How do I select an appropriate solvent for the recrystallization of this specific thiophene derivative?

A2: A suitable solvent for recrystallization should dissolve the compound sparingly or not at all at room temperature but show high solubility at an elevated temperature, typically the solvent's boiling point.[2] For this compound, which is a moderately polar molecule containing an aromatic amine and an ester, good candidate solvents would include alcohols (like ethanol or methanol), ethyl acetate, or a mixed solvent system such as ethanol/water or toluene/hexane.[3][4] A systematic solvent screening with small amounts of your crude product is highly recommended. A patent for a similar compound, methyl 5-phenyl-3-aminothiophene-2-carboxylate, suggests methanol or 50% acetic acid as effective recrystallization solvents.[5]

Q3: What are the typical impurities I might encounter in my crude product?

A3: Common impurities can include unreacted starting materials, reagents from the synthesis, and byproducts from side reactions. Depending on the synthetic route, these might include other thiophene derivatives or starting materials used in the initial condensation reaction. A pre-purification work-up, such as washing the crude product with a dilute acid or base, can help remove some of these impurities before recrystallization.

Q4: How can I assess the purity of my recrystallized this compound?

A4: The purity of the final product can be determined by several analytical methods:

  • Melting Point Analysis: A pure compound will exhibit a sharp and defined melting point range. Impurities tend to broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A pure sample should ideally present as a single spot on a TLC plate when eluted with an appropriate solvent system.

  • Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are definitive in confirming the structure and identifying any residual impurities.[3]

Experimental Protocols

Solvent Screening Protocol
  • Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise, starting with about 0.5 mL.

  • Observe the solubility at room temperature. A good solvent should not fully dissolve the compound at this stage.

  • Gently heat the test tubes that show poor room temperature solubility in a water bath or on a hot plate. Add the solvent in small increments until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The solvent that yields a good crop of crystals upon cooling is a suitable choice.

Recrystallization Protocol (Example with Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to just dissolve the solid completely by heating the flask on a hot plate.

  • Saturation: To the hot solution, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.[6]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or air dry them on a watch glass.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents (Illustrative)

SolventPolarityBoiling Point (°C)Solubility at Room Temp.Solubility at Boiling PointSuitability for Recrystallization
WaterHigh100InsolubleVery LowGood as an anti-solvent in a mixed system.
MethanolHigh65Sparingly SolubleSolublePotentially good as a single solvent.
EthanolHigh78Sparingly SolubleSolubleGood as a single solvent or with water.
Ethyl AcetateMedium77SolubleVery SolubleMay be too soluble; check for crystal formation on cooling.
TolueneLow111Sparingly SolubleSolubleGood potential due to aromatic character.
HexaneLow69InsolubleInsolubleGood as an anti-solvent in a mixed system.

Note: This table is illustrative and based on the general chemical properties of similar compounds. Experimental verification is essential.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used: The solution is not saturated.[6][7] 2. Supersaturation: The solution holds more solute than it should thermodynamically.[1][6]1. Boil off some of the solvent to increase the concentration and allow it to cool again.[7] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.[1][6]
Compound "Oils Out" Instead of Crystallizing 1. Rapid cooling: The solution was cooled too quickly.[6] 2. High concentration of impurities: Impurities can interfere with crystal lattice formation. 3. Low melting point of the compound relative to the solvent's boiling point. [6]1. Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool much more slowly.[6] 2. Consider a preliminary purification step (e.g., column chromatography) before recrystallization. 3. Choose a lower-boiling point solvent or use a larger volume of solvent.
Low Recovery of Purified Crystals 1. Too much solvent was used during dissolution: More compound remains in the mother liquor.[1][2] 2. Premature crystallization: Crystals formed during hot filtration and were lost. 3. Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature. 4. Excessive washing of crystals. [2]1. Use the minimum amount of hot solvent necessary for dissolution.[1] If the mother liquor still contains a significant amount of product, it can be concentrated and a second crop of crystals can be collected.[7] 2. Ensure all glassware for hot filtration is pre-heated. 3. Allow for adequate cooling time in an ice bath. 4. Use a minimal amount of ice-cold solvent for washing.
Colored Impurities Remain in Crystals 1. Colored impurities are co-crystallizing with the product. 1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. Perform a hot filtration to remove the charcoal.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? cool->oiling_out collect_crystals Collect Crystals (Vacuum Filtration) crystals_form->collect_crystals Yes too_much_solvent Too Much Solvent? crystals_form->too_much_solvent No oiling_out->crystals_form No reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent Yes end_success Pure Product collect_crystals->end_success boil_off Boil Off Excess Solvent too_much_solvent->boil_off Yes supersaturated Supersaturated? too_much_solvent->supersaturated No boil_off->cool supersaturated->oiling_out No induce_crystallization Induce Crystallization (Scratch / Seed) supersaturated->induce_crystallization Yes induce_crystallization->cool reheat_add_solvent->cool

Caption: Troubleshooting workflow for recrystallization.

Solvent_Selection_Logic start Start: Crude Product test_rt_solubility Test Solubility in Solvent at Room Temp start->test_rt_solubility is_soluble_rt Soluble? test_rt_solubility->is_soluble_rt heat_solution Heat Solution to Boiling is_soluble_rt->heat_solution No / Sparingly bad_solvent1 Discard: Too Soluble is_soluble_rt->bad_solvent1 Yes is_soluble_hot Soluble? heat_solution->is_soluble_hot cool_solution Cool Solution is_soluble_hot->cool_solution Yes bad_solvent2 Discard: Insoluble is_soluble_hot->bad_solvent2 No crystals_form Crystals Form? cool_solution->crystals_form good_solvent Good Solvent System crystals_form->good_solvent Yes bad_solvent3 Discard: No Crystals crystals_form->bad_solvent3 No

Caption: Logic diagram for selecting a suitable recrystallization solvent.

References

Technical Support Center: Synthesis of 3-Aminothiophene-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental challenges encountered during the synthesis of 3-aminothiophene-2-carboxylates, primarily via the Gewald reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of 3-aminothiophene-2-carboxylates via the Gewald reaction?

A1: The most frequently encountered side reaction is the dimerization of the α,β-unsaturated nitrile intermediate (the Knoevenagel-Cope condensation product).[1] This dimerization can sometimes become the main reaction pathway, significantly reducing the yield of the desired 3-aminothiophene-2-carboxylate.[1]

Q2: What are other potential byproducts I should be aware of?

A2: Besides dimerization, other possible byproducts include unreacted starting materials (ketone/aldehyde and active methylene nitrile), the intermediate α,β-unsaturated nitrile, and complex polysulfides. The formation of these polysulfides can sometimes result in colored impurities in the final product.

Q3: How does the choice of base affect the reaction and the formation of side products?

A3: The base is a critical component, catalyzing the initial Knoevenagel-Cope condensation. Secondary amines like morpholine and piperidine, and tertiary amines such as triethylamine are commonly used. Morpholine is often cited as being highly effective because it can also help to dissolve elemental sulfur by forming reactive polysulfides.[2] The choice of base can significantly influence the reaction rate and, consequently, the propensity for side reactions like dimerization.

Q4: Can the solvent choice impact the yield and purity of my product?

A4: Yes, the solvent plays a crucial role. Polar solvents like ethanol, methanol, and dimethylformamide (DMF) are generally preferred as they enhance the solubility of elemental sulfur and facilitate the reaction. The right solvent can help to minimize the dimerization of the Knoevenagel intermediate and promote the desired cyclization to the thiophene ring.

Q5: Is it possible to reverse the formation of the dimer byproduct?

A5: Under certain reaction conditions, it is possible for the dimerized intermediate to undergo a retro-Michael reaction and then cyclize to form the desired 2-aminothiophene product.[1] However, optimizing the initial reaction to prevent dimer formation is a more efficient strategy.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired 3-Aminothiophene-2-carboxylate

This is a common issue that can arise from several factors throughout the reaction pathway. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting start Low or No Product Yield check_condensation Verify Knoevenagel-Cope Condensation start->check_condensation check_sulfur_addition Assess Sulfur Addition and Cyclization start->check_sulfur_addition check_workup Review Work-up and Purification start->check_workup solution_base Optimize Base: - Screen different bases (morpholine, piperidine, TEA) - Adjust base concentration check_condensation->solution_base If condensation is incomplete solution_temp Optimize Temperature: - Screen temperatures (e.g., RT, 45°C, 70°C) - Avoid excessive heat check_condensation->solution_temp If condensation is incomplete check_sulfur_addition->solution_temp If intermediate is present solution_solvent Optimize Solvent: - Use polar solvents (EtOH, MeOH, DMF) - Ensure sulfur solubility check_sulfur_addition->solution_solvent If intermediate is present solution_two_step Consider a Two-Step Protocol: - Isolate the Knoevenagel intermediate first - Then react with sulfur and base check_sulfur_addition->solution_two_step If intermediate is present solution_purification Refine Purification: - Recrystallization from appropriate solvents - Column chromatography check_workup->solution_purification If product is lost during isolation DimerFormation cluster_paths Reaction Pathways reactants Ketone/Aldehyde + Active Methylene Nitrile intermediate α,β-Unsaturated Nitrile (Knoevenagel Intermediate) reactants->intermediate Knoevenagel-Cope Condensation dimer Dimer Byproduct intermediate->dimer Dimerization (Side Reaction) thiophene Desired 3-Aminothiophene- 2-carboxylate intermediate->thiophene Sulfur Addition & Cyclization (Desired Reaction) ExperimentalWorkflow

References

Troubleshooting low conversion in aminothiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with low conversion in aminothiophene synthesis, with a primary focus on the widely-used Gewald reaction.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: My Gewald reaction has a very low yield, or I'm not observing any product formation. What are the primary factors to investigate?

Answer: Low or no yield in a Gewald reaction is a common issue that can typically be traced back to one of the initial phases of the reaction. The critical first step is the Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[1] If this condensation does not proceed efficiently, the subsequent thiophene ring formation cannot occur.

Here are the key aspects to troubleshoot:

  • Starting Material Quality: Ensure the purity and stability of your reactants. The carbonyl compound should be free from impurities, and the active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) should not be degraded.[2]

  • Inefficient Knoevenagel Condensation: This initial condensation is base-catalyzed. The choice and amount of base are critical for the reaction's success.[2]

    • Base Selection: Secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine, are commonly used.[2] For less reactive ketones, a stronger base might be necessary.[2]

    • Water Removal: The condensation step produces water, which can hinder the reaction.[2]

  • Poor Sulfur Solubility and Reactivity: The elemental sulfur must be sufficiently soluble and reactive in the chosen solvent.

    • Solvent Choice: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are often used to improve the solubility of sulfur.[1][2]

    • Temperature: Gently heating the reaction mixture can enhance sulfur's reactivity.[2]

To diagnose the issue, consider running a small-scale control reaction of just the carbonyl compound, the active methylene nitrile, and the base. Monitor the formation of the condensed product by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before adding sulfur.[1]

Issue 2: Reaction Stalls After Initial Condensation

Question: I've confirmed that the initial Knoevenagel condensation is successful, but the overall yield of the 2-aminothiophene is still poor. What should I investigate next?

Answer: If the initial condensation is proceeding, the problem likely lies in the subsequent sulfur addition and cyclization steps.[1] Several factors can influence these stages:

  • Suboptimal Temperature: The reaction temperature affects the rate of both sulfur addition and cyclization. A temperature that is too low can lead to a sluggish reaction, while excessively high temperatures can promote side reactions.[1] It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to determine the optimum for your specific substrates.[1]

  • Incorrect Solvent: The polarity of the solvent plays a significant role. Polar solvents generally favor the reaction by enhancing the condensation of intermediates with sulfur.[1] The solubility of elemental sulfur in the chosen solvent is a crucial consideration.[1]

  • Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, leading to a lower yield.[1] The formation of this dimer is highly dependent on the reaction conditions.[1] Adjusting the temperature or the rate of reagent addition may help minimize this side reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Gewald synthesis?

A1: The base is a crucial catalyst for the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[2] Commonly used bases include secondary amines like morpholine and piperidine, and tertiary amines like triethylamine.[2] The choice of base can significantly impact the reaction rate and yield.[2]

Q2: What are common side products in the Gewald reaction and how can they be minimized?

A2: A common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate, which competes with the desired cyclization to form the thiophene ring.[1] This can be minimized by optimizing reaction conditions such as temperature and the rate of reagent addition.[1] Unreacted starting materials can also be present if the reaction does not go to completion. To address this, you can try increasing the reaction time, optimizing the temperature, or using a more effective catalyst.[3]

Q3: How can I improve the solubility of elemental sulfur?

A3: The solubility of elemental sulfur can be improved by selecting an appropriate solvent. Polar solvents like ethanol, methanol, and DMF are known to enhance sulfur's solubility and reactivity.[1][2] Gently heating the reaction mixture (e.g., to 40-60 °C) can also improve its solubility and reactivity, but be cautious as excessive heat can lead to side reactions.[2]

Q4: What are some common purification techniques for 2-aminothiophenes?

A4: Purification of 2-aminothiophenes often involves recrystallization from a suitable solvent such as ethanol.[4] If the product is a solid, it can be collected by vacuum filtration after precipitating it from the reaction mixture, for instance, by pouring it into ice-cold water.[5] Column chromatography can also be employed for purification.

Data Presentation

Table 1: Effect of Solvent on Gewald Reaction Yield

SolventPolarityTypical Yield (%)Notes
EthanolPolar Protic70-90Good sulfur solubility, commonly used.[1][6]
MethanolPolar Protic65-85Similar to ethanol, good for many substrates.[1][2]
DMFPolar Aprotic75-95High boiling point, good for less reactive substrates.[1][2]
TolueneNon-polar30-50Lower yields due to poor sulfur solubility.[6]
AcetonitrilePolar Aprotic50-70Moderate yields, can be substrate-dependent.[6]
WaterPolar Protic42-90Used in some green chemistry protocols, often with additives.[4]

Table 2: Effect of Base on Gewald Reaction Yield

BaseTypeTypical Yield (%)Notes
MorpholineSecondary Amine80-95Highly effective catalyst for Knoevenagel condensation.[2]
PiperidineSecondary Amine75-90Another effective secondary amine catalyst.[2]
TriethylamineTertiary Amine70-85Common tertiary amine base.[2]
L-ProlineOrganocatalystHighA green and cost-effective catalyst.
DABCOAmineModerate to HighUsed in some ultrasound-promoted syntheses.

Experimental Protocols

General Protocol for the Gewald Synthesis of 2-Aminothiophenes

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Carbonyl compound (ketone or aldehyde) (1.0 mmol)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 mmol)

  • Elemental sulfur (1.1 mmol)

  • Base (e.g., morpholine or triethylamine) (1.2 mmol)

  • Solvent (e.g., ethanol) (10 mL)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the carbonyl compound (1.0 mmol) and the active methylene nitrile (1.0 mmol) in the chosen solvent (10 mL).

  • Base Addition: To the stirred solution, add the base (1.2 mmol) dropwise at room temperature.

  • Sulfur Addition: After a few minutes of stirring, add elemental sulfur (1.1 mmol) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and stir for 2-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Visualizations

Gewald_Reaction_Workflow Gewald Reaction Experimental Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reactants Combine Carbonyl Compound, Active Methylene Nitrile, and Solvent base_add Add Base Dropwise reactants->base_add Stir sulfur_add Add Elemental Sulfur base_add->sulfur_add heating Heat and Stir (e.g., 50-70°C, 2-6h) sulfur_add->heating monitoring Monitor by TLC heating->monitoring monitoring->heating Reaction Incomplete cooling Cool to Room Temperature monitoring->cooling Reaction Complete precipitation Precipitate in Ice-Water cooling->precipitation filtration Vacuum Filtration precipitation->filtration purification Recrystallization or Column Chromatography filtration->purification final_product final_product purification->final_product Pure 2-Aminothiophene

Caption: A typical experimental workflow for the Gewald aminothiophene synthesis.

Troubleshooting_Logic Troubleshooting Low Yield in Gewald Synthesis cluster_condensation_issues Condensation Problems cluster_cyclization_issues Cyclization/Sulfur Addition Problems start Low or No Product Yield check_condensation Is Knoevenagel Condensation Occurring? (Check by TLC/LC-MS of initial mixture) start->check_condensation condensation_no No check_condensation->condensation_no No condensation_yes Yes check_condensation->condensation_yes Yes check_reagents Check Purity of Starting Materials condensation_no->check_reagents check_base Optimize Base (Type and Amount) condensation_no->check_base remove_water Consider Water Removal condensation_no->remove_water check_temp Optimize Temperature condensation_yes->check_temp check_solvent Optimize Solvent (for Sulfur Solubility) condensation_yes->check_solvent check_side_reactions Investigate Side Reactions (e.g., Dimerization) condensation_yes->check_side_reactions solution Improved Yield check_reagents->solution Action: Purify/replace reagents check_base->solution Action: Screen different bases remove_water->solution Action: Use Dean-Stark or drying agent check_temp->solution Action: Screen temperature range check_solvent->solution Action: Screen polar solvents check_side_reactions->solution Action: Adjust temperature or reagent addition rate

Caption: A logical diagram for troubleshooting low yields in aminothiophene synthesis.

References

Technical Support Center: Optimization of Substituted Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in the synthesis of substituted thiophenes.

Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot, multi-component reaction that produces highly substituted 2-aminothiophenes.[1][2] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[2]

Troubleshooting Guide & FAQs

Q1: My Gewald reaction has a very low yield or is not proceeding at all. What are the first things I should check? A1: The most critical initial step is the Knoevenagel condensation between your carbonyl compound and the active methylene nitrile.[3] If this fails, the thiophene ring cannot form.

  • Verify Starting Material Quality: Ensure the ketone/aldehyde is pure and the active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) has not degraded.[3]

  • Check Your Base: The choice and amount of base are crucial. Morpholine or piperidine are commonly used. Ensure it is fresh and added in the correct catalytic amount.

  • Reaction Temperature: The initial condensation is often performed at or slightly above room temperature before the addition of sulfur and heating.[1]

Q2: I've confirmed the initial condensation is working, but the yield is still poor after adding sulfur. What's the next step? A2: Issues at this stage often relate to the sulfur addition and subsequent cyclization.

  • Sulfur Quality: Use finely powdered elemental sulfur for better solubility and reactivity.

  • Solvent Choice: The solvent significantly impacts the reaction. Protic solvents like ethanol or methanol are often effective.[3][4] As seen in the data below, an ethanol/water mixture can dramatically improve yields.[3]

  • Temperature Control: After sulfur addition, the reaction typically requires heating (reflux) to drive the cyclization and aromatization steps.[4] Ensure your reaction is reaching and maintaining the target temperature.

Q3: My product is impure, and purification is difficult. What are common side products? A3: A common side reaction is the formation of a dimeric byproduct, especially if the reaction is directed towards certain cyclohexadiene systems.[1] Additionally, unreacted starting materials or Knoevenagel intermediate can contaminate the product. Careful monitoring by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and minimize byproduct formation.

Logical Workflow for Troubleshooting Low Yield in Gewald Synthesis

start Low / No Product check_reagents Verify Starting Material Quality & Purity start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok review_conditions Review Reaction Conditions (Base, Solvent, Temp) reagents_ok->review_conditions Yes replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No conditions_ok Conditions OK? review_conditions->conditions_ok optimize_purification Optimize Purification (Recrystallization, Chromatography) conditions_ok->optimize_purification Yes optimize_conditions Optimize Conditions (See Table 1) conditions_ok->optimize_conditions No success Improved Yield optimize_purification->success replace_reagents->start optimize_conditions->start

Caption: A logical workflow for troubleshooting low yields in the Gewald reaction.

Data Presentation: Effect of Reaction Conditions on Gewald Synthesis Yield

Table 1: Optimization of Gewald Synthesis for 3-Nitro-N-phenylthiophen-2-amine

Solvent Temperature (°C) Time (h) Yield (%) Reference
Methanol 45 4 78 [3]
Acetonitrile 45 6 74 [3]
Toluene 60 8 52 [3]
Ethanol/Water (1:1) 45 3 88 [3]
DMSO 20 12 68 [3]
DMF 20 12 64 [3]

| Ethanol/Water (9:1) | 25 | 2 | 96 | [3] |

Experimental Protocol: General Gewald Synthesis
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone/aldehyde (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.1 eq.).[3]

  • Solvent and Base Addition: Add the chosen solvent (e.g., ethanol/water 9:1) and a catalytic amount of a suitable base (e.g., morpholine, 0.1-0.2 eq.).[3]

  • Reaction Execution: Stir the mixture at the optimized temperature (e.g., 25-50°C) and monitor the reaction progress by TLC.[1]

  • Workup and Purification: Once the starting material is consumed, cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Paal-Knorr Thiophene Synthesis

This method synthesizes thiophenes from 1,4-dicarbonyl compounds using a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[5][6][7] These reagents act as both sulfurizing and dehydrating agents.[5][8]

Troubleshooting Guide & FAQs

Q1: My main product is a furan, not a thiophene. How can I prevent this? A1: Furan formation is a common competing pathway because the sulfurizing agents are also effective dehydrators.[9][10]

  • Choice of Sulfurizing Agent: Lawesson's reagent is often milder and more selective for thionation compared to P₄S₁₀, leading to a better thiophene-to-furan ratio.[9]

  • Temperature Control: Higher temperatures can favor the dehydration pathway that leads to furans. Maintain the lowest effective temperature to promote thionation.[9]

  • Reaction Time: Over-extending the reaction time can increase furan formation. Monitor the reaction closely and stop it once the 1,4-dicarbonyl starting material is consumed.[9]

Q2: How should I handle the toxic H₂S gas produced during the reaction? A2: Hydrogen sulfide (H₂S) is a toxic and foul-smelling byproduct.[7] All manipulations must be performed in a well-ventilated fume hood. It is highly recommended to set up a bleach (sodium hypochlorite) trap to scrub the effluent gases from the reaction condenser.[9]

Q3: Can the furan byproduct be converted to the thiophene under the reaction conditions? A3: No. Studies have shown that treating the isolated furan with the sulfurizing agent under the same reaction conditions does not efficiently produce the corresponding thiophene. This indicates that the furan is a final byproduct, not an intermediate on the path to the thiophene.[9][10]

Reaction Pathway: Paal-Knorr Thiophene vs. Furan Synthesis

cluster_main Paal-Knorr Reaction Pathways start 1,4-Dicarbonyl Compound thionation Thionation (+ P₄S₁₀ or Lawesson's) start->thionation  Main  Pathway dehydration_furan Dehydration (Acid-Catalyzed) start->dehydration_furan Side Pathway   thioketone Thioketone Intermediate thionation->thioketone cyclization_thio Cyclization thioketone->cyclization_thio dihydrothiophene Dihydrothiophene Derivative cyclization_thio->dihydrothiophene dehydration_thio Dehydration dihydrothiophene->dehydration_thio thiophene Thiophene (Desired Product) dehydration_thio->thiophene hemiacetal Hemiacetal Intermediate dehydration_furan->hemiacetal furan Furan (Byproduct) hemiacetal->furan

Caption: Competing pathways in the Paal-Knorr thiophene synthesis.

Data Presentation: Sulfurizing Agent Comparison

Table 2: Comparison of Sulfurizing Agents in Paal-Knorr Synthesis

Starting Material Sulfurizing Agent Temperature (°C) Yield of Thiophene (%) Yield of Furan (%) Reference
2,5-Hexanedione P₄S₁₀ 100 ~65 ~15 [9][10]
2,5-Hexanedione Lawesson's Reagent 80 >80 <5 [9]
1,4-Diphenyl-1,4-butanedione P₄S₁₀ 150 ~70 ~10 [10]

| 1,4-Diphenyl-1,4-butanedione | Lawesson's Reagent | 110 | >85 | <5 |[9] |

Experimental Protocol: General Paal-Knorr Synthesis
  • Reaction Setup: In a fume hood, add the 1,4-dicarbonyl compound (1.0 eq.) and an anhydrous non-polar solvent (e.g., toluene, xylene) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a bleach trap.[9]

  • Reagent Addition: Add the sulfurizing agent (Lawesson's reagent, ~0.5 eq., or P₄S₁₀, ~0.3 eq.) portion-wise to the stirred solution.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction by TLC. Maintain the lowest temperature necessary for a reasonable reaction rate to minimize furan byproduct formation.[9]

  • Workup and Purification: After completion, cool the mixture to room temperature. Carefully pour it over ice water and extract with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or distillation.[9]

Suzuki Cross-Coupling for Thiophene Functionalization

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a thiophene halide (or triflate) and an organoboron reagent, catalyzed by a palladium complex.[11][12]

Troubleshooting Guide & FAQs

Q1: My Suzuki coupling reaction is failing or giving low yields. What are the most common culprits? A1: Suzuki coupling failures often trace back to one of three areas: the catalyst system, the reagents, or the reaction conditions.

  • Catalyst Inactivation: The palladium catalyst can be sensitive to oxygen. Ensure all solvents are properly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon).[11]

  • Inefficient Oxidative Addition: If you are using an electron-rich or sterically hindered thiophene halide, the initial oxidative addition step can be slow. Using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can accelerate this step.[11]

  • Protodeboronation: Thiophene boronic acids can be unstable and undergo protodeboronation (replacement of the boron group with hydrogen).[11][13] Using boronic esters (e.g., pinacol esters) can improve stability.[11]

  • Incorrect Base/Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., dioxane, toluene, DMF) is critical and often substrate-dependent. An inappropriate combination can lead to poor solubility or side reactions.[11]

Q2: I am trying to couple a 2,5-dibromothiophene. How can I achieve selective mono-coupling? A2: Regioselectivity can be controlled by stoichiometry. The C5 position of a 2,5-dihalogenated thiophene is often more reactive towards oxidative addition.[14] Using a slight excess (e.g., 1.1 equivalents) of the arylboronic acid will preferentially yield the mono-substituted product at the C5 position. Using a larger excess (e.g., 2.2 equivalents) will drive the reaction towards double substitution.[14]

Q3: My thiophene boronic acid appears to be decomposing. What can I do? A3: As mentioned, protodeboronation is a common issue.[13]

  • Use a More Stable Boron Reagent: Switch from the boronic acid to a more stable pinacol ester or a trifluoroborate salt.[11]

  • Optimize Base: Use a milder base or ensure it is not in vast excess.

  • Minimize Water: While many Suzuki protocols use aqueous base, minimizing the amount of water can sometimes reduce the rate of protodeboronation.

Logical Workflow for Troubleshooting Suzuki Coupling

start Low / No Product check_reagents Verify Reagent Quality (Purity, Stability) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok review_conditions Review Reaction Setup (Inert Atmosphere, Temp) reagents_ok->review_conditions Yes replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No conditions_ok Setup OK? review_conditions->conditions_ok improve_setup Improve Degassing, Ensure Inert Atmosphere conditions_ok->improve_setup No troubleshoot_catalyst Troubleshoot Catalyst System conditions_ok->troubleshoot_catalyst Yes catalyst_issue Catalyst Issue? (e.g., Pd Black) troubleshoot_catalyst->catalyst_issue change_ligand Change Ligand (e.g., Buchwald type) catalyst_issue->change_ligand Yes troubleshoot_boron Troubleshoot Boron Reagent catalyst_issue->troubleshoot_boron No use_new_pd Use Different Pd Precursor (e.g., Palladacycle) change_ligand->use_new_pd protodeboronation Protodeboronation? troubleshoot_boron->protodeboronation use_ester Use Pinacol Ester or Trifluoroborate protodeboronation->use_ester Yes optimize_base Optimize Base/Solvent protodeboronation->optimize_base No

Caption: Troubleshooting workflow for a failed Suzuki coupling reaction.[11]

Data Presentation: Key Parameters in Suzuki Coupling

Table 3: Influence of Ligand and Base on Suzuki Coupling of Thiophenes

Thiophene Substrate Boronic Acid Pd Catalyst Ligand Base Solvent Yield (%) Reference
2-Bromothiophene Phenylboronic acid Pd(OAc)₂ PPh₃ K₂CO₃ Toluene/H₂O ~75 [11][15]
2-Chlorothiophene Phenylboronic acid Pd₂(dba)₃ SPhos K₃PO₄ Dioxane >90 [11]
5-Bromo-1H-indazole 2-Thiopheneboronic acid Pd(dppf)Cl₂ dppf K₂CO₃ DME ~70-80 [13]

| 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 76 |[16] |

Experimental Protocol: General Suzuki-Miyaura Coupling
  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine the thiophene halide (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if separate, the phosphine ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water).

  • Reaction Execution: Heat the reaction mixture (typically 80-110°C) with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS.

  • Workup and Purification: After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

References

Technical Support Center: Purification of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a synthesis of this compound?

A1: When synthesized via the Gewald reaction, the primary impurities are typically unreacted starting materials such as 4-fluorobenzaldehyde, methyl cyanoacetate, and elemental sulfur. Side products can also form, including polysulfides and products from self-condensation of the starting materials.[1][2] The presence of elemental sulfur can often be identified by a faint yellow color in the crude product.

Q2: Which purification methods are most effective for this compound?

A2: The most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, the scale of the purification, and the desired final purity. For removal of colored impurities and baseline starting materials, recrystallization is often a good first choice. For complex mixtures or to achieve very high purity, column chromatography is recommended.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. It allows you to visualize the separation of your desired compound from impurities. A suitable TLC eluent system for this class of compounds is a mixture of hexane and ethyl acetate. The components can be visualized under UV light (254 nm).

Troubleshooting Guides

Recrystallization

Problem: The compound does not dissolve in the recrystallization solvent, even with heating.

  • Possible Cause: The solvent is too non-polar for your compound.

  • Solution: Try a more polar solvent. Good starting points for aminothiophene derivatives include ethanol, methanol, or a mixture of acetic acid and water.[3][4] A step-wise approach to finding a suitable solvent is to test small amounts of the crude product in different solvents.

Problem: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause 1: The cooling process is too rapid.

  • Solution 1: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.

  • Possible Cause 2: The concentration of the compound in the solvent is too high.

  • Solution 2: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.

  • Possible Cause 3: The presence of impurities is inhibiting crystallization.

  • Solution 3: Attempt a preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel to remove highly polar impurities, before recrystallization.

Problem: The yield after recrystallization is very low.

  • Possible Cause 1: Too much solvent was used.

  • Solution 1: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Possible Cause 2: The compound is significantly soluble in the cold recrystallization solvent.

  • Solution 2: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. If the solubility is still too high, consider using a solvent mixture where the compound is less soluble at low temperatures.

Column Chromatography

Problem: The compound does not move from the baseline on the TLC plate.

  • Possible Cause: The eluent is not polar enough.

  • Solution: Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.

Problem: The compound runs with the solvent front on the TLC plate.

  • Possible Cause: The eluent is too polar.

  • Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).

Problem: The spots on the TLC plate are streaking.

  • Possible Cause: The compound is interacting too strongly with the stationary phase (silica gel), which can be acidic.

  • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the silica gel.

Problem: Poor separation of the desired compound from an impurity.

  • Possible Cause: The chosen eluent system is not optimal for separating the specific mixture.

  • Solution: Experiment with different solvent systems. For example, you could try a dichloromethane/methanol or a toluene/ethyl acetate gradient. A shallow gradient elution during column chromatography can also improve separation.

Experimental Protocols

Recrystallization Protocol

This protocol is a general starting point and may require optimization.

  • Solvent Selection: In a small test tube, add approximately 20 mg of the crude product. Add a potential solvent (e.g., ethanol, methanol) dropwise while heating and agitating. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.

  • Dissolution: In an appropriately sized flask, add the bulk of the crude product and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent needed.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol

This protocol is a general starting point and the eluent system will require optimization based on TLC analysis.

  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point for aminothiophene derivatives is a mixture of hexane and ethyl acetate. The ideal Rf value for the target compound is between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting with the initial, non-polar solvent system. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions of the eluate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Suggested Recrystallization Solvents (Starting Points)

Solvent/Solvent SystemRationale
EthanolCommonly used for recrystallizing aminothiophenes from Gewald synthesis.[4]
MethanolReported for recrystallization of a similar phenyl-thiophene carboxylate.[3]
50% Acetic Acid/WaterReported for recrystallization of a similar phenyl-thiophene carboxylate.[3]
Hexane/Ethyl AcetateCan be used as a solvent pair for recrystallization if a single solvent is not suitable.

Table 2: Suggested Column Chromatography Eluent Systems (Starting Points)

Stationary PhaseEluent System (Gradient)Rationale
Silica GelHexane / Ethyl AcetateA standard and often effective system for compounds of moderate polarity.
Silica GelPetroleum Ether / Ethyl AcetateSimilar to hexane/ethyl acetate, can sometimes offer different selectivity.
Silica GelDichloromethane / MethanolA more polar system for compounds that do not move in less polar eluents.
Silica GelToluene / Ethyl AcetateAn alternative non-polar/polar combination.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography PureProduct Pure Product Recrystallization->PureProduct Impurities Impurities Removed Recrystallization->Impurities ColumnChromatography->PureProduct ColumnChromatography->Impurities

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization cluster_start Start cluster_dissolution Dissolution Issues cluster_cooling Cooling & Crystallization cluster_end Result Start Crude Product + Hot Solvent Dissolves Dissolves Completely? Start->Dissolves Insoluble Insoluble Dissolves->Insoluble No Cool Cool Solution Dissolves->Cool Yes ChangeSolvent Choose More Polar Solvent Insoluble->ChangeSolvent Crystals Crystals Form? Cool->Crystals OilingOut Oils Out Crystals->OilingOut No PureCrystals Pure Crystals Crystals->PureCrystals Yes SlowCool Cool Slower / Add Seed Crystal OilingOut->SlowCool

Caption: Troubleshooting logic for the recrystallization process.

References

Stability issues of 3-aminothiophene derivatives in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-aminothiophene derivatives in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My 3-aminothiophene derivative solution is changing color (e.g., turning yellow or brown). What is happening?

A1: Color change in solutions of 3-aminothiophene derivatives is a common indicator of degradation. These compounds are often susceptible to oxidation and polymerization, which can lead to the formation of colored byproducts.[1] The free amino group on the thiophene ring makes the molecule electron-rich and prone to oxidation, especially when exposed to air (oxygen), light, or certain impurities.

Q2: I'm observing a loss of potency or the appearance of new peaks in my HPLC analysis over a short period. What are the likely causes?

A2: This is a strong indication of chemical instability. The primary degradation pathways for thiophene derivatives include:

  • Oxidation: The sulfur atom in the thiophene ring can be oxidized to form S-oxides (sulfoxides) and S,S-dioxides (sulfones).[2]

  • Hydrolysis: If your derivative has hydrolyzable functional groups (e.g., esters, amides), these can be cleaved, particularly under acidic or basic conditions.[3]

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.[4][5]

  • Polymerization: The inherent reactivity of the free amine can lead to self-condensation or polymerization reactions, resulting in insoluble materials or a complex mixture of oligomers.[1]

Q3: How can I improve the stability of my 3-aminothiophene derivative in solution?

A3: Several strategies can be employed to enhance stability:

  • pH Control: Maintain the pH of the solution within a stable range, which needs to be determined experimentally. Using a buffer system can help.[3]

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1]

  • Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[4]

  • Low Temperature: Storing solutions at reduced temperatures (e.g., 2-8 °C or frozen) can slow down the rate of degradation.

  • Antioxidants: The addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), may prevent oxidative degradation.[1]

  • Protecting Groups: If the free amine is not required for the immediate application, consider using a derivative with a protected amino group (e.g., as an acetamide or a Boc-carbamate). These are often more stable.[6]

  • Salt Formation: Converting the amine to a more stable salt, such as a hydrochloride (HCl) salt, can improve its stability and handling.[1]

Q4: What are the typical degradation products I should look for?

A4: Based on the known degradation pathways of similar compounds, you should look for:

  • Oxidized derivatives (sulfoxides and sulfones).[2]

  • Products of hydrolysis if applicable.

  • Dimers or oligomers formed through polymerization.

  • Ring-opened products, although this is more common under harsh conditions.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed by HPLC
Symptom Possible Cause Troubleshooting Step
Rapid decrease in the main peak area and the appearance of multiple new peaks within hours of preparation.Oxidative Degradation: The solution is exposed to atmospheric oxygen.1. Prepare fresh solutions and immediately purge with an inert gas (N₂ or Ar). 2. Use a sealed vial with minimal headspace. 3. Consider adding an antioxidant (e.g., 0.01% BHT).
Photodegradation: The solution is exposed to ambient or UV light.1. Prepare and handle the solution under low-light conditions. 2. Store the solution in an amber vial or wrapped in aluminum foil.
Unstable pH: The pH of the solution is promoting hydrolysis or other degradation reactions.1. Measure the pH of your solution. 2. Prepare the solution in a buffered system at a neutral or slightly acidic pH and compare the stability.
Reactive Solvent: The solvent is reacting with the compound.1. Ensure the use of high-purity, degassed solvents. 2. Test stability in alternative solvents of different polarity and proticity.
Issue 2: Poor Solubility and Precipitation Over Time
Symptom Possible Cause Troubleshooting Step
The compound initially dissolves but then precipitates out of solution, sometimes as a discolored solid.Polymerization: The 3-aminothiophene derivative is polymerizing to form insoluble larger molecules.1. Lower the concentration of the solution. 2. Store the solution at a lower temperature. 3. If feasible for your application, use a derivative with a protected amino group.
Degradation to an Insoluble Product: A degradation product is less soluble than the parent compound.1. Attempt to isolate and identify the precipitate using techniques like FT-IR or Mass Spectrometry. 2. Address the underlying degradation pathway (e.g., oxidation, pH instability) as described in Issue 1.
Change in pH: The pH of the unbuffered solution has shifted, causing the compound (or a salt form) to become less soluble.1. Use a suitable buffer to maintain a constant pH. 2. Check the solubility of your compound at different pH values.

Data Presentation

Table 1: Hypothetical Stability of a 3-Aminothiophene Derivative Under Various Conditions
Condition Time (hours) % Remaining Parent Compound Appearance of Major Degradant 1 (%) Appearance of Major Degradant 2 (%)
pH 3 0100.00.00.0
2498.50.80.2
4897.11.50.5
pH 7 0100.00.00.0
2492.34.11.2
4885.67.82.5
pH 9 0100.00.00.0
2481.411.23.1
4865.220.55.8
Oxidative Stress (3% H₂O₂) 0100.00.00.0
645.340.1 (Sulfoxide)5.2
Photostability (ICH Q1B) 0100.00.00.0
1.2 million lux hours88.96.71.8

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2]

  • Preparation of Stock Solution: Prepare a stock solution of the 3-aminothiophene derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent, such as a mixture of acetonitrile and water.

  • Acid and Base Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 0.1 M NaOH, respectively.

    • Keep the solutions at room temperature or slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., up to 48 hours).

    • At specified time points, withdraw samples, neutralize them (add base to the acidic sample and acid to the basic sample), and dilute to the initial concentration for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.[2]

    • Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).[2]

    • Withdraw samples at specified time points for analysis.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in a controlled temperature environment (e.g., an oven at 80°C) for a specified duration.[2]

    • Also, keep a control sample at the intended storage temperature.

    • Analyze the samples at specified time points.

  • Photostability Testing:

    • Expose a sample of the stock solution in a chemically inert, transparent container to a light source that provides both UV and visible output, as specified by ICH guideline Q1B (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4][7]

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.[4]

    • Analyze both the exposed and control samples.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (e.g., HPLC-UV/MS) to quantify the parent compound and detect any degradation products.

Visualizations

degradation_pathway cluster_conditions Stress Conditions 3-Aminothiophene_Derivative 3-Aminothiophene_Derivative Oxidized_Products Oxidized_Products 3-Aminothiophene_Derivative->Oxidized_Products Oxidation Polymerization_Products Polymerization_Products 3-Aminothiophene_Derivative->Polymerization_Products Polymerization Hydrolysis_Products Hydrolysis_Products 3-Aminothiophene_Derivative->Hydrolysis_Products Hydrolysis (if applicable) Oxygen_Light_Heat Oxygen / Light / Heat Oxygen_Light_Heat->3-Aminothiophene_Derivative High_Concentration_Heat High Concentration / Heat High_Concentration_Heat->3-Aminothiophene_Derivative Acid_Base Acid / Base Acid_Base->3-Aminothiophene_Derivative

Caption: Proposed degradation pathways for 3-aminothiophene derivatives.

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_solution Prepare Stock Solution (1 mg/mL) acid_base Acid/Base Hydrolysis (0.1M HCl / 0.1M NaOH) prep_solution->acid_base Expose Aliquots oxidation Oxidation (3% H₂O₂) prep_solution->oxidation Expose Aliquots thermal Thermal Stress (e.g., 80°C) prep_solution->thermal Expose Aliquots photo Photostability (ICH Q1B) prep_solution->photo Expose Aliquots analyze Analyze by Stability-Indicating HPLC-UV/MS acid_base->analyze Take Time Points oxidation->analyze Take Time Points thermal->analyze Take Time Points photo->analyze Take Time Points quantify Quantify Parent and Degradants analyze->quantify characterize Characterize Significant Degradants quantify->characterize pathway Propose Degradation Pathway characterize->pathway

Caption: Workflow for a forced degradation study.

troubleshooting_logic start Instability Observed (e.g., color change, new peaks) check_o2 Is solution protected from oxygen? start->check_o2 protect_o2 Action: Use inert gas, sealed vials, antioxidants check_o2->protect_o2 No check_light Is solution protected from light? check_o2->check_light Yes protect_o2->check_light protect_light Action: Use amber vials, protect from light check_light->protect_light No check_ph Is the pH controlled? check_light->check_ph Yes protect_light->check_ph control_ph Action: Use a buffer system check_ph->control_ph No end Stability Improved check_ph->end Yes control_ph->end

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: Synthesis of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this and similar 2-aminothiophenes is the Gewald three-component reaction.[1][2][3] This one-pot synthesis involves the condensation of a carbonyl compound (in this case, 4-fluorophenylacetaldehyde), an active methylene nitrile (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][2]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are 4-fluorophenylacetaldehyde, methyl cyanoacetate, and elemental sulfur. A basic catalyst, such as a secondary amine like morpholine or piperidine, or a tertiary amine like triethylamine, is also required to facilitate the reaction.[4] The choice of solvent is typically a polar protic solvent like methanol or ethanol.

Q3: What are the main safety concerns associated with this synthesis?

A3: The primary safety concerns relate to the handling of the starting materials.

  • 4-Fluorophenylacetaldehyde: Can be corrosive and an irritant.[5]

  • Methyl cyanoacetate: May cause eye and skin irritation, as well as respiratory and digestive tract irritation.[6][7][8][9][10]

  • Elemental Sulfur: Flammable solid.

  • Amine Catalysts: Are often corrosive and have strong odors. It is crucial to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: What are the potential side reactions or byproducts in this synthesis?

A4: With aromatic aldehydes in Gewald reactions, several side products can form. One common issue is the formation of enamines from the reaction of the aldehyde with the amine catalyst. Additionally, subsequent reactions of the desired 2-aminothiophene product with the starting aldehyde can lead to the formation of thieno[2,3-d]pyrimidine derivatives.[11]

Q5: How can the purity of the final product be improved?

A5: Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or methanol.[4] Column chromatography using silica gel can also be employed for higher purity, especially at a smaller scale.[12]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Poor quality of starting materials. 3. Incorrect reaction temperature. 4. Insufficient reaction time.1. Use a fresh or purified amine catalyst. 2. Ensure the purity of 4-fluorophenylacetaldehyde and methyl cyanoacetate. 3. Optimize the reaction temperature; a gentle warming (40-50 °C) is often beneficial. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Formation of a Sticky or Oily Product 1. Presence of unreacted starting materials. 2. Formation of low-melting point byproducts. 3. Insufficient purification.1. Ensure the reaction goes to completion. 2. Optimize reaction conditions to minimize side reactions. 3. Attempt trituration with a non-polar solvent like hexane to induce crystallization. If that fails, column chromatography may be necessary.
Product is Difficult to Crystallize 1. Presence of impurities that inhibit crystal lattice formation. 2. The product may be an oil at room temperature.1. Purify the crude product using column chromatography before attempting recrystallization. 2. If the product is indeed an oil, purification will rely on chromatography.
Inconsistent Results Upon Scale-Up 1. Inefficient heat transfer in larger reaction vessels. 2. Poor mixing in larger volumes. 3. Changes in reagent addition rates.1. Ensure adequate temperature control and monitoring within the larger reactor. 2. Use appropriate mechanical stirring for the scale of the reaction. 3. Maintain a controlled and consistent rate of addition for the reagents, especially the catalyst.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative example based on the general principles of the Gewald reaction. Optimization may be required to achieve the best results.

Materials:

  • 4-Fluorophenylacetaldehyde

  • Methyl cyanoacetate

  • Elemental Sulfur

  • Morpholine (catalyst)

  • Methanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorophenylacetaldehyde (1.0 eq) and methyl cyanoacetate (1.0 eq) in methanol.

  • To this solution, add elemental sulfur (1.1 eq).

  • Slowly add morpholine (0.5 eq) to the stirred mixture.

  • Heat the reaction mixture to 45-50°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold methanol.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Visualizations

Gewald_Reaction_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions 4-Fluorophenylacetaldehyde 4-Fluorophenylacetaldehyde Reaction Mixture Reaction Mixture 4-Fluorophenylacetaldehyde->Reaction Mixture Methyl Cyanoacetate Methyl Cyanoacetate Methyl Cyanoacetate->Reaction Mixture Elemental Sulfur Elemental Sulfur Elemental Sulfur->Reaction Mixture Base Catalyst (e.g., Morpholine) Base Catalyst (e.g., Morpholine) Base Catalyst (e.g., Morpholine)->Reaction Mixture Solvent (e.g., Methanol) Solvent (e.g., Methanol) Solvent (e.g., Methanol)->Reaction Mixture Heating (40-50°C) Heating (40-50°C) Heating (40-50°C)->Reaction Mixture Workup & Purification Workup & Purification Reaction Mixture->Workup & Purification Final Product Final Product Workup & Purification->Final Product

Caption: General workflow for the Gewald synthesis.

Troubleshooting_Tree Start Start Low/No Yield Low/No Yield Start->Low/No Yield Impure Product Impure Product Start->Impure Product Check Reagents Check Reagents Low/No Yield->Check Reagents Purity? Optimize Temp Optimize Temp Check Reagents->Optimize Temp Reagents OK Monitor Time Monitor Time Optimize Temp->Monitor Time Temp OK Successful Synthesis Successful Synthesis Monitor Time->Successful Synthesis Time OK Recrystallize Recrystallize Impure Product->Recrystallize Solid? Column Chromatography Column Chromatography Recrystallize->Column Chromatography Still Impure Recrystallize->Successful Synthesis Pure Column Chromatography->Successful Synthesis

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Enhancing Solubility of Thiophene-Based Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you address challenges related to the solubility of thiophene-based compounds in biological assays. Poor solubility is a common hurdle that can lead to inaccurate and variable data.[1][2][3] This guide offers strategies to overcome these issues and ensure the reliability of your experimental results.

Troubleshooting Guide: Compound Precipitation in Assays

Compound precipitation can significantly compromise experimental outcomes by lowering the effective concentration of the test compound and introducing artifacts.[4] The following table summarizes common precipitation issues, their potential causes, and recommended solutions.

ObservationPotential CauseRecommended Solution
Immediate Precipitation Upon Dilution The compound's concentration surpasses its solubility in the aqueous assay buffer.[4]- Decrease the final concentration of the compound. - Prepare a higher concentration stock in a suitable organic solvent (e.g., DMSO) and use a smaller volume for dilution.[4] - Perform serial dilutions of the stock solution in the assay buffer.[4]
Rapid change in solvent polarity ("solvent shock") when diluting a concentrated DMSO stock into an aqueous solution.[4]- Add the compound stock to the assay medium dropwise while gently vortexing or stirring.[4] - Pre-warm the aqueous solution (e.g., cell culture media to 37°C) before adding the compound.[4]
Precipitation Over Time in Incubator Temperature shift affecting solubility (e.g., moving from room temperature to 37°C).[4]- Pre-warm the assay components to the incubation temperature before adding the compound.[4] - Ensure the incubator temperature is stable.[4]
pH shift in the medium due to CO2 environment or cellular metabolism.[4]- Ensure the medium is properly buffered for the incubator's CO2 concentration (e.g., using HEPES).[4] - Test the compound's solubility at different pH values to determine its sensitivity.[4]
Interaction with media components (e.g., salts, proteins).[4]- Test the compound's stability in the specific assay medium over the intended experiment duration.[4] - Evaluate solubility in a simpler buffer (e.g., PBS) to identify if media components are the cause.[4]
Precipitation After Freeze-Thaw Cycles of Stock Solution The compound has poor solubility at lower temperatures or has converted to a less soluble polymorph.[3]- Aliquot the stock solution to minimize freeze-thaw cycles. - Before use, visually inspect the stock solution for any precipitate. If present, gently warm and sonicate the solution to redissolve the compound.

Frequently Asked Questions (FAQs)

Q1: Why do many thiophene-based compounds have poor water solubility?

A1: Thiophene is a heterocyclic compound that, while possessing some polarity due to the sulfur heteroatom, often forms the backbone of larger, more complex molecules in drug discovery.[5][6] These larger structures frequently incorporate lipophilic (fat-soluble) functional groups to enhance biological activity, which in turn decreases their solubility in aqueous solutions.[1] Thiophene itself is insoluble in water and soluble in organic solvents like alcohol and ether.[6][7]

Q2: How does poor solubility affect the results of my biological assays?

A2: Poor solubility can significantly impact assay results in several ways:

  • Underestimated Potency: If a compound precipitates, the actual concentration in solution is lower than the intended concentration, leading to an underestimation of its true biological activity (e.g., higher IC50 values).[1][2]

  • Increased Variability: Inconsistent precipitation across different wells or experiments can lead to high variability and poor reproducibility of data.[1][2]

  • Inaccurate Structure-Activity Relationships (SAR): Erroneous data due to solubility issues can mislead SAR studies, potentially causing promising compounds to be overlooked.[1][2]

  • Assay Artifacts: Precipitated particles can interfere with optical measurements in plate-based assays (e.g., absorbance, fluorescence) and can be cytotoxic in cell-based assays.

Q3: What is the maximum concentration of DMSO I should use in my assay?

A3: As a general guideline, the final concentration of dimethyl sulfoxide (DMSO) in an assay should be kept as low as possible, ideally below 1% (v/v). For sensitive cell-based assays, a concentration of less than 0.1% is often recommended.[8] It is critical to validate the tolerance of your specific assay to DMSO, as high concentrations can cause compound precipitation and may also be toxic to cells or inhibit enzyme activity.[8][9]

Q4: Are there formulation strategies I can use to improve the solubility of my thiophene compound for in-vitro testing?

A4: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds for biological assays:

  • Co-solvents: Using a water-miscible organic solvent, such as DMSO or ethanol, can increase the solubility of hydrophobic compounds.[10][11]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility. The solubility of weak acids increases at pH values above their pKa, while the solubility of weak bases increases at pH values below their pKa.[12]

  • Use of Excipients:

    • Cyclodextrins: These molecules have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[13][14][15]

    • Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be used at low concentrations (e.g., 0.001% to 0.01%) to help solubilize compounds.[8] However, it's crucial to ensure the surfactant does not interfere with the assay.[8]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be used to dissolve the compound in a lipid-based formulation that forms a fine emulsion upon dilution in an aqueous medium.[16][17][18]

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can enhance its apparent solubility and dissolution rate.[16]

Q5: Is it acceptable to use a solution that has a visible precipitate?

A5: No, it is strongly advised not to use a solution with a visible precipitate. The presence of a precipitate means the actual concentration of the dissolved compound is unknown and lower than intended, which will result in inaccurate and unreliable experimental data.[4]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment by Turbidimetry

This protocol provides a method to determine the kinetic solubility of a compound in a specific buffer, which is the concentration at which a compound begins to precipitate when added from a concentrated DMSO stock.

Materials:

  • Test compound stock solution (e.g., 10 mM in 100% DMSO)

  • Assay buffer

  • 96-well clear-bottom microplate

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at ~600 nm

Procedure:

  • Prepare Compound Plate: Create a serial dilution of the 10 mM stock solution in 100% DMSO in a 96-well plate.[9]

  • Prepare Assay Plate: Add the desired volume of assay buffer to the wells of a new 96-well plate (e.g., 98 µL).[9]

  • Compound Addition: Transfer a small volume of the DMSO-diluted compound from the compound plate to the assay plate (e.g., 2 µL) to achieve the final desired concentrations. This creates a 1:50 dilution with a final DMSO concentration of 2%.[8][9]

  • Incubation: Incubate the plate at the assay temperature for a set period (e.g., 1-2 hours).

  • Measurement: Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb but where light scattering from a precipitate can be detected (e.g., 600-650 nm).[8][19]

  • Analysis: An increase in absorbance compared to the buffer-only control indicates the formation of a precipitate. The kinetic solubility is the highest concentration that does not show a significant increase in absorbance.

Protocol 2: Shake-Flask Method for Thermodynamic Solubility

This is the "gold standard" method for determining the equilibrium (thermodynamic) solubility of a compound.[20]

Materials:

  • Solid (crystalline) test compound

  • Solvent (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them on a shaker or rotator in an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[20]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically done by centrifuging the vials at a high speed.[20]

  • Sampling: Carefully remove an aliquot of the clear supernatant without disturbing the solid pellet.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC.

  • Confirmation of Equilibrium: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

Visual Guides

General Workflow for Troubleshooting Compound Precipitation

G A Precipitation Observed in Assay B Check Individual Components: Stock, Buffer, Reagents A->B C Precipitate in Stock Solution? B->C D Precipitate Upon Dilution? B->D E Precipitate Over Time? B->E C->D No F Modify Stock: - Lower Concentration - Different Solvent - Gentle Warming/Sonication C->F Yes D->E No G Optimize Dilution: - Serial Dilution - Slower Addition - Increased Mixing D->G Yes H Optimize Assay Conditions: - Adjust pH - Lower Compound Concentration - Add Excipients (e.g., Cyclodextrin) - Control Temperature E->H Yes I Problem Resolved F->I G->I H->I

Caption: A decision tree for troubleshooting compound precipitation.

Strategies to Enhance Thiophene Compound Solubility

G cluster_physical Physical Modifications cluster_formulation Formulation Approaches cluster_chemical Chemical Modifications center_node Thiophene Compound (Poor Aqueous Solubility) A Particle Size Reduction (Micronization, Nanonization) center_node->A B Solid Dispersions (Amorphous State) center_node->B C Co-crystals center_node->C D Co-solvents (e.g., DMSO, Ethanol) center_node->D E pH Adjustment center_node->E F Complexation (e.g., Cyclodextrins) center_node->F G Lipid-Based Systems (e.g., SEDDS) center_node->G H Salt Formation center_node->H I Prodrug Approach center_node->I

Caption: Overview of methods to improve compound solubility.

References

Validation & Comparative

A Comparative Analysis of Catalysts for the Gewald Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The Gewald three-component reaction stands as a cornerstone in synthetic chemistry for the efficient, one-pot synthesis of highly substituted 2-aminothiophenes, which are pivotal structural motifs in numerous pharmaceuticals and functional materials. The choice of catalyst is critical, profoundly influencing reaction efficiency, yield, and sustainability. This guide provides a comparative analysis of various catalysts employed in the Gewald synthesis, offering experimental data, detailed protocols, and mechanistic insights to aid researchers in catalyst selection and optimization.

Performance Comparison of Gewald Synthesis Catalysts

To provide a clear and objective comparison, the following table summarizes the performance of various catalysts in the Gewald synthesis of 2-amino-4,5-tetramethylene-3-cyanothiophene from cyclohexanone, malononitrile, and elemental sulfur. This model reaction is a common benchmark for evaluating catalyst efficacy.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
MorpholineStoichiometricEthanolReflux2-3 hHigh (not specified)[1]
L-Proline10DMF60Not Specified84[2][3]
Piperidinium Borate20Ethanol/Water (9:1)10020 min96[4]
Zinc Oxide (ZnO) Nanoparticles2.5Solvent-free1006 h37-86 (Substrate dependent)[5]
Cesium-containing Zeolites (Cs-BEA)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh activity reported[6]
Sodium Aluminate (NaAlO₂)Not SpecifiedEthanolNot Specified10 h26-94 (Substrate dependent)[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are the experimental protocols for the Gewald synthesis using a selection of the compared catalysts.

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Gewald synthesis.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine carbonyl compound, active methylene nitrile, and sulfur in a flask B Add solvent (if applicable) and catalyst A->B C Heat the mixture with stirring (conventional or microwave) B->C D Monitor reaction progress by TLC C->D E Cool the reaction mixture D->E F Isolate the crude product (filtration or extraction) E->F G Purify the product (recrystallization or chromatography) F->G

A generalized experimental workflow for the Gewald synthesis.
Piperidinium Borate Catalyzed Synthesis

This protocol utilizes a highly efficient and recyclable conjugate acid-base catalyst.[4]

  • Materials:

    • Cyclohexanone (1.0 equiv)

    • Malononitrile (1.0 equiv)

    • Elemental Sulfur (1.0 equiv)

    • Piperidinium Borate (20 mol%)

    • Ethanol/Water (9:1 v/v)

  • Procedure:

    • In a round-bottom flask, combine cyclohexanone, malononitrile, and elemental sulfur.

    • Add the ethanol/water solvent mixture and the piperidinium borate catalyst.

    • Heat the mixture to 100 °C with stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 20 minutes.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product often precipitates out of the solution and can be collected by filtration.

    • Wash the solid product with cold ethanol to remove any unreacted starting materials.

    • Dry the purified product under vacuum.

L-Proline Catalyzed Synthesis

This method employs an inexpensive and environmentally friendly organocatalyst.[2][3]

  • Materials:

    • Cyclohexanone (1.0 equiv)

    • Malononitrile (1.0 equiv)

    • Elemental Sulfur (1.1 equiv)

    • L-Proline (10 mol%)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a solution of cyclohexanone and malononitrile in DMF, add L-proline.

    • Add elemental sulfur to the mixture.

    • Stir the reaction mixture at 60 °C.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • After completion, pour the reaction mixture into ice-water.

    • Collect the precipitated solid by filtration.

    • Wash the solid with water and then a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene.

Zinc Oxide (ZnO) Nanoparticle Catalyzed Synthesis

This heterogeneous catalytic system offers advantages in terms of catalyst recovery and reuse.[5]

  • Materials:

    • Cyclohexanone (1.0 equiv)

    • Malononitrile (1.0 equiv)

    • Elemental Sulfur (1.2 equiv)

    • ZnO Nanoparticles (2.5 mol%)

  • Procedure:

    • In a flask, mix cyclohexanone, malononitrile, and elemental sulfur.

    • Add the ZnO nanoparticles to the mixture.

    • Heat the solvent-free reaction mixture to 100 °C with vigorous stirring.

    • Continue heating for approximately 6 hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Add ethanol to the reaction mixture and filter to remove the ZnO catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

Signaling Pathways and Catalytic Cycles

Understanding the catalytic mechanism is key to optimizing reaction conditions and developing new catalysts. The following diagrams illustrate the proposed catalytic cycles for the Gewald synthesis with different types of catalysts.

General Amine-Catalyzed Gewald Synthesis

Traditional amine bases like morpholine or piperidine catalyze the reaction through a well-established pathway involving a Knoevenagel condensation followed by sulfur addition and cyclization.

G Start Carbonyl (Ketone/Aldehyde) + Active Methylene Nitrile + Sulfur + Amine Catalyst Knoevenagel Knoevenagel Condensation Start->Knoevenagel Amine deprotonates active methylene Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 SulfurAddition Michael Addition of Sulfur Intermediate1->SulfurAddition Amine activates sulfur Intermediate2 Thiolate Intermediate SulfurAddition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Cyclized Intermediate Cyclization->Intermediate3 Tautomerization Tautomerization Intermediate3->Tautomerization Product 2-Aminothiophene Tautomerization->Product

Catalytic cycle of a general amine-catalyzed Gewald synthesis.
Piperidinium Borate Catalyzed Gewald Synthesis

The piperidinium borate salt acts as a conjugate acid-base pair, where the borate anion deprotonates the active methylene compound, and the piperidinium cation activates the carbonyl group.[4]

G Catalyst Piperidinium Borate Deprotonation Borate anion deprotonates active methylene nitrile Catalyst->Deprotonation Activation Piperidinium cation activates carbonyl Catalyst->Activation Knoevenagel Knoevenagel Condensation Deprotonation->Knoevenagel Activation->Knoevenagel Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 SulfurAddition Sulfur Addition Intermediate1->SulfurAddition Cyclization Cyclization & Tautomerization SulfurAddition->Cyclization Product 2-Aminothiophene Cyclization->Product

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 3-Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3-aminothiophene derivatives represent a versatile scaffold with significant therapeutic promise. This guide provides a comparative analysis of their structure-activity relationships (SAR) across different biological targets, supported by experimental data and detailed protocols. By understanding how structural modifications influence biological activity, researchers can more effectively design novel and potent drug candidates.

The thiophene ring is a well-established pharmacophore in medicinal chemistry, and the addition of an amino group at the 3-position creates a valuable building block for diverse molecular architectures.[1] These derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, primarily through the inhibition of key cellular targets like protein kinases and tubulin.[2][3][4] This guide will delve into specific examples, comparing derivatives and elucidating the structural features crucial for their inhibitory actions.

Comparative Analysis of Biological Activity

The biological activity of 3-aminothiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring and the amino group. The following tables summarize quantitative data from various studies, highlighting these structure-activity relationships.

As Kinase Inhibitors

3-Aminothiophene derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer.

Table 1: SAR of 3-Aminothiophene Derivatives as c-Jun N-Terminal Kinase (JNK) Inhibitors [5]

CompoundR1 (at 2-position)R2 (on 3-carboxamide)JNK1 IC50 (µM)
1PhenylH> 100
22-ChlorophenylH1.4
33-ChlorophenylH2.6
44-ChlorophenylH18.7
54-BromophenylH> 25
64-IsopropylphenylH> 25
7Thiophene-2-ylH5.4

Data sourced from Melki et al., 2011.[5]

The data reveals that a phenyl group at the 2-position is crucial for activity, with substitutions on this ring significantly impacting potency. Halogen substitution is generally favorable, with the position of the chlorine atom being critical; ortho and meta positions are preferred over the para position.[5] Larger substituents in the para position, such as bromo and isopropyl groups, are not well-tolerated.[5] Replacing the phenyl ring with a thiophene ring also maintains good activity.[5]

Table 2: SAR of Fused Thienopyrrole and Pyrrolothienopyrimidine Derivatives as VEGFR-2/AKT Dual Inhibitors [6]

CompoundScaffoldR (on phenyl ring)VEGFR-2 IC50 (µM)AKT IC50 (µM)HepG2 IC50 (µM)PC-3 IC50 (µM)
3bThienopyrrole4-Cl0.1266.963.1052.15
3cThienopyrrole4-Br-->10>10
3dThienopyrrole4-F--5.216.84
3eThienopyrrole4-CH3--8.129.33
4cPyrrolothienopyrimidine4-Cl0.0754.603.0233.12

Data sourced from El-Adl et al., 2022.[6]

In this series of fused thiophene derivatives, the nature of the substituent on the phenyl ring plays a key role in their anticancer activity. The 4-chloro substituted compounds (3b and 4c) exhibited the most potent inhibition of both VEGFR-2 and AKT kinases and demonstrated significant cytotoxicity against HepG2 and PC-3 cancer cell lines.[6] In contrast, bromo, fluoro, and methyl substitutions at the same position resulted in reduced or loss of activity.[6] The pyrrolothienopyrimidine scaffold (4c) showed slightly better VEGFR-2 inhibitory activity compared to the thienopyrrole scaffold (3b).[6]

As Tubulin Polymerization Inhibitors

Certain 3-aminothiophene derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.

Table 3: SAR of 2-Amino-3-aroyl-thiophenes as Tubulin Polymerization Inhibitors [7]

CompoundR (at 5-position)L1210 IC50 (µM)FM3A IC50 (µM)Molt/4 IC50 (µM)CEM IC50 (µM)HeLa IC50 (µM)
5aPhenylethynyl1.20.850.550.611.1
5gThiophen-3-ylethynyl0.210.130.0960.110.20
5kPhenylethyl>10>10>10>10>10
5mThiophen-3-ylethyl>10>10>10>10>10

Data sourced from Le Monnier et al., 2011.[7]

A key finding from this study is the essential role of an ethynyl or ethenyl group at the 5-position of the thiophene ring for potent antiproliferative activity.[7] Compounds with an ethyl group at this position were largely inactive.[7] The most potent compound in this series, 5g, which features a thiophen-3-ylethynyl group, demonstrated submicromolar cytotoxicity against all tested cancer cell lines.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. Below are summarized protocols for key experiments cited in this guide.

Synthesis of 3-Aminothiophene Derivatives (Gewald Reaction)

A common and versatile method for synthesizing substituted 2-aminothiophenes, which can be adapted for 3-aminothiophene synthesis, is the Gewald reaction.[8][9]

General Procedure:

  • A mixture of an α-methylene ketone or aldehyde, a cyano-active compound (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur is prepared in a suitable solvent such as ethanol or dimethylformamide.

  • A catalytic amount of a base, typically a secondary amine like morpholine or piperidine, is added to the mixture.

  • The reaction mixture is heated under reflux for a specified period, which can range from a few hours to overnight.

  • After completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or by cooling.

  • The crude product is collected by filtration, washed, and purified by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is often determined using in vitro kinase assays.

General Procedure for VEGFR-2 Inhibition Assay: [6]

  • The kinase reaction is performed in a 96-well plate.

  • Each well contains the VEGFR-2 enzyme, a substrate peptide, ATP, and the test compound at various concentrations.

  • The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • The reaction is stopped by the addition of a stop solution.

  • The amount of phosphorylated substrate is quantified, often using an ELISA-based method with a specific antibody that recognizes the phosphorylated substrate.

  • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cell Proliferation Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is commonly evaluated using the MTT assay.

General Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and a vehicle control.

  • After a specific incubation period (e.g., 48 or 72 hours), the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plates are incubated for a few hours, during which viable cells metabolize the MTT into formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution, which is proportional to the number of viable cells, is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined.

Visualizing Molecular Interactions and Experimental Workflows

To better understand the relationships and processes involved in SAR studies, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (Ketone, Cyano-compound, Sulfur) gewald Gewald Reaction start->gewald purification Purification & Characterization (NMR, MS, etc.) gewald->purification in_vitro In Vitro Assays (Kinase Inhibition, Tubulin Polymerization) purification->in_vitro Test Compounds cell_based Cell-Based Assays (MTT, Cell Cycle Analysis) in_vitro->cell_based sar SAR Analysis cell_based->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start Design New Derivatives

Caption: Experimental workflow for SAR studies of 3-aminothiophene derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 AKT AKT VEGFR2->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes VEGF VEGF VEGF->VEGFR2 Binds & Activates Thieno_deriv 3-Aminothiophene Derivative Thieno_deriv->VEGFR2 Inhibits Thieno_deriv->AKT Inhibits

Caption: Simplified VEGFR-2/AKT signaling pathway inhibited by 3-aminothiophene derivatives.

By systematically exploring the structure-activity relationships of 3-aminothiophene derivatives, researchers can gain valuable insights for the rational design of more effective and selective therapeutic agents. The data and protocols presented in this guide serve as a foundation for future drug discovery efforts centered on this versatile chemical scaffold.

References

The Fluorine Advantage: A Comparative Analysis of the Biological Activity of Fluoro-Substituted vs. Non-Fluorinated Aminothiophenes and Related Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the biological performance of fluoro-substituted aminothiophenes and related heterocyclic compounds against their non-fluorinated counterparts, supported by experimental data. The inclusion of fluorine can significantly enhance potency, metabolic stability, and target-binding affinity, offering a clear advantage in the design of novel therapeutics.

The introduction of fluorine atoms into a drug candidate is a widely employed strategy to modulate its physicochemical and biological properties.[1][2] Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can profoundly influence a molecule's conformation, lipophilicity, and metabolic pathways.[1][2] In the realm of heterocyclic compounds like aminothiophenes, which are themselves privileged scaffolds in drug discovery due to their diverse biological activities, fluorination has emerged as a powerful tool to enhance their therapeutic potential.[3] This guide delves into the comparative biological activity of fluoro-substituted versus non-fluorinated aminothiophenes and analogous compounds, with a focus on their anticancer properties.

Comparative Biological Activity: A Quantitative Look

While direct head-to-head studies on a single aminothiophene scaffold are not abundant in publicly available literature, compelling evidence from analogous heterocyclic kinase inhibitors and other related structures demonstrates the significant impact of fluorination.

A study on analogues of the kinase inhibitor nilotinib, where the trifluoromethyl group was systematically replaced, provides a clear comparison. The data reveals that while the non-fluorinated analogue showed some activity, the monofluorinated version exhibited comparable or, in some cases, superior inhibitory activity against key cancer-associated kinases.

CompoundSubstitution at Phenyl RingAbl IC50 (nM)Kit IC50 (nM)FLT3 IC50 (nM)
Analogue 1 H (Non-fluorinated)33.3473.3973.9
Analogue 2 F (Fluoro-substituted)26.1371.1117.8
Nilotinib CF3< 10158.8882.0

Data summarized from a study on nilotinib analogues.[4] A lower IC50 value indicates greater potency.

In another compelling example, a 4-fluoroindoline derivative demonstrated a 3-fold increase in inhibitory activity against the endoplasmic reticulum kinase (PERK), a target in cancer therapy, compared to its non-fluorinated counterpart. The IC50 value for the fluorinated compound was 0.8 nM, while the non-fluorinated analogue had an IC50 of 2.5 nM.[5]

These quantitative examples underscore the potential of fluorine substitution to significantly enhance the biological activity of heterocyclic compounds. The increased potency is often attributed to favorable interactions of the fluorine atom with the target protein's active site, as well as improved metabolic stability.[1][6]

Experimental Protocols

The determination of the biological activity of these compounds relies on robust and standardized experimental protocols. Below are detailed methodologies for key assays cited in the evaluation of anticancer agents.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).

Protocol:

  • Reagents and Materials: Kinase enzyme (e.g., Abl, Kit), substrate peptide, ATP, kinase buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • A solution of the kinase and substrate peptide in kinase buffer is prepared.

    • Serial dilutions of the test compounds are added to the wells of a microplate.

    • The kinase reaction is initiated by adding ATP.

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The detection reagent is added to stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: The luminescence signal is measured, and the data is plotted as the percentage of kinase inhibition versus the logarithm of the compound concentration. The IC50 value is determined using a suitable dose-response curve fitting model.[4]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., HepG2, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[7]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (fluoro-substituted and non-fluorinated aminothiophenes) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.[7]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration.[7]

Signaling Pathways and Mechanisms of Action

The enhanced biological activity of fluoro-substituted compounds can often be traced to their influence on specific cellular signaling pathways.

In the case of the nilotinib analogues, the primary targets are the Abl and Kit tyrosine kinases. These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of certain cancers, such as chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). By inhibiting these kinases, the fluorinated compounds can block downstream signaling and induce cancer cell death.

Kinase_Inhibition_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., Kit) GF->RTK Binds Substrate Downstream Substrates RTK->Substrate Phosphorylates Abl Abl Kinase Abl->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Activates Inhibitor Fluoro-substituted Aminothiophene (Inhibitor) Inhibitor->RTK Inhibits Inhibitor->Abl Inhibits

Caption: Inhibition of Abl and Kit kinase signaling pathways by fluoro-substituted inhibitors.

The experimental workflow for evaluating these compounds typically involves a multi-step process, from initial synthesis to in-depth biological characterization.

Experimental_Workflow Synthesis Synthesis of Fluoro- and Non-Fluoro-Aminothiophenes Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification KinaseAssay In Vitro Kinase Inhibition Assay (IC50) Purification->KinaseAssay CellAssay Cell-Based Cytotoxicity Assay (e.g., MTT) Purification->CellAssay Lead Lead Compound Identification KinaseAssay->Lead PathwayAnalysis Signaling Pathway Analysis CellAssay->PathwayAnalysis PathwayAnalysis->Lead

Caption: General experimental workflow for comparing the biological activity of synthesized compounds.

References

Unambiguous Structure Determination: A Comparative Guide to the Validation of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of X-ray crystallography as the definitive method for the structural validation of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate, alongside alternative and complementary spectroscopic techniques.

While a specific crystal structure for this compound is not publicly available, this guide will utilize the detailed crystallographic data of the closely related parent compound, Methyl 3-aminothiophene-2-carboxylate (MATC), as a representative example to illustrate the power of this technique.[1] This allows for a thorough examination of the method's capabilities in unambiguously determining molecular geometry, conformation, and intermolecular interactions.

Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for the absolute structural elucidation of solid materials.[2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a three-dimensional electron density map of the molecule, revealing precise atomic positions, bond lengths, and bond angles.[4]

Representative Crystallographic Data: Methyl 3-aminothiophene-2-carboxylate

The crystal structure of MATC reveals critical details about the molecule's conformation and packing in the solid state. The analysis shows that MATC crystallizes in the monoclinic P21/c space group, with three independent molecules in the asymmetric unit.[1] Key structural parameters derived from this analysis are summarized below.

ParameterValueSource
Crystal SystemMonoclinic[1]
Space GroupP21/c[1]
C–S Bond Lengths (Å)1.7113(19) – 1.7395(16)[1]
C–N Bond Lengths (Å)1.347(2) – 1.354(2)[1]
C=O Bond Lengths (Å)1.21 (approx., typical)
Key Intermolecular ForcesN–H⋯O and N–H⋯N hydrogen bonds[1][5]

This data for Methyl 3-aminothiophene-2-carboxylate serves as a proxy to demonstrate the type of quantitative information obtained from an X-ray crystallography study.

Experimental Protocol: Single-Crystal X-ray Diffraction

The process of obtaining a crystal structure via SCXRD involves several key steps:[2][4]

  • Crystallization : The first and often most challenging step is growing high-quality single crystals of the compound.[6] This is typically achieved by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.[6] For organic molecules, crystals should ideally be 0.1-0.3 mm in each dimension and free of defects.[6]

  • Data Collection : A suitable crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[4] The crystal is rotated, and the diffraction patterns are recorded on a detector at various orientations.[4]

  • Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using computational methods. This initial model is refined to best fit the experimental data, resulting in a final, precise three-dimensional structure.[2]

Alternative and Complementary Validation Methods

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic methods are essential for characterization, particularly in solution, and are often used as primary validation tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most important technique for structure elucidation in solution.[3] It provides detailed information about the chemical environment of atoms (specifically ¹H and ¹³C) within a molecule, allowing for the determination of connectivity and stereochemistry through various 1D and 2D experiments. For a thiophene derivative, characteristic chemical shifts and coupling constants for the protons on the thiophene ring would be key identifiers.[7][8]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[9] It is used to determine the molecular weight of a compound with high accuracy, thereby confirming its elemental composition.[10] Fragmentation patterns observed in the mass spectrum can also provide valuable structural information about different parts of the molecule.[9]

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Absolute 3D structure, bond lengths/angles, stereochemistry, packingConnectivity, stereochemistry, dynamic processes in solutionMolecular weight, elemental formula, fragmentation patterns
Sample Phase Solid (single crystal)SolutionSolid, liquid, or gas (requires ionization)
Key Advantage Unambiguous and highly precise structural data.[2]Provides structural information in a biologically relevant solution state.High sensitivity and accuracy for molecular weight determination.[10]
Key Limitation Requires high-quality single crystals, which can be difficult to grow.[3]Provides an average structure in solution; less precise than XRD.[3]Does not provide direct 3D structural information.

Visualizing the Workflow

The following diagrams illustrate the logical flow of structural validation and the relationship between the discussed techniques.

Caption: A typical workflow for the synthesis and structural validation of a small molecule.

Interrelation of Analytical Techniques for Structural Elucidation center_node Confirmed Molecular Structure ms Mass Spectrometry center_node->ms Corroborates nmr NMR Spectroscopy center_node->nmr Corroborates ms->center_node Molecular Formula & Weight nmr->center_node Atomic Connectivity & Solution Conformation xrd X-ray Crystallography xrd->center_node Absolute 3D Structure & Solid-State Conformation

References

A Comparative Guide to the Computational Profile of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate and Related Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the computational characteristics of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate, a molecule of interest in medicinal chemistry. Due to the limited availability of direct computational studies on this specific molecule, this guide leverages detailed experimental and Density Functional Theory (DFT) data from its parent compound, Methyl 3-aminothiophene-2-carboxylate (MATC), and other relevant thiophene derivatives. This comparative approach offers valuable insights into the structure-property relationships that govern the behavior of this class of compounds, aiding in the rational design of novel therapeutic agents. Thiophene and its derivatives are recognized as privileged scaffolds in drug discovery, appearing in numerous FDA-approved drugs and exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]

Introduction to this compound

This compound belongs to the family of 2-aminothiophene-3-carboxylates, which are key intermediates in the synthesis of various pharmaceuticals. The introduction of a 4-fluorophenyl group at the 5-position is a common strategy in medicinal chemistry to modulate the compound's pharmacokinetic and pharmacodynamic properties. Fluorine substitution can enhance metabolic stability, improve binding affinity, and alter electronic properties. Understanding the computational profile of this molecule is crucial for predicting its behavior and potential as a drug candidate.

Comparison with Parent Compound: Methyl 3-aminothiophene-2-carboxylate (MATC)

A foundational understanding of the target molecule can be derived from the comprehensive studies conducted on its parent compound, MATC.[2][3]

Experimental and Computational Protocols for MATC

Crystal Structure Analysis: Single crystal X-ray diffraction was used to determine the crystal structure of MATC. The compound crystallizes in the monoclinic P21/c space group.[2][3]

Computational Details: DFT calculations were performed to optimize the molecular geometry and analyze the electronic properties of MATC. These calculations provide insights into bond lengths, bond angles, and intermolecular interactions.[2][3]

Key Performance Metrics: MATC
PropertyExperimental/Computational ValueReference
Crystal System Monoclinic[2][3]
Space Group P21/c[2][3]
Key Bond Lengths (Å) C=O: ~1.22, C-S: ~1.71-1.74, C-N: ~1.35[2]
Key Intermolecular Interactions N-H···O and N-H···N hydrogen bonds[2][3]
HOMO Energy Data not explicitly provided in abstract
LUMO Energy Data not explicitly provided in abstract
Energy Gap (HOMO-LUMO) Data not explicitly provided in abstract
Interaction Energies Dispersion energy is dominant in crystal packing[2][3]

Note: Specific HOMO/LUMO energy values were not available in the provided search results for MATC, but their analysis was mentioned.

Comparison with Other Substituted Thiophene Derivatives

To understand the influence of various substituents on the thiophene core, we compare MATC with other computationally studied thiophene derivatives, including those with known biological activities.

Thiophene-2-Carboxamide Derivatives

A study on 3-substituted (amino, hydroxy, and methyl) thiophene-2-carboxamide derivatives revealed that the nature of the substituent at the 3-position significantly influences their electronic properties and biological activities.[1]

Synthesis: The thiophene-2-carboxamide derivatives were synthesized via cyclization reactions.[1]

Computational Details: DFT studies were conducted to investigate the molecular and electronic properties, including the HOMO-LUMO energy gap.[1]

Compound TypeHOMO-LUMO Energy Gap (ΔEH-L)Antioxidant ActivityAntibacterial ActivityReference
3-Amino derivativesHighestSignificantHigh[1]
3-Hydroxy derivativesModerateModerateModerate[1]
3-Methyl derivativesLowestLowLow[1]

These findings suggest that the amino group at the 3-position, as present in our target molecule, is crucial for favorable electronic properties and potential biological activity.

Visualizing Computational Workflows and Relationships

To illustrate the typical workflow for computational studies of thiophene derivatives and the logical relationships between molecular structure and properties, the following diagrams are provided.

Caption: A generalized workflow for the computational study of thiophene derivatives.

structure_property_relationship cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity substituents Substituents (e.g., -NH2, -Ph-F) electronic Electronic Properties (HOMO-LUMO Gap) substituents->electronic steric Steric Effects substituents->steric lipophilicity Lipophilicity substituents->lipophilicity thiophene_core Thiophene Core thiophene_core->electronic binding Receptor Binding Affinity electronic->binding steric->binding metabolism Metabolic Stability lipophilicity->metabolism efficacy Therapeutic Efficacy binding->efficacy metabolism->efficacy

Caption: Relationship between molecular structure, physicochemical properties, and biological activity.

Inferred Properties of this compound

Based on the comparative data, we can infer the following about the target molecule:

  • Influence of the 3-amino Group: The presence of the amino group at the 3-position is expected to result in a relatively high HOMO-LUMO energy gap, contributing to its chemical stability and potentially favorable biological activity, similar to the 3-amino thiophene-2-carboxamide derivatives.[1]

  • Influence of the 5-(4-fluorophenyl) Group: The 4-fluorophenyl substituent at the 5-position will significantly impact the molecule's properties. The phenyl ring will introduce steric bulk and affect the overall conformation. The electron-withdrawing nature of the fluorine atom can influence the electronic distribution within the thiophene ring, potentially modulating the HOMO and LUMO energy levels. This can be a critical factor in tuning the molecule's interaction with biological targets.

  • Intermolecular Interactions: Similar to MATC, the amino and carboxylate groups are likely to participate in strong intermolecular hydrogen bonding, which will influence its crystal packing and solid-state properties.[2][3]

Conclusion

While direct computational studies on this compound are not yet prevalent in the literature, a comparative analysis with its parent compound and other substituted thiophenes provides a strong predictive framework for its properties. The presence of the 3-amino group suggests a favorable electronic profile for biological activity, while the 5-(4-fluorophenyl) substituent offers a key point of modulation for optimizing its drug-like properties. Further dedicated computational and experimental studies on the title compound are warranted to validate these inferences and fully elucidate its potential in drug development.

References

Benchmarking New Thiophene Derivatives Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor discovery is continuously evolving, with thiophene and its derivatives emerging as a promising scaffold for the development of novel targeted therapies. The unique structural and electronic properties of the thiophene ring allow for effective interaction with the ATP-binding pocket of various kinases, leading to the inhibition of signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. This guide provides an objective comparison of the performance of new thiophene derivatives against established, FDA-approved kinase inhibitors, supported by experimental data.

Data Presentation

The following tables summarize the inhibitory activities (IC50 values) of selected novel thiophene derivatives and well-known FDA-approved kinase inhibitors against various kinases. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.

Table 1: Inhibitory Activity of New Thiophene Derivatives Against Various Kinases

Compound ID/SeriesTarget Kinase(s)IC50 (µM)Reference
Cyclohexa[b]thiophene (MA4)Aurora A0.16[1]
MASTL0.56[1]
Benzo[b]thiophene derivative (Compound 15)STAT3 (in MDA-MB-231 cells)0.33[2]
Thiophene-3-carboxamide (Compound 26)JNK11.4[3]
Thiophene-3-carboxamide (Compound 27)JNK12.6[3]
Thienopyrimidine (Compound 5)FLT332.435[4]
Fused Thiophene (Compound 4c)VEGFR-20.075[5]
AKT4.60[5]
Benzo[1]thiophene derivative (Compound 6)CDK-20.15[6]
5-hydroxybenzothiophene (Compound 16b)Clk40.011[7]
DRAK10.087[7]
Haspin0.1257[7]
Thiophene-Pyrazolourea (Analogue 6)JNK30.05[8]
JNK13.6[8]

Table 2: Inhibitory Activity of FDA-Approved Kinase Inhibitors

InhibitorTarget Kinase(s)IC50 (nM)Reference(s)
Sorafenib Raf-16[]
B-Raf22[]
B-Raf (V600E)38[]
VEGFR-113[]
VEGFR-290[]
VEGFR-320[]
PDGFR-β57[]
c-Kit68[]
FLT359[]
RET1.5[]
Erlotinib EGFR2
Vemurafenib BRAF (V600E)31
BRAF (wild-type)100
C-RAF48
Axitinib VEGFR10.1[]
VEGFR20.2[]
VEGFR30.1-0.3[]
PDGFRβ1.6[]
c-Kit1.7[]
Regorafenib VEGFR113[]
VEGFR24.2[]
VEGFR346[]
PDGFR-β22[]
c-Kit7[]
RET1.5[]
Raf-12.5[]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Kinase Inhibition Assay (ATP Competition)

This assay determines the ability of a compound to inhibit the activity of a specific kinase by competing with ATP for binding to the enzyme's active site.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compounds (thiophene derivatives and known inhibitors) dissolved in DMSO

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplates (e.g., 384-well, white, low-volume)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Kinase Reaction: Add the recombinant kinase, substrate, and test compound to the wells of the microplate.

  • Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration of the compound that inhibits cell viability by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the benchmarking of these kinase inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Thiophene_Derivative Thiophene Derivative (Kinase Inhibitor) Thiophene_Derivative->RAF Inhibits Known_Inhibitor Known Inhibitor (e.g., Sorafenib, Erlotinib) Known_Inhibitor->RTK Inhibits

Caption: A representative kinase signaling pathway (MAPK/PI3K-Akt).

G Start Start Compound_Synthesis Synthesize Thiophene Derivatives Start->Compound_Synthesis In_Vitro_Kinase_Assay In Vitro Kinase Assay (Determine IC50) Compound_Synthesis->In_Vitro_Kinase_Assay Cell_Viability_Assay Cell Viability Assay (MTT) (Determine Cellular IC50) In_Vitro_Kinase_Assay->Cell_Viability_Assay Data_Analysis Data Analysis and Comparison with Known Inhibitors Cell_Viability_Assay->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies Lead_Optimization->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: Experimental workflow for evaluating kinase inhibitors.

G Thiophene_Derivatives New Thiophene Derivatives + Novel Scaffolds + Potential for Improved Selectivity + Overcome Resistance Mechanisms - Limited Clinical Data - Potential for Off-Target Effects - Require Extensive Optimization Comparison vs. Thiophene_Derivatives->Comparison Known_Inhibitors Known Kinase Inhibitors + Established Efficacy and Safety + Well-Characterized Mechanisms + Clinical Benchmarks - Acquired Resistance - Known Side Effects - Limited to Approved Targets Comparison->Known_Inhibitors

References

Comparative Cross-Reactivity Profiling of a Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate Derivative (Compound-A)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity profile of a representative Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate derivative, herein designated as Compound-A. The objective is to offer researchers, scientists, and drug development professionals a clear overview of its selectivity against a panel of kinases, supported by detailed experimental protocols and visual representations of relevant biological pathways and workflows. The indole and oxindole scaffolds, related to the thiophene core of Compound-A, are prevalent in many approved ATP-competitive kinase inhibitors, highlighting the significance of this chemical class in drug discovery.[1] A thorough understanding of the kinase interaction landscape is therefore essential for preclinical evaluation.[1]

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of Compound-A was assessed against a panel of representative kinases to determine its selectivity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, were determined.[1] The data presented below is illustrative and serves as a template for presenting experimental findings for similar compounds. For comparison, the well-known non-selective kinase inhibitor, Staurosporine, is included as a control.

Kinase TargetPrimary FamilyCompound-A IC50 (nM)Staurosporine (Control) IC50 (nM)
CDK2/cyclin ACMGC856.5
GSK-3α/βCMGC> 10,0008.0
PKAAGC1,2007.5
ROCK1AGC65012
AKT1AGC> 10,00025
SRCTyrosine Kinase2505.8
ABL1Tyrosine Kinase4006.2
VEGFR2Tyrosine Kinase357.0
p38αMAP Kinase5,50015

Note: The data indicates that Compound-A exhibits potent inhibitory activity against VEGFR2 and moderate activity against CDK2/cyclin A, SRC, and ABL1, while showing significantly less activity against other kinases in the panel. This suggests a degree of selectivity that warrants further investigation.

Experimental Protocols

The following protocols describe the general methodologies used to obtain the kinase inhibition data.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphotransferase reaction.

Materials:

  • Kinase of interest (e.g., VEGFR2, CDK2/cyclin A)

  • Kinase substrate peptide

  • ATP

  • Test compound (Compound-A) and Staurosporine

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: A 10 mM stock solution of the test compound is prepared in 100% DMSO. A serial dilution is then created in DMSO. A "no inhibitor" control containing only DMSO is also prepared.

  • Kinase Reaction:

    • A kinase reaction mixture containing the specific kinase, its substrate, and ATP is prepared in the kinase assay buffer. The optimal concentrations for each component should be determined empirically beforehand.

    • In a 96-well plate, 2.5 µL of the serially diluted compound or DMSO control is added to each well.

    • 2.5 µL of the kinase is then added to each well.

    • The plate is incubated for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • The kinase reaction is initiated by adding 5 µL of the substrate/ATP mixture to each well.

    • The plate is incubated at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, 10 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete any remaining ATP. This is incubated for 40 minutes at room temperature.

    • 20 µL of Kinase Detection Reagent is then added to each well. This reagent converts the generated ADP to ATP and initiates a luciferase/luciferin reaction to produce a luminescent signal. The plate is incubated for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • The luminescence of each well is measured using a plate reader. The signal is directly proportional to the amount of ADP produced and therefore reflects the kinase activity.

    • The luminescence signal is plotted against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Visualizations

Signaling Pathway

The diagram below illustrates a simplified signaling pathway involving VEGFR2, a primary target of Compound-A. Activation of VEGFR2 by its ligand, VEGF, triggers a downstream cascade involving kinases such as SRC and pathways like the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, migration, and survival.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 SRC SRC VEGFR2->SRC PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS SRC->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR2 signaling cascade.

Experimental Workflow

The following diagram outlines the general workflow for assessing the cross-reactivity of a novel kinase inhibitor like Compound-A.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Synthesize & Purify Compound-A SerialDilution Prepare Serial Dilutions of Compound-A Compound->SerialDilution KinasePanel Select Kinase Panel KinaseReaction Perform In Vitro Kinase Assays KinasePanel->KinaseReaction SerialDilution->KinaseReaction DataAcquisition Acquire Data (Luminescence) KinaseReaction->DataAcquisition IC50 Calculate IC50 Values DataAcquisition->IC50 Selectivity Determine Selectivity Profile IC50->Selectivity Report Generate Report Selectivity->Report

Caption: Kinase cross-reactivity profiling workflow.

By following a structured approach to cross-reactivity profiling, researchers can effectively characterize novel kinase inhibitors, paving the way for the development of more selective and potent therapeutic agents.[1] The development of selective kinase inhibitors is a significant challenge, and broad profiling is crucial to understand off-target effects which can lead to toxicity or provide opportunities for repurposing.[2][3]

References

In Vivo Efficacy of Aminothiophene-Based Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive comparison of the in vivo performance of various aminothiophene-based drug candidates across different therapeutic areas, including oncology, infectious diseases, and metabolic disorders. The data presented is collated from recent preclinical studies to facilitate an objective evaluation and aid in the selection of promising compounds for further development. This document summarizes key quantitative data in structured tables, provides detailed experimental methodologies for pivotal in vivo assays, and visualizes relevant signaling pathways and experimental workflows.

Performance Comparison of Drug Candidates

The following tables summarize the in vivo efficacy of selected aminothiophene-based drug candidates from preclinical studies. Direct comparison should be approached with caution due to variations in experimental models and methodologies.

Anticancer Efficacy
Drug CandidateCancer ModelAnimal ModelDosing RegimenKey Efficacy Endpoint(s)Outcome
Thiophene Carboxamide Analog 2k Glioblastoma (U87 xenograft)Mice20 mg/kg/dayTumor weight reduction72.7% reduction in tumor weight without significant toxicity.[1]
BU17 Colon Carcinoma (CT26 xenograft)MiceNot SpecifiedInhibition of tumor progressionSignificantly lower tumor volumes compared to untreated controls.[2]
Ortho-amino thiophene carboxamide 5 Hepatocellular Carcinoma (HepG-2)Not specified in detail, in vitro data suggests in vivo potentialNot ApplicableIn vitro cytotoxicity (IC50 = 2.3 µM)2.3-fold higher in vitro cytotoxicity than Sorafenib.[3]
Ortho-amino thiophene carboxamide 21 Hepatocellular Carcinoma (HepG-2)Not specified in detail, in vitro data suggests in vivo potentialNot ApplicableIn vitro cytotoxicity (IC50 not specified)1.7-fold higher in vitro cytotoxicity than Sorafenib.[3]
Antileishmanial Efficacy
Drug CandidateLeishmaniasis ModelAnimal ModelDosing RegimenKey Efficacy Endpoint(s)Outcome
SB-83 Leishmania amazonensis infectionSwiss mice50 and 200 mg/kg (oral, 7 weeks)Paw lesion size reduction, parasite load decreaseMore effective than meglumine antimoniate at reducing paw lesion size and parasite load.[4][5]
SB-200 Leishmania infectionNot specified in detail, in vitro data suggests in vivo potentialNot ApplicableIn vitro anti-amastigote activity (IC50 = 2.85 µM)Promising candidate for in vivo testing based on in vitro activity and immunomodulatory effects.[6]
Metabolic Disease Efficacy (GLP-1R Modulation)
Drug CandidateDisease ModelAnimal ModelDosing RegimenKey Efficacy Endpoint(s)Outcome
Compound 7 (2-aminothiophene-3-arylketone analog) Not specified (in vivo glucose lowering)CD1 mice10 mg/kgBlood plasma glucose level50% reduction in blood plasma glucose after 60 minutes.[7]
S-1 (2-aminothiophene derivative) Not specified (in vitro insulin secretion)Not Applicable5 µM (in vitro)Insulin secretion1.5-fold increase in insulin secretion in the presence of GLP-1.[8][9]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of aminothiophene derivatives are mediated through various signaling pathways. The diagrams below illustrate the proposed mechanisms for different classes of these compounds.

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis Cell Proliferation Survival ERK->Angiogenesis Aminothiophene Aminothiophene Derivatives Aminothiophene->VEGFR2 Inhibits

VEGFR-2 signaling inhibition by anticancer aminothiophenes.

GLP1R_Modulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP1 GLP-1 GLP1R GLP-1R GLP1->GLP1R Binds AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB Insulin Insulin Secretion CREB->Insulin Aminothiophene Aminothiophene PAMs Aminothiophene->GLP1R Positive Allosteric Modulation

Positive allosteric modulation of GLP-1R by aminothiophenes.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Xenograft Tumor Model for Anticancer Efficacy

This protocol outlines the general procedure for evaluating the in vivo anticancer activity of aminothiophene derivatives using a xenograft model.[10]

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture Cancer Cell Culture (e.g., U87, CT26) implantation Subcutaneous Injection of Cancer Cells cell_culture->implantation animal_prep Animal Acclimatization (e.g., Nude Mice) animal_prep->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (e.g., Oral, IP) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring Repeatedly euthanasia Euthanasia at Study Endpoint monitoring->euthanasia excision Tumor Excision and Weighting euthanasia->excision analysis Histopathological and Biochemical Analysis excision->analysis

Workflow for in vivo anticancer efficacy testing.
  • Cell Culture and Animal Models : Human cancer cell lines (e.g., U87 glioblastoma, CT26 colon carcinoma) are cultured under standard conditions.[2] Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor grafts.[10]

  • Tumor Implantation : A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in sterile PBS or Matrigel) is subcutaneously injected into the flank of each mouse.[10]

  • Tumor Growth and Treatment Initiation : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups. Treatment with the aminothiophene drug candidate is initiated according to the specified dosing regimen (e.g., daily oral gavage).

  • Monitoring and Endpoint : Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Mouse body weight and general health are also monitored as indicators of toxicity. The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised and weighed.[1]

Murine Model of Cutaneous Leishmaniasis

This protocol describes the evaluation of antileishmanial efficacy of aminothiophene derivatives in a murine model.[4]

  • Parasite Culture and Infection : Leishmania amazonensis promastigotes are cultured in appropriate media. BALB/c mice are infected by subcutaneous injection of stationary-phase promastigotes into the hind footpad.

  • Treatment : Once lesions become apparent, mice are randomly assigned to treatment groups. The aminothiophene compound (e.g., SB-83) is administered orally at predefined doses for a specified duration (e.g., 7 weeks).[4]

  • Efficacy Evaluation : Lesion size is measured weekly using a caliper. At the end of the treatment period, parasite load in the infected footpad and draining lymph nodes is determined by limiting dilution assay.

  • Toxicity Assessment : Hematological and biochemical parameters are analyzed from blood samples to assess any potential toxicity of the treatment.

In Vivo Glucose Tolerance Test for GLP-1R Modulators

This protocol is used to assess the in vivo efficacy of aminothiophene-based GLP-1R positive allosteric modulators (PAMs) on glucose metabolism.[7]

  • Animal Preparation : CD1 mice are fasted overnight (e.g., 12-16 hours) with free access to water.

  • Drug Administration : The aminothiophene compound is administered to the mice (e.g., via oral gavage or intraperitoneal injection) at a specific time point before the glucose challenge.

  • Glucose Challenge : A baseline blood glucose measurement is taken from the tail vein. Subsequently, a glucose solution (e.g., 2 g/kg) is administered orally or intraperitoneally.

  • Blood Glucose Monitoring : Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) using a glucometer.

  • Data Analysis : The area under the curve (AUC) for blood glucose is calculated to determine the effect of the compound on glucose tolerance. A significant reduction in the AUC compared to the vehicle control indicates improved glucose disposal.

References

Spectroscopic Scrutiny: A Comparative Analysis of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of positional isomers of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate is presented for researchers, scientists, and drug development professionals. This guide summarizes the key differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, providing a foundational dataset for their unambiguous identification and characterization.

The substitution pattern on the thiophene ring significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures for each isomer. Understanding these differences is crucial for quality control, reaction monitoring, and structure-activity relationship (SAR) studies in medicinal chemistry. This guide focuses on the comparison of three key isomers:

  • Isomer 1: this compound

  • Isomer 2: Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate

  • Isomer 3: Methyl 2-amino-5-(4-fluorophenyl)thiophene-3-carboxylate

While a complete experimental dataset for all isomers is not publicly available in a consolidated format, this guide compiles the available information and provides a comparative framework based on known spectroscopic principles of similarly substituted aminothiophene derivatives.

Spectroscopic Data Comparison

Spectroscopic Data Isomer 1: this compound Isomer 2: Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate Isomer 3: Methyl 2-amino-5-(4-fluorophenyl)thiophene-3-carboxylate
¹H NMR (ppm) Predicted: Aromatic protons on the fluorophenyl ring (doublets, ~7.0-7.8 ppm), a singlet for the thiophene proton (~6.0-7.0 ppm), a broad singlet for the amino protons (~5.0-6.0 ppm), and a singlet for the methyl ester protons (~3.8 ppm).Predicted: Aromatic protons on the fluorophenyl ring (multiplets, ~7.1-7.5 ppm), a singlet for the thiophene proton (~6.5-7.5 ppm), a broad singlet for the amino protons (~5.0-6.0 ppm), and a singlet for the methyl ester protons (~3.7 ppm).Predicted: Aromatic protons on the fluorophenyl ring (doublets, ~7.0-7.7 ppm), a singlet for the thiophene proton (~7.0-7.5 ppm), a broad singlet for the amino protons (~6.0-7.0 ppm), and a singlet for the methyl ester protons (~3.8 ppm).
¹³C NMR (ppm) Predicted: Carbonyl carbon (~165-170 ppm), aromatic carbons (~115-165 ppm with characteristic C-F coupling), thiophene carbons (~100-150 ppm), and methyl ester carbon (~50-55 ppm).Predicted: Carbonyl carbon (~165-170 ppm), aromatic carbons (~115-165 ppm with C-F coupling), thiophene carbons (~100-150 ppm), and methyl ester carbon (~50-55 ppm).Predicted: Carbonyl carbon (~160-165 ppm), aromatic carbons (~115-165 ppm with C-F coupling), thiophene carbons (~100-160 ppm), and methyl ester carbon (~50-55 ppm).
IR (cm⁻¹) Predicted: N-H stretching of the amino group (~3300-3500 cm⁻¹), C=O stretching of the ester (~1680-1720 cm⁻¹), C=C stretching of the aromatic and thiophene rings (~1450-1600 cm⁻¹), and C-F stretching (~1150-1250 cm⁻¹).Predicted: N-H stretching (~3300-3500 cm⁻¹), C=O stretching (~1680-1720 cm⁻¹), C=C stretching (~1450-1600 cm⁻¹), and C-F stretching (~1150-1250 cm⁻¹).Predicted: N-H stretching (~3300-3500 cm⁻¹), C=O stretching (~1660-1700 cm⁻¹), C=C stretching (~1450-1600 cm⁻¹), and C-F stretching (~1150-1250 cm⁻¹).
Mass Spectrometry (m/z) Molecular Ion (M⁺): 251.04Molecular Ion (M⁺): 251.04Molecular Ion (M⁺): 251.04

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the specific molecular environment and experimental conditions.

Experimental Protocols

Standard spectroscopic techniques are employed for the characterization of these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: The mass spectrum is acquired in positive or negative ion mode to determine the molecular weight and fragmentation pattern.

Visualization of the Comparison Workflow

The logical workflow for the spectroscopic comparison of these isomers can be visualized as follows:

Spectroscopic_Comparison_Workflow cluster_isomers Isomers of this compound cluster_techniques Spectroscopic Techniques cluster_data Data Analysis and Comparison Isomer1 Isomer 1 (3-amino-5-phenyl) NMR NMR Spectroscopy (¹H, ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 Isomer 2 (3-amino-4-phenyl) Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 Isomer 3 (2-amino-5-phenyl) Isomer3->NMR Isomer3->IR Isomer3->MS Data_Analysis Spectral Data (Chemical Shifts, Frequencies, m/z) NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Head-to-head comparison of different synthetic routes to substituted 2-aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted 2-aminothiophenes are a cornerstone in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, agrochemicals, and dyes.[1][2] The development of efficient and versatile synthetic routes to this privileged scaffold is therefore of paramount importance. This guide provides a head-to-head comparison of the most prominent synthetic strategies for accessing substituted 2-aminothiophenes: the Gewald reaction, the Fiesselmann reaction, and transition-metal catalyzed approaches. We present a detailed analysis of their mechanisms, substrate scope, and reaction conditions, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the optimal route for their specific synthetic challenges.

Key Synthetic Routes at a Glance

The synthesis of substituted 2-aminothiophenes can be broadly categorized into three main approaches, each with its own set of advantages and limitations.

Synthetic Approaches to 2-Aminothiophenes A Gewald Reaction D Substituted 2-Aminothiophenes A->D Multicomponent, high atom economy B Fiesselmann Reaction B->D Stepwise, good for specific substitution patterns C Transition-Metal Catalysis C->D Modern, often milder conditions, broad scope

Caption: Overview of major synthetic routes to 2-aminothiophenes.

The Gewald Reaction: The Workhorse of 2-Aminothiophene Synthesis

The Gewald reaction, first reported in the 1960s, is a one-pot, multicomponent reaction that has become the most widely used method for the synthesis of polysubstituted 2-aminothiophenes.[3][4] It involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) and elemental sulfur in the presence of a base.[4][5]

Mechanism: The reaction typically proceeds through an initial Knoevenagel condensation to form an α,β-unsaturated nitrile, followed by the addition of sulfur and subsequent cyclization.[4]

Gewald_Mechanism Carbonyl Carbonyl Knoevenagel Condensation Knoevenagel Condensation Carbonyl->Knoevenagel Condensation Active Methylene Nitrile Active Methylene Nitrile Active Methylene Nitrile->Knoevenagel Condensation alpha,beta-Unsaturated Nitrile alpha,beta-Unsaturated Nitrile Knoevenagel Condensation->alpha,beta-Unsaturated Nitrile Sulfur Addition Sulfur Addition alpha,beta-Unsaturated Nitrile->Sulfur Addition Thiolated Intermediate Thiolated Intermediate Sulfur Addition->Thiolated Intermediate Cyclization Cyclization Thiolated Intermediate->Cyclization 2-Aminothiophene 2-Aminothiophene Cyclization->2-Aminothiophene

Caption: Simplified workflow of the Gewald reaction mechanism.

Advantages:

  • High Atom Economy: As a multicomponent reaction, it is inherently efficient.

  • Operational Simplicity: The one-pot nature makes it experimentally straightforward.[6]

  • Versatility: A wide range of ketones, aldehydes, and active methylene nitriles can be employed, leading to a diverse array of substitution patterns.[7]

  • Mild Conditions: The reaction can often be carried out under relatively mild conditions.[7]

Disadvantages:

  • Limited Scope for Aryl Ketones: Aryl ketones can exhibit limited reactivity under standard conditions.[6]

  • Purification Challenges: The crude reaction mixture can sometimes be complex, requiring careful purification.

Comparative Performance Data for the Gewald Reaction:
Carbonyl CompoundActive Methylene NitrileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
CyclohexanoneMalononitrileMorpholineEthanol60296[8]
AcetophenoneMalononitrileMorpholineEthanol60375[8]
4-MethoxyacetophenoneMalononitrileMorpholineEthanol60468[6]
CyclopentanoneEthyl CyanoacetateMorpholineEthanol60288[8]
Butan-2-oneMalononitrileTriethylamineEthanolReflux382[9]

The Fiesselmann Reaction: A Route to Specific Isomers

The Fiesselmann reaction offers a more controlled, stepwise approach to thiophene synthesis, which can be adapted to produce 2-aminothiophenes.[10] The classical Fiesselmann synthesis involves the reaction of α,β-acetylenic esters with thioglycolic acid derivatives.[11] A key variation for the synthesis of aminothiophenes utilizes β-halo-α,β-unsaturated nitriles as starting materials.[12]

Mechanism: The reaction generally proceeds via a Michael addition of a sulfur nucleophile to an activated double or triple bond, followed by an intramolecular condensation and aromatization.[10]

Advantages:

  • Regiocontrol: The stepwise nature of the reaction allows for greater control over the final substitution pattern.

  • Access to Specific Isomers: It can be particularly useful for synthesizing isomers that are difficult to obtain via the Gewald reaction.

Disadvantages:

  • Multi-step Synthesis: It is generally less convergent than the Gewald reaction.

  • Harsher Conditions: Some variations may require stronger bases or higher temperatures.

Comparative Performance Data for the Fiesselmann-type Reaction:
β-Halo-α,β-unsaturated NitrileSulfur SourceBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Chloro-3-phenylacrylonitrileMethyl thioglycolateK2CO3DMF80478[13]
3-Chloro-2-butenenitrileEthyl thioglycolateNaOEtEthanolReflux572
2-(1-Chlorocyclohexyl)malononitrileSodium hydrosulfide-EthanolReflux385

Transition-Metal Catalysis: Modern and Milder Alternatives

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of 2-aminothiophenes, often offering milder reaction conditions and broader substrate scope.[9] Copper and palladium are the most commonly employed metals for these transformations.

Copper-Catalyzed Syntheses

Copper-catalyzed reactions provide a direct and efficient route to polysubstituted 2-aminothiophenes. A notable example involves the addition/oxidative cyclization of thioamides with alkynoates.[14][15]

Advantages:

  • Directness: Allows for the direct formation of the 2-aminothiophene core from readily available starting materials.[14]

  • Good to Excellent Yields: Often provides high yields of the desired products.[14]

Disadvantages:

  • Substrate Specificity: The scope can be limited by the availability of the requisite thioamides and alkynoates.

Palladium-Catalyzed Syntheses

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully applied to the synthesis of secondary and tertiary aminothiophenes from halothiophenes.[16][17]

Advantages:

  • Broad Amine Scope: A wide variety of primary and secondary amines can be coupled.[17]

  • Functional Group Tolerance: Palladium catalysis often exhibits excellent tolerance for various functional groups.

Disadvantages:

  • Pre-functionalized Substrates: Requires the synthesis of the corresponding halothiophene starting material.

  • Catalyst Cost and Sensitivity: Palladium catalysts can be expensive and sensitive to air and moisture.

Comparative Performance Data for Transition-Metal Catalyzed Syntheses:
MetalReactant 1Reactant 2Ligand/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Cu(II)ThiobenzamideDiethyl acetylenedicarboxylate-DMA80491[9][14]
Pd(OAc)22-BromothiopheneAnilineBINAP/Cs2CO3Toluene1001285[17]
CuIPhenylacetyleneThioacetamide-DMF100678[12]
Pd2(dba)33-BromothiopheneMorpholineXantphos/NaOtBuToluene1101692[18]

Experimental Protocols

General Procedure for the Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate[19]

To a mixture of cyclohexanone (10 mmol) and ethyl cyanoacetate (10 mmol) in absolute ethanol (20 mL), elemental sulfur (10 mmol) is added. The mixture is stirred and a catalytic amount of morpholine (2 mmol) is added. The reaction mixture is then heated at 50-60 °C for 2-3 hours. After completion of the reaction (monitored by TLC), the mixture is cooled in an ice bath. The precipitated product is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to afford the pure product.

General Procedure for the Fiesselmann-Type Synthesis of 2-Aminothiophenes[12]

A solution of the appropriate β-halo-α,β-unsaturated nitrile (5 mmol) and an equivalent of methyl thioglycolate (5 mmol) in DMF (15 mL) is treated with potassium carbonate (7.5 mmol). The mixture is stirred at 80 °C for 4-6 hours. After cooling to room temperature, the reaction mixture is poured into ice-water and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization or column chromatography.

General Procedure for the Copper-Catalyzed Synthesis of 2-Aminothiophenes[14]

A mixture of the thioamide (0.5 mmol), the alkynoate (0.6 mmol), and Cu(OAc)2 (0.05 mmol) in DMA (2 mL) is stirred in a sealed tube under an air atmosphere at 80 °C for 4-6 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.

General Procedure for the Palladium-Catalyzed Amination of Halothiophenes[16]

A mixture of the halothiophene (1 mmol), the amine (1.2 mmol), Pd(OAc)2 (0.02 mmol), a suitable phosphine ligand (e.g., BINAP, 0.04 mmol), and a base (e.g., Cs2CO3, 1.4 mmol) in dry toluene (5 mL) is heated under an inert atmosphere at 100-110 °C for 12-24 hours. After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Conclusion

The choice of synthetic route for accessing substituted 2-aminothiophenes is highly dependent on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

  • The Gewald reaction remains the most practical and versatile method for the one-pot synthesis of a wide variety of polysubstituted 2-aminothiophenes, particularly in a discovery setting.

  • The Fiesselmann reaction and its variations provide a valuable alternative for the synthesis of specific isomers that may be inaccessible through the Gewald route, offering greater regiochemical control.

  • Transition-metal catalyzed methods represent the cutting edge of 2-aminothiophene synthesis, often providing milder conditions and broader functional group tolerance, making them attractive for complex molecule synthesis and late-stage functionalization.

By understanding the strengths and weaknesses of each approach, as detailed in this guide, researchers can make informed decisions to efficiently synthesize the target 2-aminothiophene derivatives for their specific applications.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide outlines the essential procedures for the proper disposal of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following protocols are derived from safety data for structurally related thiophene derivatives and established best practices for chemical waste management.

Hazard Profile and Safety Recommendations

This compound is a substituted thiophene. Thiophene and its derivatives are recognized for their potential health and environmental hazards.[1][2] Based on data from similar compounds, this chemical should be handled as hazardous material.

Key Potential Hazards:

  • Toxicity: May be harmful if swallowed, causing potential skin and eye irritation.[3][4]

  • Environmental Impact: Potentially harmful to aquatic life with long-lasting effects.[3][5]

  • Flammability: While the flammability of this specific compound is not rated, many thiophene derivatives are flammable.[3][5]

Due to these potential hazards, it is imperative to use appropriate Personal Protective Equipment (PPE) when handling this compound. This includes, but is not limited to, chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

Quantitative Hazard Data for Structurally Similar Compounds

The following table summarizes key hazard information extrapolated from related thiophene compounds. This data should be used as a conservative guide.

Hazard CategoryGHS Classification (Typical for Thiophene Derivatives)Precautionary Statements
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[3][4][5]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[6]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[3][6]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory irritation)H335: May cause respiratory irritation.[6]
Hazardous to the Aquatic Environment (Chronic) Category 3H412: Harmful to aquatic life with long lasting effects.[3][5][6]

Step-by-Step Disposal Protocol

Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams.[1] It must be treated as hazardous chemical waste and disposed of through an approved hazardous waste management program.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid residue of the compound, contaminated weighing papers, spatulas, and other disposable labware in a dedicated, clearly labeled hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable.[2]

  • Liquid Waste: If the compound is in a solution, collect it in a labeled, leak-proof hazardous waste container. Ensure the container material is compatible with the solvent used. Do not mix with incompatible waste streams.

  • Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated personal protective equipment in a designated hazardous waste bag.[2]

2. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste."

  • The full chemical name, "this compound," must be written on the label.

  • Include the approximate quantity of the waste and the date of accumulation.[1][2]

3. Storage:

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1]

  • The storage area should be cool, dry, and away from heat, sparks, or open flames.[1]

  • Ensure that the waste is stored separately from incompatible materials, such as strong oxidizing agents.[1]

4. Spill Management:

  • In the event of a spill, immediately evacuate and ventilate the area.[1]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[2][7]

  • Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[1]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[2]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][2]

Disposal Workflow

The following diagram illustrates the key steps in the disposal process for this compound.

G Figure 1: Disposal Workflow for this compound A Start: Waste Generation B Segregate Waste (Solid, Liquid, PPE) A->B C Label Container 'Hazardous Waste' & Chemical Name B->C D Store in Designated Satellite Accumulation Area C->D E Schedule Pickup with EHS or Licensed Contractor D->E F End: Proper Disposal E->F

Caption: Disposal Workflow Diagram

References

Comprehensive Safety and Handling Guide for Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate. The following procedures are based on established best practices for handling structurally similar hazardous chemical compounds, including thiophene derivatives and aromatic amines.

Personal Protective Equipment (PPE)

Given the potential hazards associated with this class of compounds, a comprehensive approach to personal protection is mandatory. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are required at all times. A face shield should be worn over goggles if there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesDouble-gloving with nitrile or neoprene gloves is recommended to provide robust protection against skin contact.[1][2]
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[1][2]
Respiratory Protection NIOSH-Approved RespiratorTo be used if there is a risk of inhaling dust, particularly when handling the powder outside of a fume hood.[1][2][3]
Foot Protection Closed-Toe ShoesPrevents injury from spills.[2]

Operational Plan: Handling and Experimental Protocol

All operations should be conducted in a designated area, preferably within a certified chemical fume hood, to minimize exposure.

Step 1: Preparation and Engineering Controls

  • Ensure a certified chemical fume hood is operational.[1]

  • Designate a specific area within the fume hood for the experiment to contain potential spills.[1]

  • Have all necessary equipment and reagents ready before commencing to minimize handling time.[1]

Step 2: Weighing and Transfer

  • Weigh the solid this compound in a tared container inside the chemical fume hood.[1]

  • Use caution to avoid generating dust.

Step 3: Experimental Procedure

  • Continuously monitor the reaction for any unexpected changes.

  • Keep the fume hood sash at the lowest possible height while working.[1]

Step 4: Post-Experiment

  • Decontaminate all surfaces and equipment that came into contact with the chemical.[1]

  • Properly label and store any resulting mixtures or products.[1]

Disposal Plan

Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety.

Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.[1]

Disposal Procedure:

  • Dispose of all waste in accordance with local, regional, and national hazardous waste regulations.

  • Do not discharge the chemical or its waste into drains or the environment.[4]

Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound.

G Safe Handling Workflow prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_area Designate Work Area prep_fume_hood->prep_area weigh Weigh Compound prep_area->weigh Proceed to Handling transfer Transfer to Reaction weigh->transfer execute Execute Experiment transfer->execute decontaminate Decontaminate Surfaces & Glassware execute->decontaminate Experiment Complete dispose_solid Segregate Solid Waste decontaminate->dispose_solid dispose_liquid Segregate Liquid Waste decontaminate->dispose_liquid final_disposal Final Disposal via Certified Vendor dispose_solid->final_disposal To Hazardous Waste dispose_liquid->final_disposal To Hazardous Waste

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.